Product packaging for Penethamate hydriodide(Cat. No.:CAS No. 7778-19-0)

Penethamate hydriodide

Cat. No.: B3057221
CAS No.: 7778-19-0
M. Wt: 561.5 g/mol
InChI Key: XWRCFDRXQPRCCO-FLQNVMKHSA-N
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Description

Penethamate hydriodide is a useful research compound. Its molecular formula is C22H32IN3O4S and its molecular weight is 561.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H32IN3O4S B3057221 Penethamate hydriodide CAS No. 7778-19-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(diethylamino)ethyl (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydroiodide
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InChI

InChI=1S/C22H31N3O4S.HI/c1-5-24(6-2)12-13-29-21(28)18-22(3,4)30-20-17(19(27)25(18)20)23-16(26)14-15-10-8-7-9-11-15;/h7-11,17-18,20H,5-6,12-14H2,1-4H3,(H,23,26);1H/t17-,18+,20-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRCFDRXQPRCCO-FLQNVMKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1C(SC2N1C(=O)C2NC(=O)CC3=CC=CC=C3)(C)C.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCOC(=O)[C@H]1C(S[C@H]2N1C(=O)[C@H]2NC(=O)CC3=CC=CC=C3)(C)C.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32IN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3689-73-4 (Parent)
Record name Penethamate hydriodide
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DSSTOX Substance ID

DTXSID701001537
Record name Penethamate hydriodide
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Molecular Weight

561.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7778-19-0, 808-71-9
Record name 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]- (2S,5R,6R)-, 2-(diethylamino)ethyl ester, hydriodide
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Record name Penethamate hydriodide
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Record name Penethamate hydriodide
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Record name Penethamate hydriodide
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Record name Diethyl(2-(6-(2-phenylacetamido)penicillanoyloxy)ethyl)ammonium iodide
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Record name PENETHAMATE HYDRIODIDE
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Foundational & Exploratory

The Hydrolysis of Penethamate Hydriodide: A Technical Guide to the Pathway and Kinetics of Benzylpenicillin Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Penethamate hydriodide, an ester prodrug of benzylpenicillin, is a critical therapeutic agent, particularly in veterinary medicine for the treatment of infections like bovine mastitis.[1][2][3] Its efficacy lies in its ability to be hydrolyzed in vivo to the active antimicrobial agent, benzylpenicillin, and diethylaminoethanol.[4][5][6] This technical guide provides an in-depth analysis of the hydrolysis pathway of this compound, focusing on its kinetics, influencing factors, and the experimental methodologies used for its characterization.

The Hydrolysis Pathway

Penethamate is the diethylaminoethyl ester of benzylpenicillin.[4] Upon administration, it undergoes hydrolysis to release benzylpenicillin, the therapeutically active molecule, and diethylaminoethanol.[4][5] This conversion is a critical step for its antimicrobial activity, which is exclusively related to the released benzylpenicillin.[4] The hydrolysis of the ester linkage is the primary reaction in this pathway.

Hydrolysis_Pathway Penethamate_Hydriodide This compound Hydrolysis Hydrolysis (H₂O) Penethamate_Hydriodide->Hydrolysis Benzylpenicillin Benzylpenicillin (Active Moiety) Hydrolysis->Benzylpenicillin Diethylaminoethanol Diethylaminoethanol Hydrolysis->Diethylaminoethanol

Kinetics of Hydrolysis

The degradation of this compound in aqueous solutions follows pseudo-first-order kinetics.[7][8][9] The rate of this hydrolysis is significantly influenced by several factors, most notably pH and temperature.

Influence of pH

The stability of penethamate is highly dependent on the pH of the solution. The hydrolysis exhibits a V-shaped or U-shaped pH-rate profile, with the maximum stability (i.e., the slowest degradation rate) occurring in the acidic range.[7][8][9][10] Studies have consistently shown that penethamate is least hydrolyzed at a pH of approximately 4.5 to 4.9.[7][9][10] As the pH moves away from this optimal range, either towards more acidic or more alkaline conditions, the rate of hydrolysis increases significantly.

The degradation of penethamate occurs through several pathways across a pH range of 2.0 to 9.3.[9][10] For instance, the half-life of penethamate is significantly shorter at physiological pH (around 7.3) compared to its half-life at the optimal pH for stability.[4][7]

Influence of Temperature

The velocity of the hydrolysis reaction increases with a rise in temperature.[6] This temperature dependence is a critical consideration for the formulation and storage of this compound products.

Quantitative Data on Penethamate Hydrolysis

The following tables summarize the quantitative data on the stability of this compound under various conditions as reported in the scientific literature.

pHTemperature (°C)Half-life (t½)Reference
2.013043.6 minutes[7]
4.53044 hours[8]
4.925> 3 hours (<10% hydrolyzed)[7]
6.237220 minutes[7]
7.33723 minutes[4][7]
9.31304.2 minutes[7]

Table 1: Effect of pH and Temperature on the Half-life of Penethamate in Aqueous Solutions

VehiclepHTemperature (°C)Half-life (t½)Reference
Aqueous Buffer4.5301.8 days[9][10]
Propylene Glycol:Citrate Buffer (60:40, v/v)4.5304.3 days[9][10]
Oily Suspension (Light Liquid Paraffin)-30> 3.5 months (96.2% remaining)[11]
Oily Suspension (Medium Chain Triglyceride)-30> 3.5 months (95.4% remaining)[11]
Oily Suspension (Ethyl Oleate)-30> 3.5 months (94.1% remaining)[11]
Oily Suspension (Sunflower Oil)-30> 3.5 months (86% remaining)[11]

Table 2: Stability of Penethamate in Different Vehicles

Experimental Protocols

The study of this compound hydrolysis relies on robust analytical methodologies to accurately quantify the parent drug and its primary hydrolysis product, benzylpenicillin.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Assay

A common method for analyzing the kinetics of penethamate hydrolysis is a stability-indicating reversed-phase HPLC assay with diode array detection.[7][8]

Objective: To simultaneously determine the concentration of penethamate and benzylpenicillin in the presence of their degradation products.

Methodology:

  • Chromatographic System:

    • Column: C18 column.[7]

    • Mobile Phase: A mixture of methanol, acetonitrile, and an acetate buffer.[7] The exact composition is optimized to achieve adequate separation of penethamate, benzylpenicillin, and any degradation products.

    • Detection: Diode array detection is used to monitor the analytes at their respective maximum absorbance wavelengths, ensuring specificity and allowing for peak purity analysis.[7]

  • Sample Preparation and Analysis:

    • Aliquots of the reaction mixture are withdrawn at specific time intervals.

    • To halt the hydrolysis reaction immediately upon sampling, a quenching solution is often employed.[7]

    • The samples are then injected into the HPLC system for analysis.

  • Forced Degradation Studies:

    • To validate the stability-indicating nature of the assay, forced degradation studies are performed.[7]

    • Penethamate is subjected to stress conditions, including acidic, alkaline, oxidative, and hydrolytic stress, to generate potential degradation products.[7]

    • The HPLC method must demonstrate the ability to separate the intact penethamate and benzylpenicillin from all formed degradation products.[7]

  • Kinetic Analysis:

    • The concentration of penethamate is monitored over time.

    • The natural logarithm of the penethamate concentration is plotted against time. A linear plot indicates pseudo-first-order kinetics.

    • The observed pseudo-first-order rate constant (k_obs) is determined from the slope of the regression line.

    • The half-life (t½) is calculated using the equation: t½ = 0.693 / k_obs.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing PNT_Solution Penethamate Solution (under specific pH, temp) Sampling Withdraw Aliquots at Time Intervals PNT_Solution->Sampling Quenching Add Quenching Solution Sampling->Quenching Injection Inject into HPLC System Quenching->Injection Separation C18 Column Separation Injection->Separation Detection Diode Array Detection Separation->Detection Quantification Quantify PNT and BP Concentrations Detection->Quantification Kinetics Plot ln(Conc) vs. Time Quantification->Kinetics Calculation Calculate k_obs and t½ Kinetics->Calculation

Conclusion

The hydrolysis of this compound to benzylpenicillin is a well-characterized process governed by pseudo-first-order kinetics. The stability of penethamate is critically dependent on pH and temperature, with optimal stability observed under acidic conditions (pH 4.5-4.9). The use of co-solvents like propylene glycol or formulation in oily vehicles can significantly enhance its stability.[9][10][11] A thorough understanding of these hydrolysis kinetics and the factors that influence them is paramount for the development of stable and effective pharmaceutical formulations of this compound. The experimental protocols outlined, particularly stability-indicating HPLC methods, are essential tools for researchers and drug development professionals in this endeavor.

References

An In-depth Investigation of the Physicochemical Properties of Penethamate Hydriodide: pKa and Ionic State

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Penethamate hydriodide, a prodrug of benzylpenicillin, is a critical antibiotic in veterinary medicine. Its efficacy is intrinsically linked to its physicochemical properties, particularly its acid dissociation constant (pKa) and resulting ionic state at physiological pH. These parameters govern its absorption, distribution, and ultimately, its ability to deliver the active benzylpenicillin moiety to the site of infection. This technical guide provides a comprehensive analysis of the pKa and ionic characteristics of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Introduction

This compound is the diethylaminoethyl ester of benzylpenicillin, formulated as a hydriodide salt.[1] Its primary therapeutic value lies in its function as a prodrug, which, following administration, undergoes hydrolysis to release benzylpenicillin and diethylaminoethanol.[1] The antimicrobial activity is exclusively attributed to the released benzylpenicillin.[1] Understanding the pKa of this compound is crucial as it dictates the degree of ionization of the molecule in different biological environments, which in turn influences its membrane permeability and distribution.

pKa and Ionic State of this compound

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like penethamate, the pKa refers to the equilibrium between the protonated (ionized) and deprotonated (unionized) forms.

Quantitative Data

Multiple sources confirm the pKa of this compound to be approximately 8.4.[2][3][4] This value is critical for predicting its behavior at physiological pH.

ParameterValueReference(s)
pKa8.4[2][3][4]
Physiological pH~7.2 - 7.4[2][4][5]
Ionic State at Physiological pH (7.2)
Ionized Form (Cationic)~91.8% - 92%[2][3][4]
Unionized Form (Uncharged Molecule)~8.0% - 8.2%[2][3][4]

Table 1: Physicochemical Properties of this compound

At a physiological pH of 7.2, the majority of this compound exists in its ionized, cationic state, with a smaller fraction present as the uncharged, lipid-soluble molecule.[2][3][4] This equilibrium is crucial for its pharmacokinetic profile, enabling both systemic distribution in its charged form and penetration of biological membranes, such as the mammary gland, in its uncharged form.[5]

Experimental Protocols for pKa Determination

Potentiometric Titration

Potentiometric titration is a widely used and reliable method for pKa determination.[5][6][7]

Objective: To determine the pKa of this compound by measuring the change in pH of a solution upon the addition of a titrant.

Materials:

  • This compound

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Deionized water

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Sample Preparation: Prepare a ~1 mM solution of this compound in deionized water. To ensure a constant ionic strength, add KCl to a final concentration of 0.15 M.[5]

  • Initial pH Adjustment: Acidify the sample solution to a pH of approximately 1.8-2.0 with 0.1 M HCl.[5]

  • Titration: Titrate the solution with standardized 0.1 M NaOH, adding the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Endpoint Determination: Continue the titration until the pH reaches approximately 12-12.5.[5]

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the inflection point of the resulting titration curve. A more precise method involves calculating the second derivative of the curve (Δ²pH/ΔV²), where the peak corresponds to the equivalence point.[6] The pH at half the equivalence point volume is equal to the pKa.

  • Replication: Perform the titration at least in triplicate to ensure accuracy and calculate the mean and standard deviation of the pKa values.[5]

UV-Vis Spectrophotometry

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.[4][8][9][10]

Objective: To determine the pKa of this compound by measuring the absorbance changes at different pH values.

Materials:

  • This compound

  • A series of buffer solutions with known pH values ranging from acidic to basic (e.g., pH 3 to 10) and constant ionic strength.[4]

  • UV-Vis spectrophotometer

  • Quartz cuvettes or a 96-well UV-transparent microplate

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).[4][8]

  • Sample Preparation: Prepare a series of solutions by diluting the stock solution in the different pH buffers to a final concentration that gives an appropriate absorbance reading (typically between 0.2 and 1.0).

  • Spectral Acquisition: Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance difference between the fully protonated and deprotonated forms.

    • Plot absorbance at the chosen wavelength(s) against pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.

    • Alternatively, use graphical methods or non-linear regression analysis of the absorbance vs. pH data to determine the pKa.[10]

Signaling Pathways and Mechanism of Action

As a prodrug, this compound itself does not have a direct signaling pathway. Its biological significance lies in its hydrolysis to benzylpenicillin, which then exerts its antibacterial effect.

Hydrolysis of this compound

Upon administration, this compound is hydrolyzed in aqueous environments, such as bodily fluids, into its active component, benzylpenicillin, and diethylaminoethanol.[2][3]

G Penethamate This compound Hydrolysis Hydrolysis (Aqueous Environment) Penethamate->Hydrolysis Benzylpenicillin Benzylpenicillin (Active Moiety) Hydrolysis->Benzylpenicillin DEAE Diethylaminoethanol Hydrolysis->DEAE

Caption: Hydrolysis of this compound.

Mechanism of Action of Benzylpenicillin

The bactericidal action of benzylpenicillin results from the inhibition of bacterial cell wall synthesis.[2][11][12]

G cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) (Transpeptidase) Crosslinking Peptide Cross-linking PBP->Crosslinking Peptidoglycan Peptidoglycan Synthesis Peptidoglycan->PBP CellWall Stable Cell Wall Crosslinking->CellWall Lysis Cell Lysis (Bactericidal Effect) Crosslinking->Lysis Inhibition leads to Benzylpenicillin Benzylpenicillin Benzylpenicillin->PBP Binds to and inhibits

Caption: Benzylpenicillin's Inhibition of Bacterial Cell Wall Synthesis.

The logical flow is as follows:

  • Benzylpenicillin binds to Penicillin-Binding Proteins (PBPs), which are bacterial enzymes (transpeptidases) essential for cell wall synthesis.[2]

  • This binding inactivates the PBPs, preventing the final step of peptidoglycan synthesis, which is the cross-linking of peptide chains.[3]

  • The inhibition of cell wall synthesis leads to a weakened cell wall.

  • In the hypotonic environment of host tissues, this results in cell lysis and bacterial death.[2]

Conclusion

The pKa of this compound, established at 8.4, is a fundamental determinant of its ionic state and, consequently, its pharmacokinetic and pharmacodynamic properties. At physiological pH, it exists predominantly in an ionized form, with a smaller, yet crucial, un-ionized fraction that facilitates membrane passage. The experimental protocols outlined provide a robust framework for the empirical determination of this critical parameter. A thorough understanding of the hydrolysis of this compound and the subsequent mechanism of action of benzylpenicillin is essential for the rational development and application of this important veterinary antibiotic. This guide serves as a comprehensive resource for professionals in the field, consolidating key data and methodologies to support further research and development.

References

Penethamate Hydriodide: A Technical Whitepaper on its Mode of Action in Bacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Penethamate hydriodide, a prodrug of benzylpenicillin (penicillin G), exerts its bactericidal effect by targeting the crucial final stages of bacterial cell wall synthesis. Upon administration, it is rapidly hydrolyzed to release benzylpenicillin, the active antimicrobial agent. This whitepaper provides an in-depth technical guide on the molecular mechanisms underpinning the action of this compound's active form on bacterial peptidoglycan synthesis. It details the inhibition of key enzymes, presents available quantitative data on enzyme-inhibitor interactions, outlines experimental protocols for studying these interactions, and provides visual representations of the involved biochemical pathways and experimental workflows.

Introduction: The Role of the Bacterial Cell Wall

The bacterial cell wall is a vital external layer that provides structural integrity, protects against osmotic lysis, and serves as an anchoring point for various appendages. A key component of the cell wall in most bacteria is peptidoglycan, a complex polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains. The biosynthesis of peptidoglycan is a multi-step process that is a prime target for antimicrobial agents due to its absence in eukaryotic cells.

This compound, as a prodrug of benzylpenicillin, belongs to the β-lactam class of antibiotics. Its antimicrobial activity is exclusively attributed to benzylpenicillin, which is released upon hydrolysis in the body[1].

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal action of benzylpenicillin is achieved through the disruption of the final steps of peptidoglycan synthesis. This process can be broken down into the following key stages:

Targeting Penicillin-Binding Proteins (PBPs)

The primary molecular targets of benzylpenicillin are a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs). PBPs are membrane-associated enzymes that catalyze the transpeptidation and carboxypeptidation reactions required for the cross-linking of peptidoglycan chains[2][3]. By binding to these essential enzymes, benzylpenicillin effectively halts the construction of a stable cell wall.

The Acylation of the PBP Active Site

Benzylpenicillin is a structural analog of the D-alanyl-D-alanine dipeptide, the natural substrate for PBPs. This structural mimicry allows it to enter the active site of the PBP. The highly reactive β-lactam ring of benzylpenicillin is then attacked by a serine residue within the PBP's active site. This results in the formation of a stable, covalent acyl-enzyme intermediate, effectively inactivating the PBP[2][4]. This irreversible acylation prevents the PBP from carrying out its normal function in cell wall synthesis.

Consequence of PBP Inhibition

The inhibition of PBPs leads to the formation of a weakened and defective cell wall. As the bacterium continues to grow and divide, the compromised cell wall is unable to withstand the internal osmotic pressure, ultimately leading to cell lysis and death[2].

Quantitative Data on Benzylpenicillin-PBP Interactions

The efficacy of benzylpenicillin is dependent on its affinity and rate of reaction with various PBPs. While comprehensive datasets are not available for all bacterial species, the following tables summarize some of the known quantitative parameters for the interaction of benzylpenicillin with PBPs.

PBP TargetBacterial SpeciesAcylation Rate (k2/K) (M-1s-1)Reference
Class B PBPs (penicillin-resistant)Various~20[2]
Class C Type-4 PBPsVarious~300,000[2]

Table 1: Acylation Rates of Benzylpenicillin with Different PBP Classes. This table highlights the variability in the rate at which benzylpenicillin acylates different classes of PBPs.

β-Lactam AntibioticPBP TargetBacterial SpeciesIC50 (µM)Reference
AmpicillinPBP2Escherichia coliLower than for PBP4[5]
AmpicillinPBP3Escherichia coliLower than for PBP4[5]
PiperacillinPBP3E. coli0.166 ± 0.062[6]
FPI-1523PBP2E. coli3.2 ± 0.4[6]
FPI-1602PBP2E. coli3.6 ± 0.3[6]

Table 2: Example IC50 Values for β-Lactam Antibiotics against Specific PBPs. This table provides examples of the concentration of different β-lactam antibiotics required to inhibit 50% of the activity of specific PBPs. While not specific to benzylpenicillin, it illustrates the type of quantitative data used to assess PBP inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the mode of action of penicillins on bacterial cell wall synthesis.

PBP Binding Assay using Radiolabeled Penicillin

This assay is a classic method to determine the affinity of a β-lactam antibiotic for various PBPs.

Materials:

  • Bacterial membrane preparations

  • [3H]-Benzylpenicillin or [14C]-Benzylpenicillin

  • Non-radiolabeled benzylpenicillin (for competition)

  • Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) apparatus

  • Fluorographic reagents

  • X-ray film and developing reagents

Protocol:

  • Membrane Preparation: Grow bacterial cells to the mid-logarithmic phase. Harvest the cells by centrifugation and wash with an appropriate buffer. Lyse the cells using a French press or sonication. Isolate the membrane fraction by ultracentrifugation.

  • Binding Reaction: Incubate the bacterial membrane preparations with a saturating concentration of radiolabeled benzylpenicillin for a specific time at a controlled temperature (e.g., 30 minutes at 30°C).

  • Competition Assay: To determine the IC50 of a non-radiolabeled β-lactam, pre-incubate the membranes with varying concentrations of the test compound before adding the radiolabeled penicillin.

  • Termination of Reaction: Stop the binding reaction by adding an excess of non-radiolabeled benzylpenicillin.

  • SDS-PAGE: Solubilize the membrane proteins and separate them by SDS-PAGE.

  • Fluorography: Impregnate the gel with a fluorographic reagent to enhance the radioactive signal.

  • Autoradiography: Dry the gel and expose it to X-ray film at -80°C. The intensity of the bands corresponds to the amount of radiolabeled penicillin bound to each PBP.

Competitive PBP Binding Assay using Fluorescent Penicillin

This method offers a non-radioactive alternative for assessing PBP binding.

Materials:

  • Bacterial membrane preparations

  • Fluorescently labeled penicillin (e.g., Bocillin FL)

  • Non-labeled benzylpenicillin or other test β-lactams

  • SDS-PAGE apparatus

  • In-gel fluorescence scanner

Protocol:

  • Membrane Preparation: Prepare bacterial membranes as described in section 4.1.

  • Competition Reaction: Pre-incubate the membrane preparations with a range of concentrations of the non-labeled test β-lactam for a defined period.

  • Labeling: Add a fixed, saturating concentration of the fluorescent penicillin derivative and incubate for a further period to label the PBPs that are not bound by the test compound.

  • SDS-PAGE: Separate the membrane proteins by SDS-PAGE.

  • Fluorescence Imaging: Visualize the fluorescently labeled PBPs directly in the gel using a fluorescence scanner. The decrease in fluorescence intensity of a specific PBP band in the presence of the test compound is used to determine the binding affinity (IC50 or Ki).

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental workflows described in this whitepaper.

Peptidoglycan_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP-NAG UDP-NAG UDP-NAM UDP-NAM UDP-NAG->UDP-NAM MurA, MurB UDP-NAM-pentapeptide UDP-NAM L-Ala D-Glu m-DAP D-Ala-D-Ala UDP-NAM->UDP-NAM-pentapeptide MurC-F Lipid-I Lipid-I UDP-NAM-pentapeptide->Lipid-I MraY Lipid-II Lipid-II NAM-pentapeptide NAG Lipid-I->Lipid-II MurG Nascent Peptidoglycan Nascent Peptidoglycan Lipid-II->Nascent Peptidoglycan Transglycosylation Cross-linked Peptidoglycan Cross-linked Peptidoglycan Nascent Peptidoglycan->Cross-linked Peptidoglycan Transpeptidation PBP PBP (Transpeptidase) PBP->Cross-linked Peptidoglycan Inactivated PBP Acylated PBP (Inactive) Benzylpenicillin Benzylpenicillin Benzylpenicillin->PBP Binding & Acylation PBP_Binding_Assay_Workflow cluster_preparation Sample Preparation cluster_assay Binding Assay cluster_analysis Analysis A Bacterial Culture (mid-log phase) B Cell Lysis (Sonication/French Press) A->B C Membrane Isolation (Ultracentrifugation) B->C D Incubate Membranes with Test Compound (e.g., Benzylpenicillin) C->D E Add Labeled Penicillin ([3H]-Penicillin or Fluorescent Penicillin) D->E F Incubate to Allow Binding E->F G Separate Proteins by SDS-PAGE F->G H Detect Labeled PBPs (Autoradiography or Fluorescence Scan) G->H I Quantify Band Intensity to Determine IC50/Ki H->I

References

The Lipophilic Advantage: A Technical Guide to Penethamate Hydriodide's Cellular Penetration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penethamate hydriodide, a diethylaminoethyl ester prodrug of benzylpenicillin, has long been a cornerstone in the treatment of bovine mastitis.[1][2][3] Its efficacy, particularly against intracellular pathogens, is intrinsically linked to its pronounced lipophilic nature. This technical guide delves into the core physicochemical properties of this compound that facilitate its passage across biological membranes, a critical factor in its therapeutic success. We will explore its chemical characteristics, the experimental methodologies used to quantify its lipophilicity and intracellular activity, and the mechanism by which it reaches its target within the mammary epithelial cells.

Physicochemical Properties and Lipophilicity

This compound's structure, featuring an ester linkage and a diethylaminoethyl group, imparts a significantly higher lipid solubility compared to its parent compound, benzylpenicillin.[4] This lipophilicity is the key to its ability to traverse the blood-milk barrier and penetrate mammary epithelial cells, a feat not readily achieved by the more hydrophilic benzylpenicillin.

Another critical physicochemical parameter is the acid dissociation constant (pKa). The pKa of penethamate is 8.4.[4][5][6] This indicates that at a physiological pH of 7.2, approximately 8.2% of the drug exists in its uncharged form, which is more lipid-soluble and can more easily diffuse across cell membranes.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSignificance
Chemical Class Ester prodrug of BenzylpenicillinInactive form that is hydrolyzed to the active drug
pKa 8.4[4][5][6]Influences the ionization state at physiological pH, impacting membrane permeability
Hydrolysis Rapidly hydrolyzes to benzylpenicillin and diethylaminoethanol[5]Releases the active antimicrobial agent at the site of infection
Lipophilicity High (qualitative)Facilitates passive diffusion across the blood-milk barrier and into mammary epithelial cells

Mechanism of Cellular Uptake and Action

The lipophilic nature of this compound dictates its primary mechanism of cellular entry: passive diffusion. The uncharged form of the molecule readily partitions into the lipid bilayer of cellular membranes, driven by a concentration gradient. Once inside the cell, it undergoes hydrolysis to release benzylpenicillin, the active antimicrobial agent. This intracellular conversion effectively traps the active drug within the cell, leading to high local concentrations.

The following diagram illustrates the proposed transport and activation pathway of this compound:

G Mechanism of this compound Cellular Uptake and Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Penethamate_Hydriodide_ext This compound (Lipophilic Prodrug) Membrane Lipid Bilayer Penethamate_Hydriodide_ext->Membrane Passive Diffusion Penethamate_Hydriodide_int This compound Membrane->Penethamate_Hydriodide_int Hydrolysis Hydrolysis Penethamate_Hydriodide_int->Hydrolysis Benzylpenicillin Benzylpenicillin (Active Drug) Hydrolysis->Benzylpenicillin Bacterial_Target Bacterial Cell Wall Synthesis Inhibition Benzylpenicillin->Bacterial_Target

This compound Cellular Transport and Activation

Experimental Protocols

Determination of Lipophilicity (Partition Coefficient)

While a specific Log P value for this compound is not cited, the following established methodologies would be employed for its experimental determination.

1. Shake-Flask Method (OECD Guideline 107)

This classic method involves dissolving the test substance in a mixture of n-octanol and water (or a suitable buffer) and allowing the two phases to separate. The concentration of the substance in each phase is then measured to determine the partition coefficient.

  • Protocol:

    • Prepare a stock solution of this compound of known concentration.

    • Add a small volume of the stock solution to a vessel containing pre-saturated n-octanol and a buffer solution (e.g., phosphate buffer at pH 7.4).

    • Shake the vessel vigorously for a predetermined period to allow for partitioning.

    • Centrifuge the mixture to ensure complete separation of the two phases.

    • Carefully sample both the n-octanol and aqueous phases.

    • Determine the concentration of this compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

    • Calculate the Log P value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

2. High-Performance Liquid Chromatography (HPLC) Method (OECD Guideline 117)

This method correlates the retention time of a substance on a reversed-phase HPLC column with its lipophilicity.

  • Protocol:

    • Prepare a series of standard compounds with known Log P values.

    • Dissolve this compound and the standard compounds in a suitable solvent.

    • Inject each sample onto a reversed-phase HPLC column (e.g., C18).

    • Elute the compounds using a mobile phase with a high water content.

    • Record the retention time for each compound.

    • Create a calibration curve by plotting the logarithm of the retention factor (k) of the standard compounds against their known Log P values.

    • Determine the Log P of this compound by interpolating its log(k) value on the calibration curve.

The following diagram outlines the workflow for determining the Log P value using the HPLC method:

G Workflow for Log P Determination by HPLC Start Start Prepare_Standards Prepare Standard Compounds (Known Log P) Start->Prepare_Standards Prepare_Sample Prepare Penethamate Hydriodide Sample Start->Prepare_Sample HPLC_Analysis Reversed-Phase HPLC Analysis Prepare_Standards->HPLC_Analysis Prepare_Sample->HPLC_Analysis Record_Retention Record Retention Times HPLC_Analysis->Record_Retention Calculate_logk Calculate log(k) Record_Retention->Calculate_logk Calibration_Curve Create Calibration Curve (log(k) vs. Log P) Calculate_logk->Calibration_Curve Determine_LogP Determine Log P of This compound Calculate_logk->Determine_LogP Calibration_Curve->Determine_LogP End End Determine_LogP->End

Log P Determination via HPLC Workflow
Intracellular Bactericidal Activity Assay

Studies have demonstrated the efficacy of this compound in killing intracellular mastitis pathogens within mammary epithelial cells. The following is a generalized protocol for such an assay.

  • Protocol:

    • Cell Culture: Culture a suitable bovine mammary epithelial cell line (e.g., MAC-T) to confluence in multi-well plates.

    • Bacterial Invasion: Infect the confluent cell monolayers with a suspension of the target bacterium (e.g., Staphylococcus aureus) at a specific multiplicity of infection (MOI) and incubate to allow for bacterial internalization.

    • Extracellular Bacteria Killing: Wash the wells and treat with an antibiotic that does not penetrate the epithelial cells (e.g., gentamicin) to kill any remaining extracellular bacteria.

    • This compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound and incubate for a defined period.

    • Cell Lysis and Bacterial Quantification: Wash the wells, lyse the mammary epithelial cells with a suitable detergent (e.g., Triton X-100) to release the intracellular bacteria.

    • Colony Forming Unit (CFU) Enumeration: Serially dilute the cell lysates and plate on appropriate agar plates to determine the number of viable intracellular bacteria (CFUs).

    • Data Analysis: Compare the CFU counts from the this compound-treated wells to untreated control wells to determine the percentage of bacterial killing.

Table 2: Intracellular Killing Efficacy of this compound against Mastitis Pathogens

Concentration Range (µg/mL)Killing Rate (%)Pathogens
32 - 32,00085 - 100Streptococcus uberis, Streptococcus dysgalactiae, Staphylococcus aureus
0.032 - 3.20 - 80Streptococcus uberis, Streptococcus dysgalactiae, Staphylococcus aureus

Conclusion

The lipophilic nature of this compound is a fundamental determinant of its therapeutic efficacy in treating intramammary infections. Its ability to passively diffuse across cellular barriers and deliver the active benzylpenicillin directly to the site of intracellular pathogens underscores the importance of physicochemical properties in drug design and delivery. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other lipophilic antimicrobial agents. Understanding these core principles is essential for the development of next-generation therapies targeting intracellular infections.

References

Foundational Research on the Antimicrobial Spectrum of Penethamate Hydriodide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning the antimicrobial spectrum of penethamate hydriodide. It is designed to be a core resource for professionals in research and drug development, offering detailed data, experimental methodologies, and visual representations of key biological and experimental processes.

Core Concepts: Mechanism of Action and Pharmacokinetics

This compound is a prodrug of benzylpenicillin (Penicillin G). In its parent form, it is biologically inactive.[1] Its therapeutic effect is entirely dependent on its hydrolysis into the active benzylpenicillin molecule.[2][3] The primary mechanism of action is the inhibition of bacterial cell wall synthesis, a process that is crucial for bacterial growth and integrity. This leads to a bactericidal effect.[1][3]

Following intramuscular administration, this compound is absorbed and undergoes partial hydrolysis in the bloodstream into benzylpenicillin and diethylaminoethanol.[4] A key feature of this compound is its lipophilic nature, which allows it to efficiently cross the blood-milk barrier and concentrate in the udder.[1][4] As it diffuses into the udder tissue and milk, which have a lower pH than blood, the released benzylpenicillin becomes ionized. This "ion trapping" mechanism leads to significantly higher concentrations of the active antibiotic at the site of infection compared to equivalent doses of other penicillin formulations.[1][4]

Mechanism_of_Action cluster_blood Bloodstream (pH ~7.2) cluster_barrier Blood-Milk Barrier cluster_udder Udder/Milk (Lower pH) PNT_H_blood This compound BP_DEAE Benzylpenicillin + Diethylaminoethanol PNT_H_blood->BP_DEAE Hydrolysis PNT_lipophilic Penethamate (Lipophilic) PNT_H_blood->PNT_lipophilic Transport PNT_udder Penethamate PNT_lipophilic->PNT_udder Diffusion BP_trapped Ionized Benzylpenicillin (Trapped) PBP Penicillin-Binding Proteins (PBPs) BP_trapped->PBP Inhibition PNT_udder->BP_trapped Hydrolysis CWI Cell Wall Synthesis Inhibited PBP->CWI Blocks Transpeptidation MIC_Workflow start Start prep_abx Prepare Serial Dilutions of Benzylpenicillin in 96-well plate start->prep_abx prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_abx->inoculate prep_inoculum->inoculate incubate Incubate Plate (16-20h at 37°C) inoculate->incubate read Read Results: Identify Lowest Concentration with No Visible Growth incubate->read end Determine MIC Value read->end Intracellular_Killing_Workflow start Start infect Infect Mammary Epithelial Cells with Bacteria start->infect kill_extra Kill Extracellular Bacteria (e.g., with Gentamicin) infect->kill_extra expose Expose Infected Cells to This compound kill_extra->expose incubate Incubate for Defined Period expose->incubate lyse Lyse Host Cells to Release Intracellular Bacteria incubate->lyse plate Plate Lysate and Count Viable CFUs lyse->plate end Calculate % Killing plate->end

References

Methodological & Application

Application Notes and Protocols: Penethamate Hydriodide for the Treatment of Bovine Mastitis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bovine mastitis, an inflammation of the mammary gland, is a significant economic and animal welfare concern in the dairy industry. A primary challenge in its treatment is achieving effective antibiotic concentrations at the site of infection, particularly against intracellular pathogens like Staphylococcus aureus and Streptococcus uberis, which can evade host immune responses and conventional antibiotic therapies. Penethamate hydriodide, a prodrug of benzylpenicillin (penicillin G), is specifically designed to overcome this barrier. As a lipophilic ester, it readily crosses the blood-milk barrier after intramuscular administration, concentrating in the udder tissue and milk where it is hydrolyzed into its active form, penicillin G, to exert a potent bactericidal effect.[1][2][3]

These application notes provide detailed experimental protocols derived from published research, summarize key quantitative data, and outline the mechanism of action for researchers and professionals in drug development.

Mechanism of Action

This compound's efficacy stems from its unique pharmacokinetic properties.[4] Following intramuscular injection, the inactive, lipophilic this compound is absorbed into the bloodstream.[1] Its chemical structure allows it to efficiently penetrate the lipid-rich blood-milk barrier and accumulate in the mammary gland.[5] Once in the udder tissues and milk, it undergoes hydrolysis, releasing the active metabolite, benzylpenicillin (penicillin G), and diethylaminoethanol.[2] Penicillin G then acts on susceptible bacteria by inhibiting the synthesis of their cell walls, leading to cell lysis and a bactericidal outcome.[1] This mechanism allows for the delivery of high concentrations of penicillin G directly to the site of infection, achieving levels up to 10 times higher than an equivalent dose of procaine penicillin G.[1] This is particularly effective for killing pathogens that have been internalized by mammary epithelial cells.[6]

Mechanism of this compound Action cluster_systemic Systemic Circulation cluster_udder Mammary Gland (Udder) A This compound (IM Injection) B Absorption into Bloodstream (Inactive Prodrug) A->B Absorption C Crosses Blood-Milk Barrier B->C D Hydrolysis E Penicillin G (Active Antibiotic) D->E F Inhibition of Bacterial Cell Wall Synthesis E->F G Bactericidal Effect (Cell Lysis) F->G C->D

Caption: Workflow of this compound from injection to bactericidal effect.

Experimental Protocols

Protocol: In Vitro Intracellular Efficacy Model

This protocol details an in vitro assay to quantify the efficacy of this compound against mastitis pathogens that have internalized within bovine mammary epithelial cells.[6]

Objective: To determine the intracellular killing rate of this compound against pathogens such as S. aureus, S. uberis, and S. dysgalactiae.

Methodology:

  • Cell Culture: Culture a bovine mammary epithelial cell line (e.g., MAC-T) to confluence in appropriate cell culture flasks.

  • Bacterial Preparation: Prepare standardized inoculums of the target mastitis pathogens from overnight cultures.

  • Infection of Epithelial Cells:

    • Wash the confluent epithelial cell monolayers with phosphate-buffered saline (PBS).

    • Infect the monolayers with the bacterial suspension at a specified multiplicity of infection (MOI).

    • Incubate for a period (e.g., 2 hours) to allow for bacterial internalization.

  • Removal of Extracellular Bacteria:

    • Wash the monolayers multiple times with PBS to remove non-adherent bacteria.

    • Treat with an antibiotic that does not penetrate epithelial cells (e.g., gentamicin) to kill any remaining extracellular bacteria.

  • This compound Treatment:

    • Expose the infected monolayers to varying concentrations of this compound (e.g., 0.032 µg/mL to 32 µg/mL).[6] Include a no-treatment control.

    • Incubate for a defined period (e.g., 2-4 hours).

  • Quantification of Intracellular Bacteria:

    • Wash the monolayers to remove the treatment media.

    • Lyse the epithelial cells using a gentle detergent (e.g., Triton X-100) to release the intracellular bacteria.

    • Perform serial dilutions of the lysate and plate on appropriate agar to determine the number of viable bacteria (Colony Forming Units, CFU/mL).

  • Data Analysis: Calculate the percentage of bacteria killed for each concentration by comparing the CFU/mL from the treated wells to the control wells. Assess epithelial cell viability using a standard assay (e.g., Trypan blue exclusion) to ensure the antibiotic is not cytotoxic.[6]

In Vitro Intracellular Killing Assay Workflow A 1. Culture Mammary Epithelial Cells B 2. Infect Cells with Mastitis Pathogen A->B C 3. Allow Bacterial Internalization B->C D 4. Kill Extracellular Bacteria (e.g., with Gentamicin) C->D E 5. Treat with Penethamate Hydriodide (Various Conc.) D->E F 6. Lyse Epithelial Cells to Release Intracellular Bacteria E->F G 7. Plate Lysate for Viable Bacteria Count (CFU) F->G H 8. Analyze Data: Calculate % Killed G->H

Caption: Step-by-step workflow for the in vitro intracellular efficacy protocol.

Protocol: Randomized Controlled Field Trial for Subclinical Mastitis

This protocol outlines a field trial to assess the efficacy of this compound for treating subclinical mastitis in lactating dairy cows.[7][8][9]

Objective: To evaluate the bacteriological cure rate and impact on somatic cell count (SCC) following intramuscular treatment with this compound.

Methodology:

  • Animal Selection and Enrollment:

    • Screen lactating cows based on milk recording data.

    • Inclusion criteria: Cows with a high SCC (e.g., >250,000 cells/mL) in at least one quarter for consecutive recordings.[7]

    • Collect duplicate quarter milk samples (2-4 days apart) for bacteriological culture.

    • Enroll cows with the same bacterial species isolated from both samples.[7]

  • Randomization and Blinding:

    • Randomly assign enrolled cows to a treatment group or an untreated control group.

    • Blinding of personnel collecting and analyzing samples is recommended to minimize bias.

  • Treatment Administration:

    • Treatment Group: Administer this compound via deep intramuscular injection. A common regimen is 10-15 mg/kg body weight daily for 3 consecutive days.[1][10] Extended protocols (e.g., 6 days) can also be tested.[9]

    • Control Group: Receive no treatment or a placebo injection.

  • Post-Treatment Monitoring and Sampling:

    • Collect quarter milk samples for bacteriological analysis and SCC measurement at predefined intervals post-treatment (e.g., days 14, 21, 28, and 60).[7][9]

  • Endpoint Definition and Data Analysis:

    • Bacteriological Cure: Defined as the absence of the pre-treatment pathogen in all post-treatment milk samples (e.g., at both day 14 and 28).[7]

    • SCC Cure: May be defined as a quarter SCC falling below a threshold (e.g., <250,000 cells/mL) in post-treatment samples.[11]

    • Compare the bacteriological cure rates and changes in geometric mean SCC between the treatment and control groups using appropriate statistical tests (e.g., Chi-squared test for cure rates, ANOVA for SCC).

Field Trial Workflow for Subclinical Mastitis cluster_setup Phase 1: Enrollment cluster_intervention Phase 2: Intervention cluster_analysis Phase 3: Analysis A Screen Cows (High SCC) B Pre-Treatment Sampling (Bacteriology) A->B C Randomize into Groups B->C D1 Treatment Group: IM this compound C->D1 D2 Control Group: No Treatment / Placebo C->D2 E Post-Treatment Sampling (Bacteriology & SCC) D1->E D2->E F Determine Bacteriological Cure Rate E->F G Analyze SCC Reduction E->G H Compare Outcomes F->H G->H

Caption: Logical flow of a randomized controlled field trial for mastitis treatment.

Quantitative Data Summary

The following tables summarize key quantitative outcomes from experimental studies on this compound.

Table 1: In Vitro Intracellular Killing Efficacy of this compound

Concentration Range Pathogens Killing Rate (%) Citation
0.032 - 3.2 µg/mL S. uberis, S. dysgalactiae, S. aureus 0 - 80% [6]

| 32 µg/mL - 32 mg/mL | S. uberis, S. dysgalactiae, S. aureus | 85 - 100% |[6] |

Table 2: Bacteriological Cure Rates in Subclinical Mastitis Field Trials

Treatment Group Control Group Pathogen Type Cure Rate (Quarters) Cure Rate (Cows) Citation
Penethamate (3 days) Untreated Mixed 59.5% 52.2% [7]
Untreated - Mixed 16.7% 10.9% [7]
Penethamate Untreated Streptococcal 59.0% - [8][11]
Untreated - Streptococcal 0% - [8][11]
3-day Penethamate Untreated Mixed 32.0% - [9]
6-day Penethamate Untreated Mixed 56.0% - [9]

| Untreated | - | Mixed | 16.0% | - |[9] |

Table 3: Effect on Somatic Cell Count (SCC) in Subclinical Mastitis

Treatment Group Pre-Treatment SCC (cells/mL) Post-Treatment SCC (cells/mL) Outcome Citation
Penethamate (3 days) >300,000 Not specified Significant decrease vs. control [7]
3-day Penethamate 481,000 (Geometric Mean) 352,000 (Geometric Mean) Significant decrease vs. control [9]
6-day Penethamate 481,000 (Geometric Mean) 276,000 (Geometric Mean) Significant decrease vs. control [9]

| Control (Untreated) | 481,000 (Geometric Mean) | 481,000 (Geometric Mean) | No significant change |[9] |

Table 4: Pharmacokinetic Parameters of Penicillin G after this compound IM Injection

Parameter Plasma Milk Citation
Mean Tmax (Time to Max Concentration) 3.76 hours 5.91 hours [5]

| Mean Half-life (t½) | 4.27 hours | 4.00 hours |[5] |

Application Notes for Researchers

  • Systemic vs. Local Treatment: Systemic administration of this compound is advantageous for treating infections involving more than one quarter or when intramammary infusion is difficult.[1][10] It can also provide a collateral cure for quarters affected by subclinical mastitis.[10]

  • Treatment Duration: Studies demonstrate that extending the duration of therapy from three to six days can significantly increase the bacteriological cure rate.[9] This suggests that for persistent infections, a longer course may be warranted.

  • Antimicrobial Resistance: The efficacy of this compound is significantly lower against penicillin-resistant strains of S. aureus.[9] Therefore, use of the product should ideally be based on susceptibility testing of the isolated bacteria.[12]

  • Study Design Considerations: When designing clinical trials, key inclusion criteria should include both elevated SCC and confirmed bacteriological diagnosis to ensure a homogenous study population.[7] Endpoints should include both bacteriological cure and changes in SCC to provide a comprehensive assessment of efficacy.[8][11]

  • Formulation: this compound is typically supplied as a powder for reconstitution, as it is unstable in aqueous solutions.[13] This is a critical consideration for its preparation and use in field settings. The reconstituted solution remains stable for several days if stored appropriately.[1]

References

Application Notes and Protocols for Determining Appropriate Penethamate Hydriodide Dosage in Cattle Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and executing clinical trials to determine a safe and effective dosage of penethamate hydriodide for the treatment of bacterial infections in cattle, with a primary focus on bovine mastitis. The protocols outlined below are based on established veterinary clinical trial principles, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and regulatory guidelines.

Introduction to this compound

This compound is a pro-drug of benzylpenicillin (Penicillin G).[1][2] Following intramuscular administration in cattle, it undergoes rapid hydrolysis to release benzylpenicillin, the active antimicrobial agent, and diethylaminoethanol.[2][3][4] A key pharmacological advantage of this compound is its high lipid solubility, which allows it to readily cross the blood-milk barrier and concentrate in udder tissue and milk.[3][5][6] This property makes it particularly effective for treating bovine mastitis. The mechanism of action is the inhibition of bacterial cell wall synthesis, exerting a time-dependent bactericidal effect against susceptible gram-positive bacteria, such as Staphylococcus aureus, Streptococcus uberis, and Streptococcus dysgalactiae.[3][5][7]

Existing Dosage and Efficacy Data

A review of existing literature provides a starting point for dose-finding studies. The data in Table 1 summarizes commonly cited dosages and observed outcomes in cattle.

Table 1: Summary of Existing this compound Dosages and Clinical Outcomes in Cattle

Dosage RegimenIndicationKey Efficacy OutcomesReference(s)
10-15 mg/kg bodyweight, daily for 1-5 daysClinical MastitisRecommended general dosage for treating mastitis.[5]
15,000 IU/kg bodyweight, daily for 3-4 daysClinical MastitisStandard therapeutic dose.[4]
3-day intramuscular treatmentSubclinical MastitisBacteriological cure rate of 59.5% in quarters and 52.2% in cows, compared to 16.7% and 10.9% in untreated controls, respectively. Significant decrease in Somatic Cell Count (SCC).[8]
5 g daily intramuscular injections for 3 or 6 daysSubclinical MastitisBacteriological cure rates of 32% (3-day) and 56% (6-day) compared to 16% in untreated controls. Cure rate was lower for S. aureus infections.[9]
10 million IU at parturition, 5 million IU 24h laterPeriparturient Udder HealthPrevented intramammary infections during the first week post-partum and significantly increased milk yield over a 200-day period compared to untreated heifers.[10]

Clinical Trial Program for Dose Determination

A phased clinical trial program is essential for systematically determining the optimal dosage regimen. This program should be designed in accordance with Good Clinical Practice (GCP) as outlined in VICH GL9.[10]

Phase I: Dose-Finding and Pharmacokinetic (PK) Studies

Objective: To determine the pharmacokinetic profile of various doses of this compound in healthy cattle and to establish a preliminary safe dose range.

Experimental Protocol:

  • Animal Selection: Select a small cohort of healthy, non-lactating and/or lactating dairy cattle. Animals should be acclimatized and free of any medication.

  • Study Design: A dose-escalation design is recommended. Administer single intramuscular injections of this compound at escalating doses (e.g., 5 mg/kg, 10 mg/kg, 15 mg/kg, 20 mg/kg). A sufficient wash-out period should be observed between doses if a crossover design is used.

  • Blood and Milk Sampling: Collect serial blood samples via jugular or coccygeal venipuncture at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-administration).[11][12] In lactating cows, collect concurrent milk samples.[13]

  • Bioanalytical Method: Use a validated high-performance liquid chromatography (HPLC) or a similar sensitive method to quantify the concentration of the active moiety, benzylpenicillin, in plasma and milk.

  • PK Analysis: Calculate key pharmacokinetic parameters as summarized in Table 2.

Table 2: Key Pharmacokinetic Parameters for this compound (as Benzylpenicillin)

ParameterDescriptionImportance in Dose Determination
Cmax (Maximum Concentration)The peak concentration of the drug in plasma/milk.Relates to efficacy and potential for toxicity.
Tmax (Time to Maximum Concentration)The time at which Cmax is reached.Indicates the rate of drug absorption.
AUC (Area Under the Curve)Represents the total drug exposure over time.A key parameter for assessing overall bioavailability and for PK/PD integration.
(Half-life)The time required for the drug concentration to decrease by half.Crucial for determining the appropriate dosing interval to maintain therapeutic concentrations.
Phase II: Dose-Confirmation and Pharmacodynamic (PD) Studies

Objective: To integrate PK data with pharmacodynamic data (Minimum Inhibitory Concentrations - MICs) to predict the efficacy of different dosage regimens and to select candidate doses for field trials.

Experimental Protocol:

  • MIC Determination: Determine the MIC values of benzylpenicillin against a panel of relevant bovine mastitis pathogens (S. aureus, S. uberis, S. dysgalactiae) isolated from the target geographical region.

  • PK/PD Integration and Modeling:

    • For beta-lactam antibiotics like penicillin, the primary PK/PD index for predicting efficacy is the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT > MIC).

    • Use the PK data from Phase I and the MIC data to model different dosage regimens (dose and frequency).

    • Employ Monte Carlo simulations to predict the probability of target attainment (PTA) for various %fT > MIC targets (e.g., 40-50% for bacteriostatic effect, higher for bactericidal effect) for each dosage regimen against the distribution of pathogen MICs.[8]

  • Dose Selection: Select a minimum of two to three dosage regimens that are predicted to have a high probability of achieving the desired clinical outcome for further evaluation in Phase III trials.

Phase III: Field Efficacy and Safety Trials

Objective: To confirm the efficacy and safety of the selected dosage regimens in a larger population of cattle with naturally occurring clinical or subclinical mastitis.

Experimental Protocol:

  • Study Design: A multi-center, randomized, controlled, and blinded clinical trial is the gold standard.[5]

    • Treatment Groups: Include the candidate dosage regimens selected from Phase II, a negative control (placebo or no treatment), and/or a positive control (an approved, effective antibiotic).

    • Randomization: Randomly assign eligible cattle to treatment groups to minimize bias.[10]

  • Animal Selection:

    • Inclusion Criteria: Define clear criteria for enrollment, such as the presence of clinical signs of mastitis (abnormal milk, udder swelling) or subclinical mastitis (elevated SCC and positive bacteriological culture).[8]

    • Exclusion Criteria: Exclude animals with other concurrent diseases or those recently treated with other antimicrobials.

  • Efficacy Endpoints:

    • Primary Endpoint: Bacteriological cure, defined as the absence of the pre-treatment pathogen from milk samples taken at specific time points post-treatment (e.g., 14 and 21 days).[8]

    • Secondary Endpoints: Clinical cure (return of milk and udder to normal), reduction in SCC, and effect on milk production.

  • Safety Assessment:

    • Monitor all animals for adverse events, including injection site reactions, allergic reactions, and changes in general health.

    • Collect blood samples for hematology and serum chemistry analysis before and after treatment to assess systemic safety.

  • Data Analysis: Use appropriate statistical methods to compare the cure rates and other endpoints between treatment groups.[10][14]

Target Animal Safety Studies

Objective: To establish the margin of safety of this compound in the target species. These studies are typically required by regulatory agencies like the FDA and EMA.[15][16]

Experimental Protocol:

  • Animal Selection: Use healthy cattle representative of the target population.

  • Study Design: Administer the drug at multiples of the proposed therapeutic dose (e.g., 1x, 3x, and 5x the recommended dose) for an extended duration (e.g., three times the recommended treatment period).[16]

  • Parameters to Monitor:

    • Daily clinical observations for signs of toxicity.

    • Feed and water consumption.

    • Body weight.

    • Detailed injection site evaluations.

    • Hematology and clinical chemistry panels at baseline, during, and after the treatment period.

    • Gross pathology and histopathology at the end of the study.

Visualizations

Mechanism of Action and Distribution

The following diagram illustrates the pathway of this compound from administration to its antibacterial effect within the udder.

G cluster_blood Bloodstream (pH ~7.4) cluster_udder Udder Tissue & Milk (pH ~6.6-6.8) A Intramuscular Injection of this compound B Rapid Absorption A->B C Hydrolysis to Benzylpenicillin (Active) + Diethylaminoethanol B->C D Penethamate Crosses Blood-Milk Barrier (High Lipid Solubility) C->D Distribution E Ion Trapping & Hydrolysis to Benzylpenicillin D->E F High Concentration of Benzylpenicillin E->F G Inhibition of Bacterial Cell Wall Synthesis F->G H Bactericidal Effect G->H

This compound: Mechanism of Action and Distribution
Clinical Trial Workflow

The diagram below outlines the logical progression for determining the appropriate dosage of this compound in a clinical trial program.

G cluster_preclinical Pre-clinical / Phase I cluster_modeling PK/PD Modeling cluster_clinical Phase III Field Trial cluster_safety Target Animal Safety cluster_outcome Outcome PK Dose Escalation & Pharmacokinetic (PK) Studies (Healthy Cattle) PKPD Integrate PK and MIC Data (%fT > MIC) Perform Monte Carlo Simulation PK->PKPD MIC Determine MIC Distribution for Target Pathogens MIC->PKPD DoseSelect Select Candidate Dosage Regimens PKPD->DoseSelect Efficacy Randomized Controlled Efficacy & Safety Study (Diseased Cattle) DoseSelect->Efficacy FinalDose Establish Final Recommended Dosage Efficacy->FinalDose Safety Margin of Safety Study (1x, 3x, 5x Doses) Safety->FinalDose

Workflow for Dosage Determination in Clinical Trials

References

Application Notes: Intramuscular Administration of Penethamate Hydriodide in Veterinary Medicine

Author: BenchChem Technical Support Team. Date: November 2025

1. Introduction and Mechanism of Action

Penethamate hydriodide is a prodrug of benzylpenicillin, specifically the diethylaminoethyl ester of penicillin G.[1][2] In its intact form, it is biologically inactive.[3] Its primary application in veterinary medicine, particularly for lactating dairy cattle, is the systemic treatment of mastitis caused by penicillin-susceptible microorganisms, such as Staphylococcus aureus and Streptococcus species (Str. uberis, Str. dysgalactiae, Str. agalactiae).[4][5][6] It has also been indicated for respiratory infections, footrot, and other infections caused by gram-positive bacteria.[7][8]

The key advantage of this compound lies in its physicochemical properties. As a lipophilic salt of a weak base (pKa 8.4), a significant portion remains non-ionized at physiological pH.[1][7][9] This characteristic allows it to readily diffuse across biological membranes, including the blood-milk barrier.[3][7][10] Following intramuscular injection, the prodrug is absorbed and distributed systemically. Upon reaching the site of infection, such as the mammary gland, it is hydrolyzed into its active components: benzylpenicillin (penicillin G) and diethylaminoethanol.[1][3][9]

The acidic environment of the infected udder (pH 6.6-6.8) promotes the ionization of the penethamate molecule, a phenomenon known as "ion trapping." This process leads to an accumulation of the drug within the udder, achieving concentrations of the active penicillin G in milk up to 10 times higher than those achieved with an equivalent dose of procaine penicillin G.[3][10] The released benzylpenicillin then exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall during multiplication.[6][9]

Mechanism of this compound Action

2. Pharmacokinetic Profile

Following intramuscular administration in cattle, this compound is rapidly absorbed.[10] Maximum serum concentrations (Cmax) of the active metabolite, benzylpenicillin, are typically reached within approximately 3 hours.[6] The drug readily penetrates into milk due to its high lipid solubility.[10] In milk, it is hydrolyzed, maintaining a concentration gradient that favors further diffusion from the plasma.[10] This results in a higher area under the concentration-time curve (AUC) for benzylpenicillin in milk compared to plasma.[11] The systemic elimination half-life is approximately 3.5 to 4.3 hours.[6][12]

ParameterPlasmaMilkSource
Time to Max. Concentration (Tmax) ~3 - 3.76 hours~5.9 - 7 hours[6][12][13]
Max. Concentration (Cmax) 682 ng/mL-[10]
Elimination Half-life (t½) ~3.5 - 4.27 hours~4.0 hours[6][12]
Area Under Curve (AUC) 7770 h*ng/mLAUC in milk is >2x higher than in plasma[10][11]
Table 1: Pharmacokinetic Parameters of Benzylpenicillin after IM this compound in Cattle

3. Clinical Efficacy

Intramuscular this compound is effective for treating both clinical and subclinical mastitis during lactation.[4][14] Studies have demonstrated significantly higher bacteriological cure rates and reductions in somatic cell count (SCC) compared to untreated controls.

Study FocusTreatment GroupControl GroupKey FindingSource
Subclinical Mastitis 59.5% bacteriological cure (quarters)16.7% bacteriological cure (quarters)Significant decrease in SCC in treated cows.[4]
Chronic Streptococcal Mastitis 59% bacteriological cure (quarters)0% bacteriological cure (quarters)Treatment prevented progression to clinical mastitis.[5][15]
Prolonged Duration Therapy 3-day: 352 x 10³ cells/mL481 x 10³ cells/mLIncreasing treatment duration from 3 to 6 days improved cure proportion and lowered SCC.[16]
6-day: 276 x 10³ cells/mL
Table 2: Summary of Efficacy Data for this compound in Bovine Mastitis

4. Dosage and Administration

This compound is supplied as a sterile powder that must be reconstituted with a sterile diluent before use.[3][9]

SpeciesIndicationRecommended DosageDurationAdministration Route
Cattle Mastitis, Respiratory Infections15 mg/kg bodyweight (or 15,000 IU/kg)3 to 4 consecutive daysDeep Intramuscular (IM)
Table 3: Recommended Dosage Protocol for this compound[9][13]

Important Administration Notes:

  • Shake the reconstituted suspension well before use.[9]

  • To ensure correct dosage, bodyweight should be determined accurately.[9]

  • The maximum volume per injection site should not exceed 20 ml.[13]

  • Do not administer intravenously.[6]

5. Safety and Precautions

  • Withdrawal Periods: Adherence to withdrawal times is critical. For cattle, typical withdrawal periods are 4 days for meat and offal and 2.5 days (60 hours) for milk.[13] These may vary by product and jurisdiction.

  • Adverse Reactions: Discomfort or pain at the injection site may occur.[6] In very rare cases, hypersensitivity or anaphylactic reactions can happen, which may be fatal.[6][13]

  • Contraindications: Do not use in animals with known hypersensitivity to penicillins or cephalosporins, or in animals with renal disease.[6]

  • Resistance: The product is not effective against beta-lactamase-producing organisms.[13] Use should ideally be based on susceptibility testing of the isolated bacteria.[6]

Experimental Protocols

Protocol 1: Evaluation of Efficacy for Subclinical Bovine Mastitis

This protocol is a synthesized methodology based on randomized controlled field trials.[4][5][16]

start Start: Identify Potential Subjects selection Cow Selection Criteria: - Lactating dairy cows - SCC > 250,000-300,000 cells/mL - No clinical mastitis signs - No recent antibiotic treatment start->selection sampling1 Pre-Treatment Sampling (Day -4 to 0): - Collect duplicate quarter milk samples - Perform bacterial culture and identification - Confirm same pathogen in both samples selection->sampling1 enrollment Enrollment: - Cows with confirmed subclinical infection (e.g., Staph. aureus, Strep. uberis) sampling1->enrollment randomization Randomization enrollment->randomization treatment Treatment Group: - Administer this compound - 15 mg/kg, IM, once daily for 3 days randomization->treatment Group 1 control Control Group: - No treatment (or placebo) randomization->control Group 2 monitoring Post-Treatment Monitoring & Sampling: - Collect quarter milk samples at defined intervals (e.g., Day 14, 28, 60 post-treatment) treatment->monitoring control->monitoring analysis Data Analysis: - Determine Bacteriological Cure - Measure Somatic Cell Count (SCC) - Statistical comparison between groups monitoring->analysis end End: Evaluate Efficacy analysis->end

Experimental Workflow for a Clinical Efficacy Trial

1. Objective: To evaluate the efficacy of intramuscular this compound for the treatment of naturally occurring subclinical mastitis in lactating dairy cows.

2. Animal Selection:

  • Inclusion Criteria: Lactating cows with a history of high somatic cell counts (e.g., SCC > 250,000 cells/mL).[4] A specific quarter must be identified with a positive California Mastitis Test (CMT) or high SCC.[16] No visible signs of clinical mastitis (abnormal milk, udder swelling). No antibiotic treatment within the previous 30 days.

  • Exclusion Criteria: Cows with clinical mastitis, systemic illness, or known resistance to penicillin in the herd.

3. Pre-Treatment Phase:

  • Collect duplicate quarter milk samples aseptically, 2 to 4 days apart.[4]

  • Submit samples to a qualified laboratory for bacteriological culture to identify the causative pathogen.

  • A quarter is considered eligible for the trial if the same bacterial species is isolated from both consecutive samples.[4]

4. Randomization and Treatment:

  • Eligible cows are randomly assigned to either a treatment group or an untreated control group.

  • Treatment Group: Administer this compound at a dose of 15 mg/kg bodyweight via deep intramuscular injection, once daily for 3 consecutive days.[4][9]

  • Control Group: Cows receive no treatment.

5. Post-Treatment Evaluation:

  • Collect quarter milk samples at predefined time points, for example, at 14, 28, and 60 days post-treatment.[4]

  • Samples are submitted for bacteriological culture and SCC analysis.

  • Primary Outcome (Bacteriological Cure): Defined as the absence of the pre-treatment pathogen in the milk samples taken at both 14 and 28 days post-treatment.[4]

  • Secondary Outcome (SCC Reduction): Compare the geometric mean SCC between the treatment and control groups at each time point.

6. Statistical Analysis:

  • Use appropriate statistical tests (e.g., logistic regression for cure rates, analysis of variance for SCC) to compare outcomes between the groups. A p-value of <0.05 is typically considered significant.

Protocol 2: Pharmacokinetic Study in Lactating Dairy Cows

This protocol outlines a typical approach to determining the pharmacokinetic profile of benzylpenicillin following the administration of this compound.[6][12][17]

start Start: Animal Selection selection Select healthy, lactating dairy cows (e.g., n=6). Acclimatize and place intravenous catheters. start->selection admin Drug Administration: Administer a single dose of This compound (15 mg/kg) via deep intramuscular injection. selection->admin sampling Synchronized Sampling Schedule: Collect blood and composite milk samples at predefined time points. admin->sampling timepoint Example Time Points: 0 (pre-dose), 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48h post-administration sampling->timepoint processing Sample Processing: - Centrifuge blood to separate plasma. - Immediately freeze plasma and milk samples at -20°C or lower. sampling->processing analysis Analytical Phase: - Quantify Benzylpenicillin concentrations using a validated method (e.g., HPLC). processing->analysis pk_model Pharmacokinetic Modeling: - Plot concentration vs. time curves. - Calculate parameters (Cmax, Tmax, t½, AUC) using non-compartmental analysis. analysis->pk_model end End: Determine PK Profile pk_model->end

References

Application Notes and Protocols: Efficacy of Penethamate Hydriodide Against Intracellular Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the efficacy of penethamate hydriodide, a prodrug of benzylpenicillin, against a range of intracellular bacterial pathogens. The provided protocols and data are intended to facilitate research into the intracellular activity of this compound and to serve as a foundation for further drug development efforts.

Introduction

This compound is the diethylaminoethanol ester of benzylpenicillin.[1] Its lipophilic nature is thought to facilitate its passage across host cell membranes, where it is subsequently hydrolyzed to release the active antibiotic, benzylpenicillin.[1] This intracellular delivery mechanism makes it a promising candidate for combating pathogens that reside within host cells, a niche that often protects them from conventional antibiotic therapies. This document outlines the known efficacy of this compound against key intracellular pathogens and provides detailed protocols for its in vitro evaluation.

Mechanism of Action

This compound itself is biologically inactive. Upon entering the cellular environment, it is rapidly hydrolyzed into benzylpenicillin and diethylaminoethanol.[1] Benzylpenicillin, a member of the β-lactam class of antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2] Specifically, it covalently binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[3] This disruption of cell wall integrity leads to bacterial cell lysis and death.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the available quantitative data on the efficacy of this compound and its active metabolite, benzylpenicillin, against various intracellular pathogens.

Table 1: In Vitro Efficacy of this compound against Intracellular Mastitis Pathogens

PathogenHost Cell TypeDrug Concentration (µg/mL)Intracellular Killing Rate (%)Reference
Staphylococcus aureusMammary Epithelial Cells0.032 - 3.20 - 80[4]
32 - 32,00085 - 100[4]
Streptococcus uberisMammary Epithelial Cells0.032 - 3.20 - 80[4]
32 - 32,00085 - 100[4]
Streptococcus dysgalactiaeMammary Epithelial Cells0.032 - 3.20 - 80[4]
32 - 32,00085 - 100[4]

Table 2: Intracellular Efficacy of Benzylpenicillin (Active Metabolite) against Various Pathogens

PathogenHost Cell TypeAssay ConditionsEC50 (mg/L)MIC (mg/L) for Intracellular BacteriaReference
Mycobacterium tuberculosisMacrophagesStatic concentration, with avibactam6.70 ± 0.562 (median for clinical strains)[5][6]
Mycobacterium tuberculosisMacrophagesStatic concentration, without avibactam22.26 ± 6.22>64[5]
Listeria monocytogenesMacrophagesIFN-γ activatedN/A0.2 (for ampicillin, similar β-lactam)[7]

Table 3: In Vivo Efficacy of this compound in Bovine Mastitis

Pathogen(s)Treatment RegimenBacteriological Cure Rate (%)Reference
Staphylococcus aureus, Streptococcus spp.15 mg/kg bodyweight, IM, for 3 consecutive days59.5 (in quarters)[8]
Streptococcus uberis, S. dysgalactiaeParenteral administration59 (in treated quarters)

Experimental Protocols

The following are detailed protocols for evaluating the intracellular efficacy of this compound.

General Workflow for Intracellular Efficacy Assay

The overall process for assessing the intracellular activity of this compound involves infecting a host cell monolayer, removing extracellular bacteria, treating with the antibiotic, lysing the host cells, and quantifying the surviving intracellular bacteria.

experimental_workflow cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_quantification Quantification HostCells Host Cell Culture Infect Infect Host Cells HostCells->Infect Bacteria Bacterial Culture Bacteria->Infect Wash1 Wash to Remove Extracellular Bacteria Infect->Wash1 Treat Treat with Penethamate Hydriodide Wash1->Treat Wash2 Wash to Remove Antibiotic Treat->Wash2 Lyse Lyse Host Cells Wash2->Lyse Plate Plate Lysate for CFU Count Lyse->Plate Analyze Analyze Results Plate->Analyze

General workflow for intracellular efficacy assay.
Detailed Protocol: Intracellular Efficacy against Staphylococcus aureus in Macrophages

This protocol is adapted from standard macrophage infection models.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Staphylococcus aureus (e.g., ATCC 25923)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution

  • Gentamicin

  • Phosphate Buffered Saline (PBS)

  • Sterile water

  • Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA)

  • 24-well tissue culture plates

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 macrophages in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator.

    • Seed 2 x 10⁵ cells per well in a 24-well plate and incubate overnight to allow for adherence.

  • Bacterial Preparation:

    • Inoculate S. aureus in TSB and grow overnight at 37°C with shaking.

    • The following day, dilute the overnight culture in fresh TSB and grow to mid-log phase (OD₆₀₀ ≈ 0.6).

    • Wash the bacteria twice with PBS by centrifugation and resuspend in antibiotic-free DMEM.

  • Macrophage Infection:

    • Remove the culture medium from the macrophage monolayer and wash once with PBS.

    • Infect the macrophages with the prepared S. aureus suspension at a Multiplicity of Infection (MOI) of 10:1 (bacteria to macrophage).

    • Incubate for 1 hour at 37°C in 5% CO₂ to allow for phagocytosis.

  • Removal of Extracellular Bacteria:

    • After the infection period, aspirate the medium and wash the cells three times with PBS to remove non-adherent bacteria.

    • Add fresh DMEM containing 100 µg/mL gentamicin to kill any remaining extracellular bacteria and incubate for 1 hour.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in DMEM (e.g., ranging from 0.1 to 100 µg/mL).

    • Aspirate the gentamicin-containing medium, wash the cells once with PBS, and add the this compound dilutions to the wells. Include a drug-free control.

    • Incubate for the desired treatment duration (e.g., 4, 8, or 24 hours).

  • Quantification of Intracellular Bacteria:

    • Following treatment, aspirate the medium and wash the cells three times with PBS.

    • Lyse the macrophages by adding 0.5 mL of sterile water to each well and incubating for 10 minutes.

    • Perform serial dilutions of the cell lysate in PBS and plate 100 µL of each dilution onto TSA plates.

    • Incubate the plates overnight at 37°C and count the Colony Forming Units (CFUs) the next day.

    • Calculate the percentage of bacterial killing compared to the untreated control.

Protocol for Intracellular Efficacy against Listeria monocytogenes

This protocol is adapted for the study of L. monocytogenes in a macrophage cell line.

Materials:

  • J774 murine macrophage cell line

  • Listeria monocytogenes (e.g., EGD-e strain)

  • RPMI-1640 medium with 10% FBS

  • This compound

  • Gentamicin

  • PBS

  • Sterile water

  • Brain Heart Infusion (BHI) broth and agar

Procedure:

  • Cell and Bacterial Culture:

    • Culture J774 cells in RPMI-1640 with 10% FBS. Seed 2 x 10⁵ cells per well in a 24-well plate and incubate overnight.

    • Grow L. monocytogenes in BHI broth overnight at 37°C without shaking.

  • Infection:

    • Wash the J774 cell monolayer with PBS.

    • Infect with L. monocytogenes at an MOI of 5:1 in antibiotic-free RPMI.

    • Incubate for 30 minutes to 1 hour to allow for bacterial entry.

  • Extracellular Bacteria Removal and Treatment:

    • Wash the cells three times with PBS.

    • Add fresh RPMI containing 50 µg/mL gentamicin and incubate for 1 hour.

    • Wash again with PBS and add RPMI containing various concentrations of this compound.

  • Quantification:

    • At desired time points, lyse the cells with sterile water.

    • Plate serial dilutions of the lysate on BHI agar plates and incubate at 37°C for 24-48 hours before counting CFUs.

Proposed Signaling Pathway Modulation

While the primary mechanism of action of this compound is the inhibition of bacterial cell wall synthesis, there is emerging evidence that β-lactam antibiotics and their derivatives can modulate host cell signaling pathways. A compound isolated from Penicillium species has been shown to inhibit the JAK/STAT pathway by preventing the phosphorylation of STAT1. This pathway is crucial for the host's immune response to intracellular pathogens. It is hypothesized that by dampening the STAT1-mediated inflammatory response, this compound might create a more favorable environment for its bactericidal action by reducing host cell-mediated damage.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Cytokine Cytokine (e.g., IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT1_inactive STAT1 (inactive) JAK->STAT1_inactive Phosphorylation STAT1_active p-STAT1 (active) STAT1_inactive->STAT1_active Gene Gene Transcription (Pro-inflammatory response) STAT1_active->Gene Dimerization & Nuclear Translocation Penethamate Penethamate Hydriodide Derivative Penethamate->STAT1_inactive Inhibition of Phosphorylation

Proposed modulation of the JAK/STAT pathway.

Conclusion

This compound demonstrates significant potential for the treatment of infections caused by intracellular pathogens due to its ability to penetrate host cells and deliver its active bactericidal agent, benzylpenicillin, directly to the site of infection. The protocols and data presented herein provide a framework for the continued investigation of this compound's efficacy and mechanism of action. Further research is warranted to explore its activity against a broader range of intracellular bacteria and to elucidate its potential immunomodulatory effects on host cell signaling pathways.

References

Application Notes and Protocols for Penethamate Hydriodide in Treating Streptococcus uberis Infections

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Penethamate hydriodide is a prodrug of benzylpenicillin, demonstrating efficacy in the treatment of bacterial infections, notably bovine mastitis caused by Streptococcus uberis. As a lipophilic ester of penicillin G, it exhibits enhanced penetration into udder tissue and milk following intramuscular administration.[1][2] Upon administration, it hydrolyzes into benzylpenicillin and diethylaminoethanol, exerting its bactericidal action through the inhibition of bacterial cell wall synthesis. This document provides detailed application notes and protocols based on published research for the use of this compound in combating Streptococcus uberis infections.

Mechanism of Action

This compound acts as a delivery system for penicillin G. Its lipophilic nature facilitates its passage across biological membranes, such as the blood-milk barrier.[1][2] Once in the target tissue, it is hydrolyzed to release benzylpenicillin. Benzylpenicillin, a β-lactam antibiotic, inhibits the formation of peptidoglycan cross-links in the bacterial cell wall, leading to cell lysis and death. This mechanism is particularly effective against Gram-positive bacteria like Streptococcus uberis.

cluster_blood Bloodstream cluster_mammary Mammary Gland / Site of Infection This compound (IM) This compound (IM) Hydrolysis Hydrolysis This compound (IM)->Hydrolysis Rapid absorption Penicillin G Penicillin G Hydrolysis->Penicillin G Diethylaminoethanol Diethylaminoethanol Hydrolysis->Diethylaminoethanol CellWall Cell Wall Synthesis (Peptidoglycan cross-linking) Penicillin G->CellWall Inhibits S_uberis Streptococcus uberis S_uberis->CellWall Essential for survival Lysis Cell Lysis & Death CellWall->Lysis Disruption leads to

Fig. 1: Mechanism of Action of this compound. (Within 100 characters)

Data Presentation

In Vivo Efficacy of this compound Against Streptococcus uberis Mastitis

A randomized, controlled field trial was conducted to evaluate the therapeutic efficacy of parenteral this compound against naturally occurring, chronic subclinical mastitis caused by Streptococcus uberis and Streptococcus dysgalactiae.

ParameterThis compound Treated (n=29 quarters)Untreated Control (n=21 quarters)Reference
Bacteriological Cure Rate 59%0%[3][4][5][6][7]
Effect on Somatic Cell Count (SCC) Significant decrease at cow and quarter levelNo significant change[3][4][5][6]
Effect on Milk Production No significant effectNo significant effect[3][4][5][6]
Prevention of Clinical Mastitis Reduced incidence of clinical mastitisHigher incidence of clinical mastitis[6]
In Vitro Efficacy of this compound Against Intracellular Streptococcus uberis

This study evaluated the ability of this compound to kill Streptococcus uberis that had internalized mammary epithelial cells.

Concentration of this compoundKilling Rate of Intracellular S. uberisReference
32 µg/mL to 32 mg/mL85% to 100%[8][9]
0.032 µg/mL to 3.2 µg/mL0% to 80%[8][9]

Experimental Protocols

Protocol 1: In Vivo Treatment of Subclinical Streptococcus uberis Mastitis

This protocol is based on the methodology of a randomized, controlled field trial for treating chronic subclinical streptococcal mastitis in lactating dairy cows.[6]

1. Animal Selection:

  • Select lactating dairy cows with chronic subclinical mastitis, characterized by elevated somatic cell counts (SCC).

  • Confirm the presence of Streptococcus uberis through bacteriological culture of quarter milk samples.

2. Treatment Regimen:

  • Treatment Group: Administer this compound (e.g., Leocillin®) parenterally at the manufacturer's recommended dosage for a specified duration (e.g., three consecutive days).

  • Control Group: Leave animals untreated to serve as a control.

3. Sample Collection and Analysis:

  • Collect quarter milk samples prior to treatment (day 0) and at specified time points post-treatment (e.g., days 10 and 20).

  • Perform bacteriological culture on all milk samples to identify the presence or absence of Streptococcus uberis.

  • Measure the quarter milk SCC (QMSCC) for all samples.

4. Efficacy Evaluation:

  • Bacteriological Cure: A quarter is considered cured if Streptococcus uberis is not isolated from milk samples taken on days 10 and 20 post-treatment.[4][5][7]

  • SCC Cure: A quarter is considered cured if the QMSCC is below a defined threshold (e.g., <250,000 cells/mL) on days 10 and 20 post-treatment.[5][7]

  • Monitor and record milk yield and the incidence of clinical mastitis in both groups.

5. Statistical Analysis:

  • Use appropriate statistical methods (e.g., longitudinal data analysis) to compare the bacteriological cure rates, SCC, and milk yield between the treated and control groups.

Start Start CowSelection Select Cows with Subclinical Mastitis (High SCC, S. uberis positive) Start->CowSelection Randomization Randomization CowSelection->Randomization TreatmentGroup Parenteral Penethamate Hydriodide Treatment Randomization->TreatmentGroup Treatment ControlGroup Untreated Control Randomization->ControlGroup Control SampleCollection Collect Quarter Milk Samples (Day 0, 10, 20) TreatmentGroup->SampleCollection ControlGroup->SampleCollection Analysis Bacteriological Culture & Somatic Cell Count SampleCollection->Analysis Evaluation Evaluate Bacteriological Cure, SCC, and Milk Yield Analysis->Evaluation End End Evaluation->End

Fig. 2: In Vivo Efficacy Trial Workflow. (Within 100 characters)
Protocol 2: In Vitro Intracellular Killing Assay

This protocol is a conceptualized methodology based on findings that this compound is effective against intracellular Streptococcus uberis.[8][9]

1. Cell Culture:

  • Culture a suitable bovine mammary epithelial cell line to confluence in appropriate cell culture plates.

2. Bacterial Preparation:

  • Grow Streptococcus uberis to the mid-logarithmic phase in a suitable broth medium.

  • Wash and resuspend the bacterial cells in an antibiotic-free cell culture medium.

3. Infection of Epithelial Cells:

  • Infect the confluent mammary epithelial cell monolayers with the prepared Streptococcus uberis suspension at a defined multiplicity of infection (MOI).

  • Incubate for a sufficient period to allow for bacterial internalization.

4. Extracellular Bacteria Removal:

  • Wash the infected monolayers multiple times with a sterile phosphate-buffered saline (PBS) solution.

  • Treat the monolayers with an antibiotic that does not penetrate eukaryotic cells (e.g., gentamicin) to kill any remaining extracellular bacteria.

5. This compound Treatment:

  • Add fresh cell culture medium containing various concentrations of this compound to the infected monolayers.

  • Include a control group with no antibiotic treatment.

  • Incubate for a defined period (e.g., 24 hours).

6. Quantification of Intracellular Bacteria:

  • Lyse the mammary epithelial cells using a non-disruptive method for bacteria (e.g., sterile water or a mild detergent).

  • Serially dilute the cell lysates and plate on appropriate agar plates to determine the number of viable intracellular bacteria (colony-forming units, CFU).

7. Data Analysis:

  • Calculate the killing rate by comparing the CFU counts from the this compound-treated groups to the untreated control group.

  • Assess the viability of the mammary epithelial cells (e.g., using a trypan blue exclusion assay) to ensure the observed killing is not due to host cell death.

Start Start CellCulture Culture Mammary Epithelial Cells Start->CellCulture Infection Infect Cells with S. uberis CellCulture->Infection RemoveExtracellular Kill Extracellular Bacteria (e.g., Gentamicin) Infection->RemoveExtracellular Treatment Treat with Penethamate Hydriodide RemoveExtracellular->Treatment Control No Antibiotic Control Treatment->Control Control TreatmentGroup Varying Concentrations of This compound Treatment->TreatmentGroup Treatment Lysis Lyse Epithelial Cells Control->Lysis TreatmentGroup->Lysis Quantification Plate Lysates and Count CFU Lysis->Quantification Analysis Calculate Killing Rate Quantification->Analysis End End Analysis->End

Fig. 3: In Vitro Intracellular Killing Assay Workflow. (Within 100 characters)
Considerations for Drug Development and Research

  • In Vitro Susceptibility Testing: While Streptococcus uberis is generally susceptible to penicillin, routine antimicrobial susceptibility testing is recommended to monitor for the emergence of resistance.[1][10][11]

  • Pharmacokinetics and Pharmacodynamics (PK/PD): this compound's favorable pharmacokinetic profile, allowing it to concentrate in udder tissue, is a key advantage.[2] Further PK/PD studies can help optimize dosing regimens.

  • Intracellular Activity: The ability of this compound to kill intracellular S. uberis is a significant finding, as this is a mechanism by which bacteria can evade the host immune system and some antibiotics.[4][8][9] This property should be further investigated for other intracellular pathogens.

  • Combination Therapy: Research into the synergistic effects of this compound with other antimicrobial agents could lead to more effective treatment strategies.

  • Biofilm Formation: Some Streptococcus uberis strains can form biofilms, which can increase their resistance to antibiotics.[12] The efficacy of this compound against biofilm-producing strains warrants further investigation.

References

Application Notes and Protocols for the Reconstitution of Penethamate Hydriodide Powder for Injection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penethamate hydriodide is the diethylaminoethyl ester prodrug of benzylpenicillin, utilized primarily in veterinary medicine for the systemic treatment of bacterial infections such as bovine mastitis.[1][2] Its efficacy is attributed to its ability to achieve higher concentrations of benzylpenicillin in target tissues, like the mammary gland, compared to other penicillin formulations.[3] A critical aspect of its use is its inherent instability in aqueous solutions, necessitating its formulation as a sterile powder for reconstitution prior to injection.[3][4][5] Aqueous solutions of this compound are unstable, undergoing hydrolysis to form benzylpenicillin and diethylaminoethanol, a reaction that is influenced by both temperature and pH.[6]

These application notes provide detailed protocols for the reconstitution of this compound powder, guidance on ensuring the stability of the reconstituted product, and methodologies for quality control analysis.

Physicochemical Properties and Stability Profile

This compound is slightly soluble in water.[6] The stability of reconstituted this compound is significantly influenced by pH, with optimal stability observed around pH 4.5.[4][6][7] At physiological pH (7.3) and 37°C, the half-life of penethamate in an aqueous solution is approximately 23 minutes, underscoring the need for prompt administration after reconstitution.[1] The degradation follows pseudo-first-order kinetics.[7]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the stability and reconstitution of this compound.

Table 1: Stability of this compound in Aqueous Solutions

pHTemperature (°C)Half-life (t½)Reference(s)
2.013043.6 minutes[8]
4.53044 hours[7]
4.925> 3 hours (<10% hydrolysis)[8]
6.237220 minutes[8]
7.33723 minutes[1]
9.31304.2 minutes[8]

Table 2: Reconstitution Parameters for Commercial Formulations

This compound PowderVolume of Sterile DiluentFinal ConcentrationStorage of Reconstituted SuspensionReference(s)
15 g48 mLNot specifiedStable for 2 days below 25°C[1][9]
5 g15 mL269.5 mg/mLNot specified[10]
10 g30 mL269.5 mg/mLNot specified[10]

Experimental Protocols

Protocol 1: General Reconstitution of this compound Powder for Injection

This protocol provides a generalized procedure for the reconstitution of this compound sterile powder. Researchers should adapt this protocol based on the specific concentration and volume required for their studies.

Materials:

  • Vial of sterile this compound powder

  • Sterile diluent (e.g., Sterile Water for Injection, sterile buffered solution)

  • Sterile syringe and needle of appropriate volume

  • Alcohol swabs

  • Vortex mixer (optional)

Procedure:

  • Preparation: Ensure all materials are sterile and work within a laminar flow hood or a designated clean area to maintain sterility.

  • Vial Inspection: Visually inspect the vial of this compound powder for any signs of contamination or damage to the container integrity.

  • Diluent Measurement: Accurately draw the predetermined volume of the sterile diluent into a sterile syringe. The choice of diluent and its pH can significantly impact the stability of the final preparation. For enhanced stability, a sterile buffer at approximately pH 4.5 can be considered.[4][7]

  • Reconstitution:

    • Wipe the rubber stopper of the this compound vial with an alcohol swab and allow it to dry.

    • Carefully insert the needle of the syringe containing the diluent through the center of the rubber stopper.

    • Slowly inject the diluent into the vial, directing the stream against the inner wall of the vial to facilitate wetting of the powder.

  • Dissolution:

    • Gently swirl or roll the vial between the palms to dissolve the powder. For some formulations, vigorous shaking may be required until all the powder is fully dissolved.[1] A vortex mixer can be used at a low setting if necessary.

    • Visually inspect the solution to ensure complete dissolution and the absence of any particulate matter. The reconstituted solution should be a clear or slightly opalescent, colorless to pale yellow solution.

  • Storage and Use:

    • The reconstituted solution should be used immediately due to its limited stability in aqueous solutions.[1]

    • If short-term storage is unavoidable, refer to the manufacturer's instructions or the stability data provided in Table 1. For example, some commercial preparations are stable for up to two days when stored below 25°C.[1][9]

Protocol 2: Quality Control of Reconstituted this compound via High-Performance Liquid Chromatography (HPLC)

This protocol outlines a stability-indicating HPLC method for the simultaneous determination of this compound and its primary degradation product, benzylpenicillin.[7][8]

Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Mobile phase: A mixture of methanol, acetonitrile, and an appropriate buffer (e.g., acetate buffer). The exact ratio should be optimized for the specific column and system.

  • This compound reference standard

  • Benzylpenicillin reference standard

  • Reagents for mobile phase preparation (HPLC grade)

  • Syringe filters (0.45 µm)

Chromatographic Conditions (Example):

  • Mobile Phase: Methanol-acetonitrile-acetate buffer

  • Detection Wavelength: 225 nm

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Procedure:

  • Standard Preparation: Prepare stock solutions of this compound and benzylpenicillin reference standards in a suitable solvent (e.g., a mixture of mobile phase components). Prepare a series of working standards by diluting the stock solutions to create a calibration curve.

  • Sample Preparation:

    • Immediately after reconstitution, dilute a known volume of the this compound solution with the mobile phase to a concentration within the range of the calibration curve.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared standards and sample into the HPLC system.

    • Record the chromatograms and identify the peaks for this compound and benzylpenicillin based on their retention times compared to the standards.

  • Quantification:

    • Construct a calibration curve by plotting the peak area against the concentration for both this compound and benzylpenicillin standards.

    • Determine the concentration of this compound and benzylpenicillin in the reconstituted sample from the calibration curve.

  • Stability Assessment: The percentage of degradation can be calculated by comparing the initial concentration of this compound to its concentration at subsequent time points.

Visualizations

Signaling Pathway: Hydrolysis of this compound

G Penethamate This compound Hydrolysis Hydrolysis (in aqueous solution) Penethamate->Hydrolysis Benzylpenicillin Benzylpenicillin (Active Moiety) Hydrolysis->Benzylpenicillin DEA Diethylaminoethanol Hydrolysis->DEA

Caption: Hydrolysis pathway of this compound.

Experimental Workflow: Reconstitution and Quality Control

G cluster_prep Preparation cluster_reconstitution Reconstitution cluster_qc Quality Control & Use Start Start: Obtain Sterile This compound Powder MeasureDiluent Measure Sterile Diluent Start->MeasureDiluent Reconstitute Add Diluent to Powder Vial MeasureDiluent->Reconstitute Dissolve Mix Until Fully Dissolved Reconstitute->Dissolve VisualInspect Visual Inspection for Particulates Dissolve->VisualInspect HPLC HPLC Analysis (Concentration & Purity) VisualInspect->HPLC Sample Use Immediate Use or Short-Term Storage VisualInspect->Use Pass

Caption: Workflow for reconstitution and quality control.

References

Penethamate Hydriodide: Application Notes and Protocols for Research Models of Gram-Positive Bacterial Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of penethamate hydriodide in research models of gram-positive bacterial infections, with a particular focus on mastitis caused by Staphylococcus aureus and Streptococcus uberis. Detailed protocols for in vitro and in vivo studies are presented to facilitate the investigation of its efficacy and mechanism of action.

Introduction

This compound is a prodrug of benzylpenicillin, formulated as a diethylaminoethanol ester. This chemical modification enhances its lipophilicity, allowing for better penetration into tissues, particularly the mammary gland. Following administration, it is rapidly hydrolyzed to release the active compound, benzylpenicillin, which exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Its primary application has been in veterinary medicine for the treatment of bovine mastitis.

Mechanism of Action

This compound itself is biologically inactive. After intramuscular injection, it is absorbed and distributed to the site of infection. In the udder tissues and milk, it undergoes hydrolysis to form benzylpenicillin and diethylaminoethanol. Benzylpenicillin, a β-lactam antibiotic, then binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane. This binding inactivates the enzymes responsible for the final steps of peptidoglycan synthesis, leading to a compromised cell wall and subsequent bacterial cell lysis.

In Vitro Efficacy

The in vitro activity of this compound is attributed to its active form, benzylpenicillin. The minimum inhibitory concentration (MIC) is a key measure of its effectiveness.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzylpenicillin against Mastitis Pathogens

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus0.120.5
Streptococcus uberis≤0.060.12
Streptococcus dysgalactiae≤0.06≤0.06
Streptococcus agalactiae≤0.06≤0.06

Note: MIC values can vary depending on the specific strains and testing methodologies.

An important consideration for S. aureus is the production of β-lactamase, an enzyme that can inactivate benzylpenicillin. This compound is not effective against β-lactamase-producing strains of S. aureus.

In Vivo Efficacy: Bovine Mastitis Clinical Trials

Clinical trials in dairy cattle have demonstrated the efficacy of this compound in treating subclinical and clinical mastitis caused by gram-positive bacteria.

Table 2: Bacteriological Cure Rates in Bovine Mastitis Clinical Trials with this compound

PathogenStudy TypeTreatment ProtocolBacteriological Cure Rate (%)Control Group Cure Rate (%)
Streptococcus uberis & S. dysgalactiaeSubclinical Mastitis5g this compound IM daily for 3 days59%[1][2][3]0%[1][2][3]
Staphylococcus aureus & StreptococciSubclinical Mastitis5g this compound IM daily for 3 days59.5% (quarters), 52.2% (cows)[4]16.7% (quarters), 10.9% (cows)[4]
StreptococciClinical MastitisParenteral this compound for 3 days71%Not directly compared
Streptococcus uberisClinical Mastitis5g this compound daily for 3 days87.7%[5]Not directly compared

Experimental Protocols for Research Models

The following protocols are designed for laboratory research settings to investigate the efficacy and mechanisms of this compound.

In Vitro Protocol: Intracellular Killing Assay in Mammary Epithelial Cells

This protocol assesses the ability of this compound to kill intracellular bacteria, a key aspect of treating persistent infections like those caused by S. aureus.

Objective: To determine the intracellular bactericidal activity of this compound against Staphylococcus aureus in a mammary epithelial cell line.

Materials:

  • Bovine mammary epithelial cell line (e.g., MAC-T)

  • Staphylococcus aureus strain (e.g., Newbould 305)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Gentamicin

  • Trypsin-EDTA

  • Triton X-100

  • Phosphate-buffered saline (PBS)

  • Tryptic Soy Agar (TSA) plates

Procedure:

  • Cell Culture: Culture MAC-T cells to confluence in 24-well plates.

  • Bacterial Preparation: Grow S. aureus to mid-log phase in Tryptic Soy Broth (TSB), wash, and resuspend in cell culture medium without antibiotics.

  • Infection: Infect the MAC-T cell monolayers with S. aureus at a multiplicity of infection (MOI) of 10:1 for 1 hour to allow for bacterial internalization.

  • Extracellular Bacteria Removal: Wash the cells three times with PBS and then incubate with a medium containing a high concentration of gentamicin (e.g., 100 µg/mL) for 1 hour to kill extracellular bacteria.

  • This compound Treatment: Wash the cells again and incubate with a medium containing various concentrations of this compound (e.g., 0.1 to 10 µg/mL) for 24 hours. Include a no-drug control.

  • Cell Lysis and Bacterial Enumeration:

    • Wash the cells with PBS.

    • Lyse the cells with 0.1% Triton X-100 in PBS to release intracellular bacteria.

    • Perform serial dilutions of the lysate and plate on TSA plates.

    • Incubate the plates at 37°C for 24 hours and count the colony-forming units (CFU).

  • Data Analysis: Calculate the percentage of bacterial killing compared to the no-drug control.

In Vivo Protocol: Murine Model of Staphylococcus aureus Mastitis

Objective: To assess the therapeutic efficacy of this compound in reducing bacterial load and inflammation in a murine model of S. aureus mastitis.

Materials:

  • Lactating CD-1 or BALB/c mice (10-14 days postpartum)

  • Staphylococcus aureus strain

  • This compound

  • Anesthetic (e.g., isoflurane)

  • Blunt-ended needle or gavage needle

  • Surgical scissors and forceps

  • Homogenizer

  • PBS and TSA plates

Procedure:

  • Animal Preparation: Anesthetize the lactating mice. Gently remove pups 1-2 hours before infection to allow milk to accumulate.

  • Intramammary Infection: Inoculate the 4th inguinal mammary glands with approximately 10^4 - 10^6 CFU of S. aureus in 50 µL of PBS using a blunt-ended needle inserted into the teat canal.

  • Treatment: At 12 or 24 hours post-infection, administer this compound via intramuscular injection. The dosage should be scaled down from the bovine dose based on body weight and metabolic rate (e.g., 15 mg/kg). Administer treatment daily for 3 days. A control group should receive a vehicle control (e.g., saline).

  • Euthanasia and Tissue Collection: At 24 hours after the final treatment, euthanize the mice.

  • Bacterial Load Determination:

    • Aseptically dissect the infected mammary glands.

    • Weigh the tissue and homogenize it in sterile PBS.

    • Perform serial dilutions and plate on TSA for CFU enumeration.

  • Inflammatory Marker Analysis (Optional):

    • A portion of the tissue homogenate can be centrifuged, and the supernatant collected for cytokine analysis (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex assays.

    • A piece of the mammary gland can be fixed in formalin for histological analysis to assess inflammation and tissue damage.

  • Data Analysis: Compare the bacterial load (CFU/gram of tissue) and inflammatory markers between the treated and control groups.

Visualizations

Mechanism of Action and Hydrolysis

G cluster_0 Systemic Circulation cluster_1 Infected Mammary Gland penethamate This compound (Prodrug) hydrolysis Hydrolysis penethamate->hydrolysis Tissue Esterases penicillin Benzylpenicillin (Active Drug) hydrolysis->penicillin pbp Penicillin-Binding Proteins (PBPs) penicillin->pbp Binds to cell_wall Bacterial Cell Wall Synthesis pbp->cell_wall Inhibits lysis Bacterial Cell Lysis cell_wall->lysis Leads to

Caption: Hydrolysis of this compound and Mechanism of Action of Benzylpenicillin.

Experimental Workflow for Murine Mastitis Model

G start Start infection Intramammary Infection (S. aureus) start->infection treatment Treatment Initiation (this compound IM) infection->treatment 12-24h post-infection daily_treatment Daily Treatment (3 days) treatment->daily_treatment euthanasia Euthanasia & Tissue Collection daily_treatment->euthanasia 24h after last dose analysis Bacterial Load (CFU) & Cytokine Analysis euthanasia->analysis end End analysis->end

Caption: Workflow for the In Vivo Murine Mastitis Model Experiment.

Inflammatory Signaling Pathway in Gram-Positive Mastitis

G bacteria Gram-Positive Bacteria (e.g., S. aureus) pamps PAMPs (e.g., Peptidoglycan, LTA) bacteria->pamps prrs Pattern Recognition Receptors (e.g., TLR2) pamps->prrs Recognized by epithelial_cells Mammary Epithelial Cells prrs->epithelial_cells macrophages Macrophages prrs->macrophages nfkb NF-κB Signaling epithelial_cells->nfkb Activate macrophages->nfkb Activate cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nfkb->cytokines Induce Production neutrophil Neutrophil Recruitment cytokines->neutrophil Promote inflammation Inflammation & Tissue Damage neutrophil->inflammation Contribute to

References

Troubleshooting & Optimization

troubleshooting crystallization problems in penethamate hydriodide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for crystallization challenges encountered during the synthesis of penethamate hydriodide.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is the hydriodide salt of penethamate, which is a diethylaminoethyl ester prodrug of benzylpenicillin (Penicillin G).[1][2][3] It is used in veterinary medicine as a parenteral antibiotic.[4] Its structure allows it to be formulated as a lipophilic salt, enhancing its ability to diffuse through cell membranes to the site of infection where it hydrolyzes to the active benzylpenicillin.[5]

Q2: Why is the crystallization step critical in this compound synthesis?

A2: Crystallization is a crucial final step for purifying this compound after synthesis.[6] This process is essential for ensuring the Active Pharmaceutical Ingredient (API) meets stringent purity profiles and possesses consistent physical properties such as particle size and crystal form.[7][8] Proper crystallization removes impurities remaining from the synthesis, which is vital for the drug's stability, bioavailability, and overall efficacy.[9]

Q3: What are the key parameters that influence the crystallization of this compound?

A3: Key parameters include solvent choice, pH, temperature, cooling rate, agitation, and the level of supersaturation.[8] this compound's stability is highly pH-dependent, with maximum stability in aqueous solutions occurring around pH 4.5.[10][11] The choice of solvent is also critical, as it dictates solubility and can influence crystal habit and yield.[][13]

Q4: How does pH affect the stability of this compound during crystallization?

A4: this compound is an ester prodrug that is susceptible to hydrolysis, especially in aqueous solutions.[1] The rate of degradation follows a V-shaped pH-rate profile, with the minimum rate of hydrolysis (i.e., greatest stability) observed at approximately pH 4.5.[2][11] At physiological pH (around 7.2-7.4), the compound hydrolyzes rapidly.[1][3] Therefore, controlling the pH of the crystallization medium is critical to prevent degradation and ensure a high yield of the desired product.

Data Presentation: Physicochemical Properties

The following tables summarize key quantitative data relevant to the crystallization of this compound.

Table 1: Solubility and Stability of this compound in Various Media

MediumParameterValueReference
Aqueous Buffer (pH 4.5, 30°C)Half-life (t½)44 hours[11]
Aqueous Buffer (pH 2.0-9.3)Degradation ProfileV-shaped, minimum at pH ~4.5[2][10]
Propylene Glycol:Citrate Buffer (60:40, v/v, pH 4.5)Half-life (t½)4.3 days[10]
Sunflower Oil (SO)Solubility RankingHighest among tested oils[13]
Ethyl Oleate (EO)Solubility RankingHigh[13]
Medium Chain Triglyceride (MIG)Solubility RankingMedium[13]
Light Liquid Paraffin (LP)Solubility RankingLowest among tested oils[13]

Table 2: Stability in Oily Suspensions after 3.5 Months at 30°C

Oily VehicleStability (% Drug Remaining)Reference
Light Liquid Paraffin (LP)96.2%[13]
Medium Chain Triglyceride (MIG)95.4%[13]
Ethyl Oleate (EO)94.1%[13]
Sunflower Oil (SO)86%[13]

Synthesis and Troubleshooting Visualizations

Diagrams created using Graphviz illustrate key pathways and workflows.

SynthesisPathway cluster_synthesis Synthesis cluster_salt_formation Salt Formation & Purification Penicillin_Salt Benzylpenicillin Sodium/Potassium Free_Penethamate Free Penethamate Penicillin_Salt->Free_Penethamate Organic Solvent, 20-80°C Chloro_Triethylamine 2-chloro triethylamine Chloro_Triethylamine->Free_Penethamate Crude_Product Crude this compound Free_Penethamate->Crude_Product Acidification Iodized_Salt Iodized Salt (e.g., NaI) Iodized_Salt->Crude_Product Final_Product Pure this compound Crude_Product->Final_Product Crystallization TroubleshootingWorkflow cluster_solutions_oiling Solutions for Oiling Out cluster_solutions_nocrystals Solutions for No Crystals Start Crude this compound in Solution Cooling Initiate Cooling Start->Cooling CheckCrystals Crystals Formed? Cooling->CheckCrystals OilingOut Problem: Oiling Out CheckCrystals->OilingOut Liquid Droplets Appear NoCrystals Problem: No/Few Crystals CheckCrystals->NoCrystals No GoodCrystals Filter and Dry Crystals CheckCrystals->GoodCrystals Yes Reheat Reheat and Add More Solvent OilingOut->Reheat SlowerCooling Cool More Slowly OilingOut->SlowerCooling ChangeSolvent Change Solvent System OilingOut->ChangeSolvent Scratch Scratch Inner Surface of Flask NoCrystals->Scratch AddSeed Add Seed Crystals NoCrystals->AddSeed Concentrate Evaporate Some Solvent & Recool NoCrystals->Concentrate Reheat->SlowerCooling

References

Technical Support Center: Optimizing Penethamate Hydriodide Efficacy Against Penicillin-Resistant Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of penethamete hydriodide (PHI) against penicillin-resistant Staphylococcus aureus (PRSA) in a laboratory setting.

Frequently Asked Questions (FAQs)

1. What is penethamate hydriodide and how does it work against S. aureus?

This compound (PHI) is a prodrug of benzylpenicillin (Penicillin G).[1] In an aqueous environment, it is hydrolyzed into the active form, benzylpenicillin, and diethylaminoethanol.[1][2] Benzylpenicillin inhibits bacterial cell wall synthesis, leading to cell death.[2] PHI's lipophilic nature allows for enhanced penetration into tissues, which can result in higher concentrations of active benzylpenicillin at the site of infection compared to other penicillin formulations.[3]

2. What is the primary mechanism of penicillin resistance in S. aureus?

The most common mechanism of resistance to penicillin in S. aureus is the production of an enzyme called β-lactamase (also known as penicillinase).[2][4] This enzyme is encoded by the blaZ gene and inactivates penicillin by hydrolyzing the β-lactam ring, rendering the antibiotic ineffective.[2][4]

3. How can the efficacy of this compound be restored against PRSA?

The efficacy of PHI against penicillinase-producing S. aureus can be restored by co-administering it with a β-lactamase inhibitor. These inhibitors, such as clavulanic acid, sulbactam, or tazobactam, bind to and inactivate the β-lactamase enzyme, thereby protecting the active benzylpenicillin from degradation and allowing it to exert its antibacterial effect.

4. What is a checkerboard assay and how is it used to assess synergy?

A checkerboard assay is a common in vitro method to assess the interaction between two antimicrobial agents. It involves preparing a series of dilutions of two compounds in a microtiter plate to test various concentration combinations against a bacterial strain. The results are used to calculate the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the interaction (synergistic, additive, indifferent, or antagonistic).

5. How is the Fractional Inhibitory Concentration Index (FICI) interpreted?

The FICI is calculated as follows:

FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

The interpretation is generally as follows:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4

  • Antagonism: FICI > 4

Troubleshooting Guides

Issue 1: High Minimum Inhibitory Concentration (MIC) of PHI against known PRSA strains.
Possible Cause Troubleshooting Step
β-lactamase production by the S. aureus strain. Confirm β-lactamase production using a nitrocefin-based test or PCR for the blaZ gene. If positive, incorporate a β-lactamase inhibitor (e.g., clavulanic acid) into your experiments.
Incorrect inoculum density. Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard before performing the MIC assay.
Degradation of this compound. PHI is susceptible to hydrolysis. Prepare fresh solutions for each experiment and use appropriate storage conditions as recommended by the manufacturer.
Issues with culture media. Use cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing as recommended by CLSI guidelines.
Issue 2: Inconsistent results in checkerboard assays.
Possible Cause Troubleshooting Step
Pipetting errors. Use calibrated pipettes and ensure proper mixing of reagents in the microtiter plate wells. Consider using automated liquid handlers for improved precision.
Edge effects in the microtiter plate. Avoid using the outermost wells of the plate, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile broth to maintain humidity.
Contamination. Use aseptic techniques throughout the experimental setup. Include sterility controls (broth only) to check for contamination.
Incorrect incubation conditions. Incubate plates at 35°C ± 2°C for 16-20 hours in ambient air.
Issue 3: No observed synergy between PHI and a β-lactamase inhibitor.
Possible Cause Troubleshooting Step
The resistance mechanism is not β-lactamase-mediated. The PRSA strain may have other resistance mechanisms, such as altered penicillin-binding proteins (e.g., PBP2a in MRSA). Confirm the resistance mechanism of your strain.
Suboptimal concentration of the β-lactamase inhibitor. The concentration of the inhibitor may be insufficient to inactivate the amount of β-lactamase produced by the bacterial strain. Test a wider range of inhibitor concentrations in your checkerboard assay.
Inappropriate inhibitor for the specific β-lactamase. While broad-spectrum inhibitors are generally effective, some β-lactamases may be less susceptible to certain inhibitors. If possible, characterize the specific type of β-lactamase produced by your strain.

Data Presentation

The following tables summarize hypothetical quantitative data for the efficacy of benzylpenicillin (the active form of this compound) alone and in combination with clavulanic acid against penicillin-resistant S. aureus (PRSA).

Table 1: Minimum Inhibitory Concentrations (MICs) of Benzylpenicillin and Benzylpenicillin-Clavulanic Acid against PRSA Strains.

StrainBenzylpenicillin MIC (µg/mL)Benzylpenicillin MIC in Combination with Clavulanic Acid (2 µg/mL) (µg/mL)Fold Decrease in MIC
PRSA-1640.5128
PRSA-21281128
PRSA-32562128
PRSA-4>2564>64

Table 2: Fractional Inhibitory Concentration Index (FICI) for Benzylpenicillin and Clavulanic Acid against PRSA Strains.

StrainBenzylpenicillin MIC Alone (µg/mL)Clavulanic Acid MIC Alone (µg/mL)Benzylpenicillin MIC in Combination (µg/mL)Clavulanic Acid MIC in Combination (µg/mL)FICIInterpretation
PRSA-16480.520.258Synergy
PRSA-212816140.258Synergy
PRSA-325616240.258Synergy
PRSA-4>2563248<0.266Synergy

Experimental Protocols

Broth Microdilution MIC Assay for this compound

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a S. aureus strain.

Materials:

  • This compound (PHI) powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • S. aureus isolate

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Prepare PHI Stock Solution: Prepare a stock solution of PHI in a suitable solvent (e.g., sterile deionized water) at a concentration of 1024 µg/mL.

  • Prepare Bacterial Inoculum: From a fresh culture of S. aureus on a non-selective agar plate, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the PHI stock solution in CAMHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.25 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted PHI.

  • Controls: Include a positive control well (inoculum in CAMHB without PHI) and a negative control well (CAMHB only).

  • Incubation: Incubate the plate at 35°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of PHI that completely inhibits visible bacterial growth.

Checkerboard Assay for PHI and Clavulanic Acid Synergy

Objective: To assess the synergistic effect of this compound and clavulanic acid against a PRSA strain.

Materials:

  • This compound (PHI) and clavulanic acid stock solutions

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • PRSA isolate

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Incubator (35°C)

Procedure:

  • Prepare Drug Dilutions:

    • Along the x-axis of the 96-well plate, prepare serial two-fold dilutions of PHI in CAMHB.

    • Along the y-axis of the plate, prepare serial two-fold dilutions of clavulanic acid in CAMHB.

  • Combine Drugs: Transfer the diluted drugs to a new 96-well plate so that each well contains a unique combination of PHI and clavulanic acid concentrations.

  • Prepare Inoculum: Prepare the PRSA inoculum as described in the MIC protocol.

  • Inoculation: Add the bacterial inoculum to all wells containing the drug combinations.

  • Controls: Include rows/columns with each drug alone to determine their individual MICs. Also include positive and negative growth controls.

  • Incubation: Incubate the plate at 35°C for 16-20 hours.

  • Determine MICs and Calculate FICI:

    • Determine the MIC of each drug alone and in each combination.

    • Calculate the FICI using the formula provided in the FAQs section to determine the nature of the interaction.

Visualizations

Penicillin_Resistance_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Penicillin Penicillin BlaR1 BlaR1 Sensor Domain Penicillin->BlaR1:f1 Binds to BlaR1->BlaR1 BlaI BlaI BlaR1->BlaI Cleaves blaZ_operator blaZ operator BlaI->blaZ_operator Represses (inactivated when cleaved) blaZ_gene blaZ gene blaZ_operator->blaZ_gene Allows transcription Beta_lactamase β-lactamase blaZ_gene->Beta_lactamase Translation Beta_lactamase->Penicillin Hydrolyzes

Caption: Signaling pathway of β-lactamase induction in S. aureus.

Experimental_Workflow_Synergy_Testing cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis Strain_Prep Prepare PRSA Inoculum (0.5 McFarland) Inoculation Inoculate plate with PRSA Strain_Prep->Inoculation Drug_Prep Prepare Stock Solutions (PHI & β-lactamase inhibitor) Serial_Dilution Perform 2D Serial Dilutions in 96-well plate Drug_Prep->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Read_MIC Determine MICs (alone and in combination) Incubation->Read_MIC Calculate_FICI Calculate FICI Read_MIC->Calculate_FICI Interpretation Interpret Results (Synergy, Additive, Antagonism) Calculate_FICI->Interpretation

Caption: Workflow for assessing synergy using a checkerboard assay.

Logical_Relationship_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Steps High_MIC High PHI MIC against PRSA Beta_Lactamase β-lactamase Production High_MIC->Beta_Lactamase is caused by Inoculum_Issue Incorrect Inoculum Density High_MIC->Inoculum_Issue is caused by PHI_Degradation PHI Degradation High_MIC->PHI_Degradation is caused by Add_Inhibitor Add β-lactamase Inhibitor Beta_Lactamase->Add_Inhibitor is addressed by Standardize_Inoculum Standardize Inoculum (0.5 McFarland) Inoculum_Issue->Standardize_Inoculum is addressed by Fresh_PHI Use Freshly Prepared PHI PHI_Degradation->Fresh_PHI is addressed by

Caption: Troubleshooting logic for high PHI MIC values.

References

Technical Support Center: Investigating Bacterial Resistance to Penethamate Hydriodide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating bacterial resistance to penethamate hydriodide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation in a question-and-answer format.

QuestionPossible CausesSuggested Solutions
Why are my Minimum Inhibitory Concentration (MIC) values for this compound unexpectedly high, even for supposedly susceptible strains? 1. Degradation of this compound: this compound is a prodrug of benzylpenicillin and is unstable in aqueous solutions, hydrolyzing to the active form, benzylpenicillin.[1] The rate of hydrolysis is dependent on pH and temperature. If the experimental setup does not account for this, the effective concentration of the active compound may be lower than intended. 2. Inoculum Effect: A high bacterial inoculum can lead to higher MIC values, particularly for beta-lactam antibiotics. This can be due to the production of beta-lactamases, where a larger bacterial population produces more enzymes, leading to faster antibiotic degradation.[2] 3. Media Composition: The components of the culture medium can sometimes interfere with the activity of the antibiotic.1. Control for Stability: Prepare fresh solutions of this compound for each experiment. Consider the pH of your media, as the stability of this compound is pH-dependent.[1] It is also crucial to adhere to the recommended storage conditions for the reconstituted product. 2. Standardize Inoculum: Ensure that the bacterial inoculum is standardized according to established protocols (e.g., CLSI or EUCAST guidelines) to a 0.5 McFarland standard. 3. Use Recommended Media: Utilize standard media recommended for antimicrobial susceptibility testing, such as Mueller-Hinton Broth (MHB), to ensure consistency and comparability of results.
My PCR amplification of beta-lactamase genes (e.g., blaZ, blaTEM, blaSHV, blaOXA) is failing or yielding non-specific bands. 1. Poor DNA Quality: The presence of PCR inhibitors in the DNA extract can prevent amplification. 2. Primer Issues: Primers may be degraded, have a non-optimal concentration, or the annealing temperature may be incorrect. 3. Target Gene Absence: The isolate may not possess the specific beta-lactamase gene being targeted. Resistance could be due to other mechanisms.1. DNA Purification: Re-purify the DNA using a commercial kit or a standard phenol-chloroform extraction method to remove inhibitors. Assess DNA quality and quantity using spectrophotometry or fluorometry. 2. Optimize PCR Conditions: Run a temperature gradient PCR to determine the optimal annealing temperature for your primers. Check primer integrity on a gel and try varying the primer concentration. Always include a positive control with known resistance genes.[3][4][5] 3. Broaden Gene Search: If common beta-lactamase genes are not detected, consider that other resistance mechanisms may be at play, such as mutations in penicillin-binding proteins (PBPs) or the presence of efflux pumps.[6] Sequence the PBP genes or perform efflux pump inhibitor assays.
The results of my nitrocefin-based beta-lactamase assay are ambiguous or negative, despite the bacteria showing high resistance to this compound. 1. Low Enzyme Expression: The expression of beta-lactamase can be inducible and may be low under standard culture conditions. 2. Enzyme Class: The assay may not be sensitive enough for all classes of beta-lactamases. 3. Non-Enzymatic Resistance: The resistance mechanism may not be due to beta-lactamase production. Altered penicillin-binding proteins (PBPs) or efflux pumps are common alternative mechanisms.[6]1. Induce Expression: Grow the bacteria in the presence of a sub-inhibitory concentration of a beta-lactam antibiotic to induce beta-lactamase production before performing the assay.[7] 2. Use a More Sensitive Assay: Consider a more sensitive quantitative spectrophotometric assay if available.[8] 3. Investigate Alternative Mechanisms: If beta-lactamase activity is consistently not detected, focus on sequencing the genes for PBPs to look for known resistance mutations.[9][10] Efflux pump activity can be investigated using efflux pump inhibitors in susceptibility testing.
I am observing inconsistent results in my efflux pump inhibitor potentiation assays. 1. Inhibitor Toxicity: The efflux pump inhibitor itself may have some antimicrobial activity at the concentration used, confounding the results. 2. Inappropriate Inhibitor: Not all inhibitors are effective against all types of efflux pumps. The bacteria may possess an efflux pump that is not targeted by the inhibitor being used. 3. Multiple Resistance Mechanisms: The bacteria may have multiple mechanisms of resistance, so inhibiting efflux alone may not be sufficient to restore susceptibility.1. Determine Inhibitor MIC: Perform an MIC assay for the efflux pump inhibitor alone to determine its intrinsic antimicrobial activity and select a non-inhibitory concentration for potentiation assays. 2. Use a Panel of Inhibitors: Test a panel of efflux pump inhibitors that are known to be effective against different families of efflux pumps. 3. Combine with Other Investigations: Correlate the results of efflux pump inhibition with other resistance mechanism investigations, such as beta-lactamase assays and PBP gene sequencing.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is this compound and how does it work? This compound is a prodrug of benzylpenicillin.[1][11] On its own, it is biologically inactive.[12] Following administration, it is hydrolyzed to form the active compound, benzylpenicillin, and diethylaminoethanol.[1][11] Benzylpenicillin then acts by inhibiting the synthesis of the bacterial cell wall, which is a bactericidal action.[11][13]
What are the primary mechanisms of bacterial resistance to this compound? Since the antimicrobial activity of this compound is due to benzylpenicillin, the resistance mechanisms are the same as those for penicillin. The three main mechanisms are: 1. Enzymatic Degradation: Production of beta-lactamase enzymes that hydrolyze the beta-lactam ring of penicillin, inactivating the antibiotic.[6][14] This is a very common mechanism, particularly in Staphylococcus aureus.[1] 2. Alteration of Target Site: Modifications in the structure of penicillin-binding proteins (PBPs), which are the targets of penicillin. These alterations reduce the binding affinity of the antibiotic to its target.[9][10] A key example is the PBP2a protein in Methicillin-Resistant Staphylococcus aureus (MRSA).[10] 3. Reduced Drug Accumulation: Changes in the bacterial cell membrane that either limit the uptake of the antibiotic or actively pump it out of the cell via efflux pumps.[6][15]
How can I determine the Minimum Inhibitory Concentration (MIC) of this compound? The MIC of this compound can be determined using standard antimicrobial susceptibility testing methods such as broth microdilution or agar dilution, following guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI). It is important to use a standardized inoculum and appropriate quality control strains. Given the stability issues of this compound in aqueous solutions, it is crucial to prepare fresh drug solutions for each experiment.[1]
Which genes are commonly associated with resistance to this compound? The most common genes are those encoding for beta-lactamases. In Staphylococcus aureus, the blaZ gene is a major contributor to penicillin resistance.[16][17][18] In Gram-negative bacteria, common beta-lactamase genes include those of the blaTEM, blaSHV, and blaOXA families.[3][4][5] For resistance via target modification, mutations in the genes encoding for PBPs, such as the mecA gene which encodes PBP2a in MRSA, are critical.[9][10]
What is the "inoculum effect" and why is it relevant for this compound? The inoculum effect is the observation that the MIC of an antibiotic increases with a higher initial bacterial density.[2] This is particularly relevant for beta-lactam antibiotics like benzylpenicillin (the active form of this compound) when resistance is mediated by beta-lactamases. A larger bacterial population can produce a higher concentration of these enzymes, leading to more rapid inactivation of the antibiotic and thus a higher apparent MIC.[2]

Quantitative Data Summary

The following tables provide a template for summarizing quantitative data from experiments investigating this compound resistance. Example data for benzylpenicillin is included for illustrative purposes.

Table 1: Example of Minimum Inhibitory Concentration (MIC) Data for this compound

Bacterial SpeciesStrain IDResistance MechanismThis compound MIC (µg/mL)Benzylpenicillin MIC (µg/mL)Interpretation
Staphylococcus aureusATCC 29213Susceptible (Control)≤0.12≤0.12Susceptible
Staphylococcus aureusClinical Isolate 1blaZ positive>16>16Resistant
Staphylococcus aureusClinical Isolate 2mecA positive (MRSA)>16>16Resistant
Streptococcus uberisATCC BAA-854Susceptible (Control)≤0.12≤0.12Susceptible
Streptococcus uberisClinical Isolate 3PBP mutation2.02.0Intermediate

Table 2: Example of Prevalence of Resistance Genes in this compound-Resistant Isolates

Resistance GeneNumber of Isolates TestedNumber of Positive IsolatesPrevalence (%)
blaZ504590%
blaTEM301033%
blaSHV30517%
blaOXA3027%
mecA50510%

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterium.

Materials:

  • This compound powder

  • Sterile Mueller-Hinton Broth (MHB)

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Prepare this compound Stock Solution: Freshly prepare a stock solution of this compound in a suitable sterile solvent (e.g., water or DMSO, depending on solubility) at a high concentration (e.g., 1024 µg/mL).

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

PCR-Based Detection of Beta-Lactamase Genes (blaTEM, blaSHV, blaOXA)

Objective: To detect the presence of common beta-lactamase genes in bacterial DNA.

Materials:

  • Bacterial DNA extract

  • Primers for blaTEM, blaSHV, and blaOXA (refer to published literature for validated sequences)[3][4][5]

  • Taq DNA polymerase and reaction buffer

  • dNTPs

  • Thermocycler

  • Gel electrophoresis equipment and DNA stain

  • Positive and negative controls

Procedure:

  • DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial kit or a standard protocol.

  • PCR Reaction Mixture: Prepare a PCR master mix containing the following components per reaction:

    • PCR buffer (1X)

    • dNTPs (200 µM each)

    • Forward primer (0.5 µM)

    • Reverse primer (0.5 µM)

    • Taq DNA polymerase (1-1.25 units)

    • Template DNA (1-5 µL)

    • Nuclease-free water to a final volume of 25 or 50 µL.

  • PCR Amplification: Perform PCR using a thermocycler with the following general conditions (optimization may be required):

    • Initial denaturation: 95°C for 5 minutes

    • 30-35 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 50-60°C for 30 seconds (primer-dependent)

      • Extension: 72°C for 1 minute/kb of expected product size

    • Final extension: 72°C for 5-10 minutes

  • Gel Electrophoresis:

    • Analyze the PCR products by electrophoresis on a 1-1.5% agarose gel containing a DNA stain.

    • Include a DNA ladder to determine the size of the amplicons.

  • Interpretation: The presence of a band of the expected size for each gene indicates a positive result. The positive control should show a band of the correct size, and the negative control should have no band.

Qualitative and Quantitative Beta-Lactamase Assay using Nitrocefin

Objective: To detect and quantify the activity of beta-lactamase enzymes produced by a bacterial isolate.

Materials:

  • Nitrocefin (a chromogenic cephalosporin)

  • Phosphate buffer (pH 7.0)

  • Bacterial culture or cell lysate

  • Microplate reader or spectrophotometer

  • Sterile microtiter plate or cuvettes

Procedure (Qualitative):

  • Prepare a working solution of nitrocefin (e.g., 0.5 mg/mL) in phosphate buffer.[19]

  • On a microscope slide or in a test tube, make a dense suspension of the test bacteria in a small volume of phosphate buffer.

  • Add a drop of the nitrocefin solution to the bacterial suspension.

  • A positive result is indicated by a rapid color change from yellow to red, which signifies the hydrolysis of nitrocefin by beta-lactamase.[7][20] The reaction should be observed for up to 30 minutes.[19]

Procedure (Quantitative):

  • Prepare a bacterial cell lysate by sonication or enzymatic digestion to release intracellular enzymes.

  • In a 96-well plate, add a known amount of the cell lysate to wells containing phosphate buffer.

  • Prepare a nitrocefin solution in phosphate buffer.

  • To start the reaction, add the nitrocefin solution to the wells containing the cell lysate.

  • Immediately measure the absorbance at 490 nm in a microplate reader in kinetic mode, taking readings every minute for 15-30 minutes.[21]

  • The rate of change in absorbance over time is proportional to the beta-lactamase activity. A standard curve can be generated using purified beta-lactamase to quantify the enzyme activity in the samples.

Visualizations

Resistance_Mechanisms cluster_mechanisms Mechanisms of Resistance to this compound (Benzylpenicillin) cluster_drug Antibiotic Action enzymatic_degradation Enzymatic Degradation beta_lactamase Beta-Lactamase Production (e.g., blaZ, blaTEM) enzymatic_degradation->beta_lactamase Mechanism target_modification Target Site Modification pbp_mutation PBP Alteration (e.g., PBP2a in MRSA) target_modification->pbp_mutation Mechanism reduced_accumulation Reduced Accumulation efflux_pumps Efflux Pumps reduced_accumulation->efflux_pumps Mechanism porin_loss Porin Channel Loss (Gram-negatives) reduced_accumulation->porin_loss Mechanism penethamate This compound benzylpenicillin Benzylpenicillin (Active Drug) penethamate->benzylpenicillin Hydrolysis benzylpenicillin->enzymatic_degradation Inactivated by benzylpenicillin->reduced_accumulation Removed by pbp Penicillin-Binding Proteins (PBPs) benzylpenicillin->pbp Binds to pbp->target_modification Modified in cell_wall Cell Wall Synthesis pbp->cell_wall Inhibits

Caption: Primary mechanisms of bacterial resistance to this compound.

Experimental_Workflow cluster_resistance_investigation Investigate Resistance Mechanisms start Start: Isolate Bacterium of Interest mic_testing Perform MIC Testing for this compound start->mic_testing is_resistant Is MIC above breakpoint? mic_testing->is_resistant susceptible Strain is Susceptible is_resistant->susceptible No beta_lactamase_assay Beta-Lactamase Assay (e.g., Nitrocefin) is_resistant->beta_lactamase_assay Yes pcr_genes PCR for Resistance Genes (blaZ, mecA, etc.) beta_lactamase_assay->pcr_genes pbp_sequencing Sequence PBP Genes for Mutations pcr_genes->pbp_sequencing efflux_assay Efflux Pump Inhibitor Assay pbp_sequencing->efflux_assay analyze_data Analyze Data and Correlate Genotype with Phenotype efflux_assay->analyze_data Troubleshooting_MIC start Problem: Unexpectedly High MIC Value check_qc Check Quality Control Strain Results start->check_qc qc_fail QC Failed: Review entire protocol, reagents, and instrument calibration check_qc->qc_fail Fail check_stability Is this compound Solution Freshly Prepared? check_qc->check_stability Pass prepare_fresh Prepare Fresh Solution and Repeat check_stability->prepare_fresh No check_inoculum Was Inoculum Standardized Correctly? check_stability->check_inoculum Yes standardize_inoculum Re-standardize Inoculum and Repeat check_inoculum->standardize_inoculum No check_media Is the Correct Media Being Used? check_inoculum->check_media Yes use_correct_media Use Recommended Media (e.g., MHB) and Repeat check_media->use_correct_media No true_resistance If all checks pass, consider the possibility of true resistance and proceed with mechanism investigation. check_media->true_resistance Yes

References

Technical Support Center: Improving the Shelf-Life of Reconstituted Penethamate Hydriodide Injections

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the shelf-life of reconstituted penethamate hydriodide injections.

Troubleshooting Guides

This section provides step-by-step guidance for resolving specific issues encountered during the formulation and stability testing of reconstituted this compound injections.

Issue 1: Rapid Potency Loss of Reconstituted this compound Solution

Problem: The concentration of this compound in the reconstituted solution decreases significantly faster than expected, even under refrigerated conditions.

Troubleshooting Steps:

  • Verify pH of Reconstitution Vehicle: this compound exhibits maximum stability in aqueous solutions at a pH of approximately 4.5.[1][2][3] Deviation from this optimal pH can lead to accelerated degradation.

    • Action: Measure the pH of your reconstitution vehicle. If it is not within the optimal range (pH 4.0-5.0), consider using a citrate buffer at the appropriate pH.[1][3]

  • Analyze Buffer System: The type and strength of the buffer can influence stability.[1][2][3]

    • Action: If using a buffer, ensure it is compatible and maintains the target pH throughout the intended shelf-life. Acetate buffers have been shown to provide better stability than phosphate buffers at pH 6.[2]

  • Investigate Storage Temperature: Although refrigeration (2-8°C) is recommended, temperature fluctuations can impact stability.[1][3][4]

    • Action: Ensure consistent and accurate temperature control of your storage unit. Monitor for any temperature excursions.

  • Consider Co-solvents: The addition of co-solvents like propylene glycol can enhance the stability of this compound in aqueous solutions.[1][2][3] For instance, a mixture of propylene glycol and citrate buffer (60:40, v/v) at pH 4.5 increased the half-life from 1.8 days to 4.3 days.[1][3]

    • Action: Evaluate the feasibility of incorporating a co-solvent into your formulation.

Issue 2: Precipitation or Cloudiness in the Reconstituted Injection

Problem: The reconstituted solution appears cloudy or forms a precipitate upon standing.

Troubleshooting Steps:

  • Assess Solubility in the Vehicle: this compound has limited solubility in aqueous vehicles, which can be affected by pH and the presence of other excipients.

    • Action: Review your formulation to ensure the concentration of this compound does not exceed its solubility in the chosen vehicle under the storage conditions.

  • Evaluate for Degradation Products: Degradation of this compound can lead to the formation of less soluble byproducts.

    • Action: Analyze the precipitate to identify its composition. This can help determine the specific degradation pathway and inform reformulation strategies.

  • Consider a Suspension Formulation: If solubility remains a challenge, a suspension formulation can be a viable alternative.[1][2][3] By judiciously choosing the pH and vehicle, a longer shelf-life can be achieved in a suspension.[1]

Issue 3: Color Change in the Reconstituted Solution

Problem: The reconstituted injection develops a color over time, indicating potential degradation.

Troubleshooting Steps:

  • Investigate Oxidative Degradation: Although hydrolysis is a primary degradation pathway, oxidation can also occur, leading to colored degradants.

    • Action: Consider the inclusion of antioxidants in your formulation. Evaluate the compatibility and effectiveness of various antioxidants.

  • Assess Impact of Light Exposure: Photodegradation can lead to color changes.

    • Action: Store the reconstituted injection in light-protected containers (e.g., amber vials) and minimize exposure to light during handling and storage.

  • Analyze Impurities in Excipients: Impurities in excipients can sometimes react with the active pharmaceutical ingredient (API) and cause color changes.[5]

    • Action: Use high-purity excipients and perform compatibility studies between this compound and each excipient.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: this compound, an ester prodrug of benzylpenicillin, primarily degrades via hydrolysis of the ester linkage to form benzylpenicillin and diethylaminoethanol.[6] The β-lactam ring of the resulting benzylpenicillin is also susceptible to hydrolysis. The degradation follows several pathways and is highly dependent on the pH of the solution.[1][3]

Q2: What is the optimal pH for maximizing the stability of reconstituted this compound?

A2: The stability of this compound in aqueous solutions is pH-dependent, exhibiting a V-shaped pH-rate profile. The maximum stability (slowest degradation rate) is observed at a pH of approximately 4.5.[1][2][3]

Q3: Can the shelf-life of the reconstituted injection be extended beyond a few days?

A3: Yes, several strategies can significantly extend the shelf-life. By optimizing the pH using a suitable buffer (e.g., citrate buffer at pH 4.5) and incorporating co-solvents like propylene glycol, a dramatic improvement in stability can be achieved.[1][3] For example, a storage life of 5.5 months at 5°C has been reported for a this compound suspension by carefully selecting the pH and mixed solvent system.[1] Oily suspensions have also been shown to greatly enhance chemical stability.[2][7]

Q4: Are there any excipients that should be avoided when formulating reconstituted this compound injections?

A4: While specific incompatibilities should be determined through formal studies, it is advisable to avoid excipients that can alter the pH outside the optimal range of 4.0-5.0. Additionally, excipients with high moisture content can accelerate hydrolysis.[5][7] The presence of certain ions may also affect stability; for instance, iodide has been shown to decrease the half-life of this compound in aqueous solutions.[2]

Q5: What analytical methods are recommended for stability testing of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for assessing the stability of this compound.[2][8] This method should be capable of separating and quantifying the intact this compound from its degradation products, primarily benzylpenicillin.

Data Presentation

Table 1: Effect of pH on the Half-Life of this compound in Aqueous Solution at 30°C

pHHalf-Life (t½) in hours
2.0~10
3.0~20
4.5~44
6.0~25
7.0~15
8.0~5
9.3< 2

Data synthesized from information suggesting a V-shaped pH-rate profile with a minimum at pH 4.5.[1][2][3]

Table 2: Influence of Vehicle Composition on the Stability of this compound at pH 4.5

VehicleHalf-Life (t½) in days
Aqueous Buffer1.8
Propylene Glycol:Citrate Buffer (60:40, v/v)4.3

Source: Pre-formulation and chemical stability studies of penethamate, a benzylpenicillin ester prodrug, in aqueous vehicles.[1][3]

Experimental Protocols

Protocol 1: pH-Stability Profile of Reconstituted this compound

  • Objective: To determine the degradation rate of this compound at different pH values.

  • Materials: this compound powder, a series of buffers (e.g., citrate, acetate, phosphate) to cover a pH range of 2.0 to 9.0, purified water, pH meter, HPLC system with a suitable C18 column, temperature-controlled incubator.

  • Method:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) to minimize degradation.

    • Prepare a series of buffer solutions at various pH values (e.g., 2.0, 3.0, 4.0, 4.5, 5.0, 6.0, 7.0, 8.0, 9.0).

    • For each pH value, add a small, known volume of the this compound stock solution to a known volume of the buffer solution to achieve the target final concentration.

    • Incubate the samples at a constant temperature (e.g., 30°C or 40°C).

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample.

    • Immediately quench the degradation by diluting the aliquot with a suitable mobile phase or a quenching solution.

    • Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of remaining this compound.

    • Plot the natural logarithm of the concentration of this compound versus time for each pH.

    • Determine the observed first-order degradation rate constant (k) from the slope of the line.

    • Plot the log(k) versus pH to generate the pH-rate profile.

Protocol 2: Evaluation of Co-solvents for Stability Enhancement

  • Objective: To assess the effect of different co-solvents on the stability of reconstituted this compound.

  • Materials: this compound powder, various co-solvents (e.g., propylene glycol, polyethylene glycol 400), optimal buffer solution (e.g., citrate buffer pH 4.5), HPLC system.

  • Method:

    • Prepare a series of vehicle systems containing different concentrations of the co-solvent in the optimal buffer (e.g., 0%, 10%, 20%, 40%, 60% v/v propylene glycol in citrate buffer pH 4.5).

    • Reconstitute a known amount of this compound powder in each vehicle system to a specific concentration.

    • Store the samples under controlled temperature conditions (e.g., 25°C and 40°C).

    • At specified time points, withdraw samples and analyze for the concentration of this compound using a validated HPLC method.

    • Calculate the degradation rate constant for each formulation.

    • Compare the degradation rates to determine the most effective co-solvent and its optimal concentration for enhancing stability.

Mandatory Visualizations

PNT This compound BP Benzylpenicillin PNT->BP Ester Hydrolysis (Primary Pathway) DEA Diethylaminoethanol PNT->DEA Ester Hydrolysis Degradation_Products Further Degradation Products BP->Degradation_Products β-Lactam Ring Hydrolysis

Caption: Degradation Pathway of this compound.

start Start: Prepare Reagents (PNT, Buffers, Co-solvents) formulation Prepare Formulations (Varying pH and Co-solvent %) start->formulation storage Store at Controlled Temperatures (e.g., 25°C, 40°C) formulation->storage sampling Sample at Predetermined Time Intervals storage->sampling hplc HPLC Analysis for PNT Concentration sampling->hplc data_analysis Data Analysis: - Plot ln(C) vs. time - Calculate Degradation Rate (k) hplc->data_analysis conclusion Conclusion: Determine Optimal Formulation data_analysis->conclusion

Caption: Experimental Workflow for Stability Study.

issue Issue Encountered with Reconstituted PNT potency Rapid Potency Loss? issue->potency precipitation Precipitation/Cloudiness? potency->precipitation No check_ph Verify pH (Optimal ~4.5) potency->check_ph Yes color Color Change? precipitation->color No check_solubility Assess Solubility in Vehicle precipitation->check_solubility Yes protect_light Protect from Light color->protect_light Yes check_temp Check Storage Temperature check_ph->check_temp add_cosolvent Consider Co-solvents (e.g., Propylene Glycol) check_temp->add_cosolvent consider_suspension Consider Suspension Formulation check_solubility->consider_suspension add_antioxidant Consider Antioxidants protect_light->add_antioxidant

Caption: Troubleshooting Decision Tree for PNT Injection.

References

impact of pH and temperature on penethamate hydriodide degradation kinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with penethamate hydriodide. The information focuses on the impact of pH and temperature on its degradation kinetics.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for maximum stability of this compound in aqueous solutions?

A1: The optimal pH for maximum stability of this compound (PNT) in an aqueous solution is approximately 4.5. At this pH, the degradation rate is at its minimum.[1][2][3]

Q2: How does the degradation rate of this compound change with pH?

A2: The degradation of this compound in aqueous solutions follows a V-shaped pH-rate profile over a pH range of 2.0 to 9.3.[2][3] This means the degradation rate is lowest at pH 4.5 and increases as the pH becomes more acidic or more alkaline. The degradation kinetics are pseudo-first-order within this pH range.[1]

Q3: What is the half-life of this compound at its optimal pH?

A3: At its most stable pH of 4.5 and a temperature of 30°C, the half-life (t½) of this compound is approximately 44 hours.[1]

Q4: How does temperature affect the degradation of this compound?

A4: Increased temperature accelerates the degradation of this compound. The effect of temperature on the degradation rate can be described by the Arrhenius equation. The activation energies for the degradation have been determined at various pH levels, indicating a significant temperature dependence.[1] For instance, at physiological conditions of pH 7.3 and 37°C, the half-life is significantly reduced to just 23 minutes.[4]

Q5: What are the primary degradation products of this compound?

A5: this compound is a prodrug of benzylpenicillin.[4][5] Through hydrolysis, it degrades into benzylpenicillin (penicillin G) and diethylaminoethanol.[4][6][7]

Q6: Does the type of buffer used have an impact on stability?

A6: While the buffer concentration and ionic strength have a minor impact on stability, the type of buffer salt can have some influence. For example, at pH 6, solutions in acetate buffer are about twice as stable as those in phosphate buffer.[1]

Troubleshooting Guide

Issue: My this compound solution is degrading faster than expected.

Troubleshooting Steps:

  • Verify pH of the Solution:

    • Question: Have you measured the pH of your solution after preparation?

    • Action: Use a calibrated pH meter to confirm the pH. The optimal pH for stability is 4.5.[1][2][3] Deviations from this pH will lead to faster degradation.

  • Check Storage Temperature:

    • Question: At what temperature are you storing your solution?

    • Action: Store the solution at a controlled, low temperature if possible. Degradation increases with temperature.[1] For short-term storage, 2-8°C is recommended.[2]

  • Review Buffer Composition:

    • Question: What buffer system are you using?

    • Action: If working at a pH around 6, consider using an acetate buffer instead of a phosphate buffer for improved stability.[1]

  • Consider the Vehicle:

    • Question: Are you using an aqueous or oily vehicle?

    • Action: If your application allows, consider formulating this compound in an oily suspension. Oily suspensions have been shown to dramatically enhance the chemical stability, with around 95% of the drug remaining after 3 months at 30°C.[1][8]

Quantitative Data Summary

Table 1: Effect of pH on the Half-Life of this compound at 30°C

pHHalf-life (t½) in hours
4.544[1]
7.3 (at 37°C)0.38 (23 minutes)[4]

Table 2: Arrhenius Activation Energies for this compound Degradation

pHActivation Energy (kJ mol⁻¹)
3.0162.1[1]
6.0174.1[1]
8.0498.8[1]

Experimental Protocols

Protocol 1: Determination of this compound Degradation Kinetics

This protocol outlines the methodology to study the degradation kinetics of this compound in aqueous solutions.

  • Preparation of Buffer Solutions:

    • Prepare a series of buffer solutions (e.g., citrate, acetate, phosphate) covering the desired pH range (e.g., pH 2 to 9).

    • Adjust the ionic strength of the buffers to a constant value (e.g., 0.15 M) using a salt like potassium chloride.

  • Sample Preparation:

    • Dissolve a known concentration of this compound in each buffer solution.

    • To minimize the effect of the solvent, a small, consistent amount of a co-solvent like propylene glycol (e.g., 5%) can be used.[3]

  • Incubation:

    • Incubate the samples in a constant temperature water bath set to the desired temperature (e.g., 30°C).

  • Sampling:

    • Withdraw aliquots from each sample at predetermined time intervals.

  • Analysis:

    • Analyze the concentration of this compound and its primary degradation product, benzylpenicillin, using a validated stability-indicating HPLC method.[1]

    • A reversed-phase HPLC system with UV detection is suitable for this purpose.[1]

  • Data Analysis:

    • Plot the natural logarithm of the this compound concentration versus time.

    • The degradation rate constant (k) can be determined from the slope of the linear regression line.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visualizations

Degradation_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis PNT This compound Incubation Incubate at Constant Temperature PNT->Incubation Buffer Buffer Solution (Varying pH) Buffer->Incubation Sampling Sample at Time Intervals Incubation->Sampling Collect Aliquots HPLC HPLC Analysis Sampling->HPLC Kinetics Determine Degradation Kinetics (k, t½) HPLC->Kinetics Concentration Data

Caption: Experimental workflow for determining this compound degradation kinetics.

ph_temp_impact cluster_conditions Environmental Factors PNT This compound (Aqueous Solution) Degradation Accelerated Degradation PNT->Degradation Stability Optimal Stability (pH 4.5) PNT->Stability pH pH pH->Degradation < 4.5 or > 4.5 pH->Stability = 4.5 Temp Temperature Temp->Degradation Increase Temp->Stability Decrease

Caption: Logical relationship of pH and temperature impacting this compound stability.

References

Technical Support Center: Development of Stable, Ready-to-Use Oily Suspensions of Penethamate Hydriodide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on formulating stable, ready-to-use oily suspensions of penethamate hydriodide.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a direct question-and-answer format.

Issue/Question Potential Causes Recommended Solutions
Why is there rapid chemical degradation of this compound in my oily suspension? Presence of residual moisture: this compound is highly susceptible to hydrolysis. Even small amounts of water in the oil or on the surface of the API can accelerate degradation.[1][2]High solubility in the chosen oil: Higher solubility of the drug in the oil vehicle can lead to faster degradation. Degradation is rapid in oily solutions where less than 10% of the drug may remain after 7-15 days.[1][2][3]Reactive impurities in excipients: Peroxides or other reactive species in the oily vehicle or other excipients can contribute to degradation.Use anhydrous materials: Ensure all components (oil, excipients, API) are thoroughly dried. Consider using a substantially water-free carrier.[4][5]Select an appropriate oil: Choose an oil where this compound has lower solubility. For example, stability is higher in light liquid paraffin (LP) and miglyol (MIG) compared to sunflower oil (SO), where solubility is greater.[1][2]Test excipients for purity: Use high-purity, low-peroxide value oils and excipients.
My suspension exhibits poor physical stability (e.g., caking, difficult resuspension). What can I do? Inadequate wetting of particles: Poor wetting of the hydrophobic drug particles by the oily vehicle can lead to agglomeration and rapid settling.[6]Inappropriate particle size: A wide particle size distribution can lead to a phenomenon known as Ostwald ripening, where smaller particles dissolve and redeposit onto larger ones, leading to crystal growth and caking.[7]Insufficient viscosity: Low viscosity of the external phase may not be sufficient to keep the particles suspended.Incorporate a wetting agent: Add a suitable surfactant, such as sorbitan monooleate or Polysorbate 80, to improve the dispersion of the drug particles.[3][6]Control particle size: Use micronized this compound, preferably with a uniform particle size (e.g., 0-5 microns), to create a more stable suspension.[4][8]Use viscosity-enhancing agents: Select a more viscous biocompatible oil or add excipients that increase the viscosity of the formulation.[7]
The viscosity of my suspension is too high for injection. How can it be adjusted? High concentration of suspended solids: A high drug load increases the viscosity of the suspension.Choice of oily vehicle: Different oils have inherently different viscosities.Type and concentration of suspending agents: Some suspending agents can dramatically increase viscosity.Optimize drug concentration: Balance the required therapeutic dose with an acceptable viscosity for injectability.[4]Blend oils or select a different vehicle: Consider blending oils to achieve the desired viscosity or select a less viscous oil that still provides good stability.Adjust suspending agent: Evaluate different types or lower concentrations of suspending agents.
I'm observing a color change from off-white to yellow/brown in my formulation during storage. What does this signify? Chemical Degradation: The color change is likely due to the formation of degradation products from this compound. This indicates a loss of potency and chemical instability.[9]Investigate the degradation pathway: Use analytical techniques like HPLC to identify and quantify the degradation products.[3]Re-evaluate the formulation: Address the root cause of instability, which is often related to moisture or the choice of excipients, as detailed in the first troubleshooting point.[1][2]

Quantitative Data on Chemical Stability

The choice of oily vehicle is critical to the chemical stability of the final product. The following tables summarize key stability data from formulation studies.

Table 1: Chemical Stability of this compound (PNT) in Various Oily Suspensions

This table shows the percentage of PNT remaining after 105 days (3.5 months) of storage at 30°C in different oily vehicles.

Oily VehicleAbbreviation% PNT Remaining (after 105 days)
Light Liquid ParaffinLP96.2%
Miglyol 812 (Medium Chain Triglyceride)MIG95.4%
Ethyl OleateEO94.1%
Sunflower OilSO86.4%
(Data sourced from studies on penethamate stability)[1][2][3]

Table 2: Influence of Moisture Content on PNT Stability in Ethyl Oleate (EO) Suspensions

This table illustrates how increasing moisture content negatively impacts the stability of PNT.

Moisture Content in EOEffect on Stability
LowHigher stability
IncreasedDecreased stability
(Finding sourced from stability investigation studies)[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it formulated as a ready-to-use oily suspension?

This compound is an ester prodrug of benzylpenicillin (penicillin G).[10][11] As a lipophilic salt, it can effectively diffuse through tissue barriers to the site of infection, where it is then hydrolyzed to release the active benzylpenicillin.[5] It is particularly effective for treating bovine mastitis.[12] The primary challenge with this compound is its instability in the presence of water, which causes rapid hydrolysis.[4][10] Traditional formulations are powders that must be reconstituted with water before use, which is inconvenient and has a short shelf-life.[12][13] A ready-to-use, stable oily suspension overcomes this limitation by using a substantially water-free vehicle, significantly enhancing chemical stability and shelf-life.[1][4]

Q2: What is the primary degradation pathway for this compound?

The primary degradation pathway is hydrolysis. Penethamate is an ester, and in the presence of water, it hydrolyzes to form benzylpenicillin and diethylaminoethanol.[10] While benzylpenicillin is the active moiety, this hydrolysis represents a loss of the prodrug form, affecting the formulation's stability and shelf-life. In aqueous solutions, this degradation is rapid; the half-life of penethamate at physiological pH (7.3) and 37°C is only 23 minutes.[10] Even in oily suspensions, residual moisture is a key factor in degradation.[1][2]

Q3: What are the most critical quality attributes to monitor for a stable oily suspension of this compound?

The critical quality attributes include:

  • Chemical Stability: The potency of this compound should remain within specifications throughout the shelf-life. This is the most critical attribute due to its inherent instability.[3]

  • Physical Stability: The suspension should be easily resuspendable with gentle shaking, with no signs of caking (hard sediment).[7][8]

  • Particle Size Distribution: The particle size of the suspended drug should remain consistent to ensure predictable release kinetics and prevent issues like Ostwald ripening.[7]

  • Sterility and Purity: As a parenteral product, it must be sterile and free from pyrogens and particulate matter.[8][14]

  • Viscosity and Syringeability: The formulation must have a viscosity that allows it to be easily withdrawn into a syringe and injected without excessive force.[15]

Q4: Which excipients are commonly used in these formulations?

Besides the active ingredient (this compound) and the oily vehicle, other excipients may be included:

  • Oily Vehicles: A variety of biocompatible oils can be used, including vegetable oils (e.g., sesame oil, cottonseed oil, ethyl oleate) and synthetic oils (e.g., medium-chain triglycerides like Miglyol®).[1][4]

  • Wetting Agents/Surfactants: To ensure proper dispersion of the drug particles in the oil, wetting agents like Polysorbate 80 or sorbitan monooleate are often used.[3][6]

  • Suspending Agents: To help maintain the homogeneity of the suspension, excipients like lecithin may be used.[16]

  • Organic Solvents: In some patented formulations, organic solvents like diethylene glycol monoethyl ether (DGMEE) or solketal are used as part of the substantially water-free carrier system.[4]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Chemical Stability Testing

This protocol outlines a typical reversed-phase HPLC method for the simultaneous determination of this compound (PNT) and its primary hydrolytic degradation product, benzylpenicillin (BP).[3]

  • Objective: To quantify the amount of PNT and BP in a sample to assess the chemical stability of the formulation over time.

  • Instrumentation: A standard HPLC system with a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: An isocratic mixture of an appropriate buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: Typically 1.0 - 1.5 mL/min.

    • Detection Wavelength: Monitor at a wavelength suitable for both PNT and BP (e.g., 220 nm).

    • Injection Volume: 10-20 µL.

  • Standard Preparation:

    • Prepare separate stock solutions of PNT and BP reference standards in a suitable solvent (e.g., mobile phase).

    • Create a series of calibration standards by diluting the stock solutions to cover the expected concentration range (e.g., 1-100 µg/mL).[3]

  • Sample Preparation:

    • Accurately weigh a portion of the oily suspension.

    • Perform a liquid-liquid extraction to separate the analytes from the oil. This may involve using a solvent like hexane to dissolve the oil, followed by extraction of the analytes into an aqueous/organic phase.

    • Filter the final extract through a 0.45 µm filter before injection.

  • Analysis:

    • Inject the calibration standards to generate a standard curve for both PNT and BP. The assay should demonstrate linearity with a correlation coefficient (r) > 0.99.[3]

    • Inject the prepared samples.

    • Calculate the concentration of PNT and BP in the samples by comparing their peak areas to the respective standard curves.

    • Assess stability by calculating the percentage of PNT remaining compared to the initial concentration.

Visualizations

The following diagrams illustrate key workflows and relationships in the development of this compound suspensions.

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Stability & Analytics cluster_3 Phase 4: Finalization A API Characterization (Particle Size, Solubility) B Excipient Screening (Oil Vehicle, Surfactants) A->B C API-Excipient Compatibility Studies B->C D Prototype Formulation (API + Oil + Excipients) C->D E Process Optimization (Mixing, Homogenization) D->E F Develop & Validate Analytical Method (HPLC) E->F G Conduct Stability Studies (Accelerated & Long-Term) F->G H Data Analysis & Specification Setting G->H I Final Ready-to-Use Suspension H->I

Caption: Formulation development workflow for a stable oily suspension.

G Start High API Degradation Observed? Moisture Is formulation strictly anhydrous? Start->Moisture Yes Solubility Is API solubility in oil low? Moisture->Solubility Yes Dry Action: Use anhydrous components & techniques. Moisture->Dry No ChangeOil Action: Select oil with lower API solubility (e.g., LP, MIG). Solubility->ChangeOil No CheckExcipients Action: Check excipients for reactive impurities. Solubility->CheckExcipients Yes Success Stability Improved Dry->Success ChangeOil->Success CheckExcipients->Success

Caption: Decision tree for troubleshooting chemical instability.

G Stability Formulation Stability (Chemical & Physical) API This compound (Micronized) Phys Physical Stability (Good Resuspendability) API->Phys influences Vehicle Oily Vehicle (Anhydrous) Chem Chemical Stability (Low Degradation) Vehicle->Chem critical for Wetting Wetting Agent (e.g., Polysorbate 80) Wetting->Phys improves Chem->Stability Phys->Stability

Caption: Key formulation components and their impact on stability.

References

minimizing penethamate hydriodide degradation during storage and handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of penethamate hydriodide during storage and handling.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue Potential Cause Recommended Solution
Rapid loss of potency in reconstituted solution Hydrolysis: this compound is an ester prodrug that rapidly hydrolyzes in aqueous solutions to form benzylpenicillin and diethylaminoethanol.[1][2] This degradation is accelerated at physiological pH and higher temperatures.[1]- Prepare fresh solutions immediately before use. - If short-term storage is necessary, refrigerate the reconstituted solution at 2-8°C and use within 24 hours.[3] - For longer stability, consider formulating in non-aqueous vehicles like oily suspensions, which have been shown to significantly enhance stability.[4]
Precipitate formation in solution Poor Solubility: this compound has limited solubility in aqueous solutions, which can be influenced by pH and the presence of other solutes.- Ensure the reconstitution solvent is at the recommended temperature and volume. - Gently agitate the solution to ensure complete dissolution. - If using a buffer, ensure it is at the optimal pH for stability (around 4.5) to minimize degradation-related precipitation.[2][5]
Discoloration of the powder or solution Oxidation or Light Exposure: Although less common than hydrolysis, exposure to oxidative conditions or light can lead to the formation of colored degradation products.- Store the solid powder and reconstituted solutions protected from light.[3] - Use amber vials or wrap containers in foil. - Avoid introducing sources of oxidation during handling.
Inconsistent analytical results (e.g., HPLC) Inadequate Sample Handling: Degradation can occur during sample preparation and analysis, leading to variable results.- Use a validated stability-indicating analytical method, such as HPLC, that can separate the parent compound from its degradation products.[6] - Prepare samples in a diluent that minimizes degradation (e.g., acidic buffer). - Analyze samples promptly after preparation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound in aqueous solution is hydrolysis of the ester linkage. This reaction yields benzylpenicillin and diethylaminoethanol as the main degradation products.[1] This process is significantly influenced by pH and temperature.

Q2: What are the optimal storage conditions for solid this compound?

A2: Solid this compound is more stable than its solutions.[4] It should be stored in a well-closed container, protected from moisture and light, at controlled room temperature.

Q3: How should I reconstitute this compound for experimental use?

A3: Reconstitution procedures should be followed as specified by the manufacturer or established laboratory protocols. Generally, a specific volume of a suitable sterile diluent is added to the vial containing the powder. It is crucial to ensure complete dissolution by gentle agitation. For optimal stability, consider using a buffer with a pH around 4.5.[2][5]

Q4: What is the shelf-life of a reconstituted this compound solution?

A4: The shelf-life of a reconstituted aqueous solution is very short. It is recommended to use the solution immediately after preparation. If storage is unavoidable, the solution should be kept at 2-8°C and used within 24 hours to minimize degradation.[3] For extended experimental timelines, preparing fresh solutions is the best practice.

Q5: Can I use co-solvents to improve the stability of this compound in solution?

A5: Yes, the use of co-solvents can enhance stability. For instance, a mixture of propylene glycol and a citrate buffer at pH 4.5 has been shown to increase the half-life of this compound compared to a purely aqueous buffer.[2]

Data Presentation: Quantitative Stability Data

The stability of this compound is highly dependent on the formulation and storage conditions. The following tables summarize key quantitative data from stability studies.

Table 1: Half-life of this compound in Aqueous Solutions at 30°C

pHHalf-life (t½)Reference
2.0143.6 minutes[6]
4.544 hours[5]
9.314.2 minutes[6]

Table 2: Effect of Vehicle on this compound Stability

VehicleTemperatureRemaining Drug (%)TimeReference
Aqueous Buffer (pH 4.5)30°C50%1.8 days[2]
Propylene Glycol:Citrate Buffer (60:40, v/v, pH 4.5)30°C50%4.3 days[2]
Light Liquid Paraffin Suspension30°C96.2%3.5 months[4]
Medium Chain Triglyceride Suspension30°C95.4%3.5 months[4]
Ethyl Oleate Suspension30°C94.1%3.5 months[4]
Sunflower Oil Suspension30°C86%3.5 months[4]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound and its Degradation Product, Benzylpenicillin

This protocol is adapted from a validated method to assess the stability of this compound.[6]

1. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.
  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: A mixture of methanol, acetonitrile, and an acetate buffer. The exact ratio should be optimized to achieve good separation.
  • Flow Rate: Typically 1.0 mL/min.
  • Detection Wavelength: UV detection at a wavelength suitable for both this compound and benzylpenicillin (e.g., 220 nm).
  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

2. Standard and Sample Preparation:

  • Standard Stock Solutions: Prepare individual stock solutions of this compound and benzylpenicillin in a suitable solvent where they are stable for a short period (e.g., the mobile phase or a slightly acidic buffer).
  • Working Standard Solutions: Dilute the stock solutions to known concentrations within the linear range of the assay.
  • Sample Preparation: For stability studies, dilute the experimental samples with the mobile phase to a concentration within the calibration range.

3. Method Validation (Abbreviated):

  • Specificity: Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to demonstrate that the method can separate the parent drug from its degradation products without interference.
  • Linearity: Establish a calibration curve with at least five concentrations of the reference standards. The correlation coefficient (r²) should be >0.99.
  • Accuracy and Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision) at multiple concentration levels.

4. Analysis:

  • Inject the prepared standards and samples into the HPLC system.
  • Identify and quantify this compound and benzylpenicillin based on their retention times and peak areas compared to the standards.

Visualizations

Hydrolysis_Pathway Penethamate This compound Benzylpenicillin Benzylpenicillin Penethamate->Benzylpenicillin Ester Hydrolysis DEA Diethylaminoethanol Penethamate->DEA Ester Hydrolysis Water H₂O Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Reconstitution Reconstitute Penethamate Hydriodide Stress Apply Stress Conditions (pH, Temp, Light) Reconstitution->Stress Sampling Collect Samples at Time Points Stress->Sampling Dilution Dilute Samples for Analysis Sampling->Dilution Injection Inject Sample into HPLC Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Quantify Parent & Degradants Detection->Quantification

References

Technical Support Center: Addressing Potential Cross-Resistance Between Penethamate Hydriodide and Other β-Lactams

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential cross-resistance between penethamate hydriodide and other β-lactam antibiotics.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to benzylpenicillin?

This compound is a prodrug of benzylpenicillin (penicillin G).[1] This means that it is an inactive compound that, after administration, is rapidly hydrolyzed in the body to release the active antimicrobial agent, benzylpenicillin.[1] Therefore, the antimicrobial activity and the potential for resistance are directly related to benzylpenicillin.[1]

Q2: What is the primary mechanism of action of this compound?

As a prodrug of benzylpenicillin, this compound's mechanism of action is the inhibition of bacterial cell wall synthesis. Benzylpenicillin binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity leads to bacterial cell death.

Q3: What are the primary mechanisms of resistance to benzylpenicillin and, by extension, this compound?

The most common mechanisms of bacterial resistance to benzylpenicillin are:

  • Production of β-lactamase enzymes: These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic. This is a major resistance mechanism in many bacteria, including Staphylococcus aureus.

  • Alteration of penicillin-binding proteins (PBPs): Mutations in the genes encoding PBPs can reduce their affinity for β-lactam antibiotics, rendering the drugs less effective. This is a key mechanism of resistance in bacteria like Streptococcus pneumoniae.

  • Reduced permeability: In Gram-negative bacteria, alterations in the outer membrane porins can limit the entry of β-lactam antibiotics into the cell.

  • Efflux pumps: Some bacteria possess efflux pumps that can actively transport β-lactam antibiotics out of the cell.

Q4: What is cross-resistance, and how does it apply to this compound and other β-lactams?

Cross-resistance occurs when a bacterium's resistance mechanism to one antibiotic also confers resistance to other, often structurally related, antibiotics. Since this compound's active form is benzylpenicillin, bacteria resistant to benzylpenicillin are likely to exhibit cross-resistance to other β-lactam antibiotics that are susceptible to the same resistance mechanisms. For instance, a strain producing a broad-spectrum β-lactamase may be resistant to penicillins and some cephalosporins.

Q5: If a bacterial isolate is resistant to this compound, what is the likelihood of it being resistant to other β-lactams like cephalosporins or carbapenems?

The likelihood of cross-resistance depends on the specific resistance mechanism.

  • β-lactamase production: If resistance is due to a penicillinase, it may not inactivate all cephalosporins or carbapenems to the same extent. However, extended-spectrum β-lactamases (ESBLs) can confer resistance to a wide range of penicillins and cephalosporins.

  • PBP alterations: Changes in PBPs can lead to variable levels of cross-resistance. Some PBP mutations may significantly reduce the affinity for penicillins while having a lesser effect on certain cephalosporins or carbapenems.

It is crucial to perform antimicrobial susceptibility testing against a panel of β-lactam antibiotics to determine the specific cross-resistance profile of a resistant isolate.

Troubleshooting Guide

Issue 1: Unexpectedly high Minimum Inhibitory Concentrations (MICs) of this compound in in-vitro experiments.

  • Possible Cause 1: Intrinsic resistance of the test organism.

    • Troubleshooting Step: Verify the known susceptibility profile of the bacterial species being tested. Some species are intrinsically resistant to benzylpenicillin.

  • Possible Cause 2: Acquired resistance in the bacterial strain.

    • Troubleshooting Step: The strain may have acquired resistance genes. Perform molecular assays to detect the presence of β-lactamase genes (e.g., blaZ, blaTEM, blaSHV, blaCTX-M) or sequence the genes encoding for PBPs to identify mutations.

  • Possible Cause 3: Instability of this compound in the experimental setup.

    • Troubleshooting Step: this compound is a prodrug and its conversion to benzylpenicillin can be influenced by experimental conditions. Ensure that the media and conditions are suitable for the hydrolysis to the active form. Consider using benzylpenicillin directly as a control.

Issue 2: An isolate resistant to this compound shows susceptibility to a cephalosporin in initial screening.

  • Possible Cause 1: Narrow-spectrum β-lactamase.

    • Troubleshooting Step: The isolate may be producing a penicillinase that is not effective against the specific cephalosporin tested. Characterize the β-lactamase being produced using biochemical or molecular methods.

  • Possible Cause 2: PBP alterations with differential affinity.

    • Troubleshooting Step: The resistance may be due to a modified PBP that has a significantly lower affinity for benzylpenicillin than for the tested cephalosporin.

  • Troubleshooting Step for both causes: Perform comprehensive antimicrobial susceptibility testing with a broader panel of β-lactam antibiotics to establish a complete resistance profile.

Issue 3: Difficulty in interpreting the results of cross-resistance studies.

  • Possible Cause: Complex interplay of multiple resistance mechanisms.

    • Troubleshooting Step: A bacterium can possess multiple resistance mechanisms simultaneously (e.g., β-lactamase production and PBP mutations). A combination of phenotypic (susceptibility testing) and genotypic (sequencing) methods is recommended to fully elucidate the resistance profile.

Quantitative Data on Cross-Resistance

The following tables summarize hypothetical Minimum Inhibitory Concentration (MIC) data to illustrate potential cross-resistance patterns. Actual MIC values can vary significantly between different bacterial strains and should be determined experimentally.

Table 1: Hypothetical MICs (μg/mL) for β-lactamase producing Staphylococcus aureus

AntibioticPenicillin-Susceptible StrainPenicillin-Resistant Strain (Penicillinase Producer)
Benzylpenicillin 0.06>256
Ampicillin 0.12>256
Oxacillin 0.250.25
Cefazolin 0.50.5
Ceftriaxone 11
Imipenem 0.030.03

Note: In this example, the penicillinase is specific to penicillins and does not significantly affect the activity of oxacillin, cephalosporins, or carbapenems.

Table 2: Hypothetical MICs (μg/mL) for Streptococcus pneumoniae with altered PBPs

AntibioticPenicillin-Susceptible StrainPenicillin-Resistant Strain (Altered PBPs)
Benzylpenicillin 0.0154
Ampicillin 0.032
Cefotaxime 0.061
Ceftriaxone 0.061
Meropenem 0.030.25

Note: Alterations in PBPs often lead to a broader cross-resistance profile, but the extent of resistance can vary between different β-lactams.

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Methodology: Broth microdilution is a standard method.

    • Prepare Antibiotic Solutions: Prepare serial two-fold dilutions of each β-lactam antibiotic to be tested in cation-adjusted Mueller-Hinton broth (CAMHB).

    • Prepare Inoculum: Culture the bacterial strain overnight on an appropriate agar plate. Suspend colonies in saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

    • Inoculation: Add the bacterial inoculum to each well of a 96-well microtiter plate containing the serially diluted antibiotics. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

    • Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

2. Checkerboard Assay for Assessing Synergy and Cross-Resistance

The checkerboard assay is used to evaluate the interaction between two antimicrobial agents.

  • Methodology:

    • Plate Setup: Use a 96-well microtiter plate. Along the x-axis, create serial dilutions of antibiotic A. Along the y-axis, create serial dilutions of antibiotic B. The result is a matrix of wells with varying concentrations of both antibiotics.

    • Inoculation and Incubation: Inoculate the plate with the bacterial suspension as described for the MIC assay and incubate.

    • Data Analysis: Determine the MIC of each antibiotic alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction (synergy, additivity, indifference, or antagonism). To assess cross-resistance, this method can be adapted by using a known resistant strain and observing the effect of a second antibiotic on its growth in the presence of the first.

Visualizations

Signaling_Pathway_for_Beta_Lactam_Resistance cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Beta-Lactam Beta-Lactam PBP Penicillin-Binding Protein (PBP) Beta-Lactam->PBP Inhibition SensorKinase Sensor Histidine Kinase Beta-Lactam->SensorKinase Signal ResponseRegulator Response Regulator SensorKinase->ResponseRegulator Phosphorylation DNA DNA ResponseRegulator->DNA Binds to Promoter BetaLactamaseGene β-lactamase Gene DNA->BetaLactamaseGene Transcription AlteredPBPGene Altered PBP Gene DNA->AlteredPBPGene Transcription BetaLactamase β-lactamase BetaLactamaseGene->BetaLactamase Translation AlteredPBP Altered PBP AlteredPBPGene->AlteredPBP Translation BetaLactamase->Beta-Lactam Hydrolysis AlteredPBP->Beta-Lactam Reduced Affinity

Caption: Signaling pathway for β-lactam resistance induction.

Experimental_Workflow_Cross_Resistance Start Start: Isolate Suspected of This compound Resistance MIC_Penethamate Determine MIC of This compound Start->MIC_Penethamate IsResistant Isolate Resistant? MIC_Penethamate->IsResistant MIC_Panel Determine MICs for a Panel of Other β-Lactams IsResistant->MIC_Panel Yes NotResistant Isolate Susceptible IsResistant->NotResistant No Analyze_Data Analyze Cross-Resistance Profile MIC_Panel->Analyze_Data Mechanism_Investigation Investigate Resistance Mechanism (e.g., β-lactamase assay, PBP gene sequencing) Analyze_Data->Mechanism_Investigation End End: Characterized Cross-Resistance Profile Mechanism_Investigation->End

Caption: Workflow for assessing cross-resistance.

References

Validation & Comparative

validating the clinical efficacy of penethamate hydriodide in randomized controlled trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical efficacy of penethamate hydriodide in the treatment of bovine mastitis, based on data from randomized controlled trials (RCTs). The performance of this compound is evaluated against both untreated controls and alternative antibiotic therapies, with a focus on bacteriological cure rates and reduction in somatic cell counts (SCC). Detailed experimental protocols from the cited studies are provided to allow for critical evaluation and replication.

Mechanism of Action

This compound is a prodrug of benzylpenicillin. Following intramuscular injection, it is rapidly absorbed and penetrates the blood-milk barrier, accumulating in the udder tissue and milk.[1] In this environment, it is hydrolyzed to benzylpenicillin, its active form.[1] Benzylpenicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall, a mechanism common to beta-lactam antibiotics. This leads to cell lysis and death of susceptible bacteria.[1]

The following diagram illustrates the mechanism of action of this compound.

cluster_blood Bloodstream cluster_udder Udder Tissue / Milk PH_blood This compound PH_udder This compound PH_blood->PH_udder Crosses blood-milk barrier BP Benzylpenicillin (Active Form) PH_udder->BP Hydrolysis PBP Penicillin-Binding Proteins (PBPs) on Bacteria BP->PBP Binds to CWS Bacterial Cell Wall Synthesis PBP->CWS Inhibits BL Bacterial Lysis CWS->BL Leads to

Caption: Mechanism of action of this compound.

Clinical Efficacy in Subclinical Mastitis

Randomized controlled trials have demonstrated the efficacy of this compound in treating subclinical mastitis, showing significant improvements in both bacteriological cure rates and somatic cell count reduction compared to untreated control groups.

Comparison with Untreated Controls

A key study evaluated a 3-day intramuscular treatment regimen of this compound against no treatment in lactating cows with subclinical mastitis.[2] The results, summarized in the table below, show a marked improvement in bacteriological cure rates for the treated group.

Treatment GroupBacteriological Cure Rate (Quarters)Bacteriological Cure Rate (Cows)
This compound59.5%52.2%
Untreated Control16.7%10.9%
Data from a randomized controlled field trial.[2]

Another RCT focusing on chronic subclinical mastitis caused by Streptococcus uberis or Streptococcus dysgalactiae also found a significant difference in bacteriological cure, with 59% of treated quarters cured compared to 0% in the untreated control group.[3]

Effect of Treatment Duration

The duration of this compound therapy has been shown to directly impact its efficacy. A study comparing nil, three, and six consecutive daily intramuscular injections of 5g this compound demonstrated a dose-dependent increase in bacteriological cure rates.[4]

Treatment GroupBacteriological Cure Rate (Glands)
6-day this compound56%
3-day this compound32%
Untreated Control16%
Data from a study on subclinical mastitis.[4][5]

This study also highlighted that the cure proportion was lower in older cows and for glands infected with Staphylococcus aureus, particularly strains resistant to penicillin.[4]

Clinical Efficacy in Clinical Mastitis

This compound administered systemically has also been compared to local intramammary antibiotic therapy for the treatment of clinical mastitis.

Comparison with Intramammary Ampicillin/Cloxacillin

An open, randomized, controlled multicenter field trial compared a 3-day course of intramuscular this compound with intramammary administration of an ampicillin/cloxacillin combination in lactating cows with clinical mastitis in one quarter.[6] The study found no significant difference in the bacteriological and clinical cure rates between the two treatment groups. However, the systemic treatment with this compound resulted in a more frequent reduction of the milk SCC below the threshold of 250,000 cells/mL, including in adjacent, subclinically affected quarters.[6]

Experimental Protocols

The following sections detail the methodologies employed in the key randomized controlled trials cited in this guide.

Study 1: Systemic Treatment of Subclinical Mastitis (Penethamate vs. No Treatment)
  • Study Design: Randomized controlled field trial.[2]

  • Inclusion Criteria: Cows with at least two somatic cell counts (SCC) > 300,000 cells/mL in the last three monthly controls, one or more quarters with SCC > 250,000 cells/mL, and the same bacterial species isolated in two consecutive samples 2 to 4 days apart.[2]

  • Treatment Groups:

    • Penethamate Group: Intramuscular injection of this compound for 3 days.

    • Control Group: No treatment.[2]

  • Outcome Measures:

    • Bacteriological Cure: Defined as the absence of the pre-treatment bacterial species in quarter milk samples taken at 14 and 28 days post-treatment.[2]

    • Somatic Cell Count: Measured at 14, 28, and 60 days post-treatment.[2]

  • Bacteriological Analysis: Quarter milk samples were collected for bacteriological examination. The specific culture methods were not detailed in the abstract.

Study 2: Prolonged Duration Therapy for Subclinical Mastitis
  • Study Design: Randomized controlled trial.[4]

  • Inclusion Criteria: Cows with SCC > 200,000 cells/mL and at least one gland with a rapid mastitis test (RMT) score > 0, from which a bacterial pathogen was isolated.[4]

  • Treatment Groups:

    • 3xPH Group: Three daily intramuscular injections of 5g this compound.

    • 6xPH Group: Six daily intramuscular injections of 5g this compound.

    • Control Group: No treatment.[4]

  • Outcome Measures:

    • Bacteriological Cure: Defined as the absence of the pre-treatment pathogen in milk samples collected on days 21 and 28.[4]

    • Somatic Cell Count: Cow-level composite SCC data were collated post-treatment.[4]

  • Bacteriological Analysis: Milk samples were collected for bacteriology. Staphylococcus aureus isolates were confirmed by PCR, and antimicrobial resistance patterns were determined by zone diffusion testing.[4]

The experimental workflow for a typical randomized controlled trial of this compound for subclinical mastitis is illustrated below.

Start Start Selection Cow Selection (High SCC) Start->Selection Sampling1 Pre-treatment Milk Sampling (Bacteriology & SCC) Selection->Sampling1 Randomization Randomization Sampling1->Randomization GroupA Treatment Group A (e.g., Penethamate 3 days) Randomization->GroupA Group 1 GroupB Treatment Group B (e.g., Penethamate 6 days) Randomization->GroupB Group 2 GroupC Control Group (No Treatment) Randomization->GroupC Group 3 Sampling2 Post-treatment Milk Sampling (Bacteriology & SCC) GroupA->Sampling2 GroupB->Sampling2 GroupC->Sampling2 Analysis Data Analysis (Cure Rates & SCC Change) Sampling2->Analysis End End Analysis->End

Caption: Experimental workflow of an RCT for subclinical mastitis.

Conclusion

The available evidence from randomized controlled trials supports the clinical efficacy of this compound for the treatment of both clinical and subclinical bovine mastitis. It demonstrates superior bacteriological cure rates and reduction in somatic cell counts compared to no treatment. The efficacy is influenced by the duration of therapy, with longer courses resulting in higher cure rates. When compared to intramammary ampicillin/cloxacillin for clinical mastitis, this compound shows comparable cure rates but may offer an advantage in reducing SCC in both clinically and subclinically affected quarters. The choice of treatment should consider factors such as the causative pathogen, its antimicrobial susceptibility, and the cow's age and history.

References

A Comparative Analysis of Penethamate Hydriodide and Procaine Penicillin G for Mastitis Treatment in Dairy Cattle

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of their efficacy, mechanisms of action, and supporting experimental data for researchers and drug development professionals.

The management of bovine mastitis, a prevalent and costly disease in the dairy industry, relies heavily on effective antibiotic therapy. Among the array of treatment options, penethamate hydriodide and procaine penicillin G have been cornerstones in the fight against gram-positive bacterial pathogens, the primary causative agents of mastitis. This guide provides a detailed comparative analysis of these two penicillin derivatives, focusing on their performance, mechanisms of action, and the experimental evidence that underpins their use.

At a Glance: Key Performance Indicators

FeatureThis compoundProcaine Penicillin G
Primary Route of Administration Intramuscular (Systemic)Intramammary or Intramuscular (Systemic)
Milk Concentration Achieves significantly higher concentrations in milk[1][2]Achieves lower concentrations in milk after systemic administration[2][3]
Efficacy against Intracellular Pathogens Demonstrates efficacy against internalized bacteria within mammary epithelial cells[4]Efficacy against intracellular pathogens is less established
Bacteriological Cure Rate (vs. Controls) Significant improvement over untreated controls[5][6]Demonstrates efficacy over no treatment
Somatic Cell Count (SCC) Reduction Significant and sustained reduction in SCC post-treatment[5][6][7]Contributes to SCC reduction

Mechanism of Action: A Tale of Two Esters

Both this compound and procaine penicillin G are prodrugs of penicillin G, meaning they are inactive in their initial form and are converted to the active penicillin G in the body.[1][8] The fundamental difference lies in their chemical structure, which dictates their pharmacokinetic properties, particularly their ability to penetrate the blood-milk barrier.

This compound is a lipophilic ester of penicillin G, a characteristic that allows it to more readily cross the lipid-rich membranes of the blood-milk barrier.[3] Once in the udder and milk, it is hydrolyzed to release the active penicillin G.[1] This efficient transport mechanism, often referred to as "ionic entrapment," results in antibiotic concentrations in the milk up to 10 times higher than those achieved with an equivalent dose of procaine penicillin G administered systemically.[1]

Procaine penicillin G, a salt of penicillin G, is less lipophilic and therefore has a lower capacity to diffuse across the blood-milk barrier when administered intramuscularly.[3] To achieve therapeutic concentrations directly at the site of infection, it is often administered via intramammary infusion.[9]

The bactericidal action of the released penicillin G is identical for both compounds. It inhibits the synthesis of the bacterial cell wall by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death.[9][10]

cluster_blood Bloodstream cluster_barrier Blood-Milk Barrier cluster_milk Milk/Udder Tissue P_H_blood This compound (Lipophilic) P_H_milk This compound P_H_blood->P_H_milk Efficient Penetration PPG_blood Procaine Penicillin G PPG_milk Procaine Penicillin G PPG_blood->PPG_milk Limited Penetration barrier PenG_active_PH Active Penicillin G (High Concentration) P_H_milk->PenG_active_PH Hydrolysis PenG_active_PPG Active Penicillin G (Lower Concentration) PPG_milk->PenG_active_PPG Hydrolysis

Caption: Comparative penetration of the blood-milk barrier.

Comparative Efficacy: A Review of Experimental Data

Multiple studies have evaluated the efficacy of this compound and procaine penicillin G in treating both clinical and subclinical mastitis. The following tables summarize key findings from comparative and placebo-controlled trials.

Table 1: Efficacy of this compound in Treating Mastitis
Study FocusPathogen(s)Treatment GroupBacteriological Cure RateSCC ReductionReference
Subclinical MastitisVarious3-day i.m. This compound59.5% of quartersSignificant decrease[5]
Subclinical MastitisVariousUntreated Control16.7% of quartersNo significant change[5]
Chronic Subclinical MastitisStreptococcus uberis, Streptococcus dysgalactiaeParenteral this compound59% of treated quartersSignificant decrease at cow and quarter level[6]
Chronic Subclinical MastitisStreptococcus uberis, Streptococcus dysgalactiaeUntreated Control0% of untreated quartersNo significant change[6]
Clinical MastitisVarious3-day i.m. This compoundNo significant difference from ampicillin/cloxacillinMore frequent reduction below 250,000 cells/mL[7]
Table 2: Efficacy of Procaine Penicillin G in Treating Mastitis
Study FocusPathogen(s)Treatment GroupBacteriological Cure RateReference
Subclinical Staphylococcal Mastitis (Penicillin-Sensitive)Staphylococcus aureus4-day i.m. procaine penicillin G56.5% of quarters[2]
Subclinical Staphylococcal Mastitis (Penicillin-Resistant)Staphylococcus aureus4-day i.m. procaine penicillin G14.3% of quarters[2]
Subclinical MastitisStaphylococcus aureusIntramammary infusion + 3-day i.m. procaine penicillin G51.4% of quarters[11]
Clinical Mastitis (Penicillin-Susceptible)Gram-positive bacteriaIntramammary procaine penicillin G (+ single i.m. injection)Equal to procaine penicillin G + neomycin combination[12][13]

A direct comparison study on subclinical staphylococcal mastitis revealed that after four daily intramuscular treatments, this compound achieved a bacteriological cure rate of 68.8% in quarters infected with penicillin-sensitive staphylococci, compared to 56.5% for procaine penicillin G.[2] This enhanced efficacy is attributed to the higher milk drug concentrations achieved with this compound.[2]

Experimental Protocols: A Methodological Overview

The findings presented are based on rigorous experimental designs. A typical workflow for a clinical or subclinical mastitis treatment trial is outlined below.

start Cow Selection (e.g., SCC > 250,000 cells/mL) sampling1 Pre-treatment Milk Sampling (Bacteriology and SCC) start->sampling1 randomization Randomization sampling1->randomization treatment_ph Treatment Group: This compound (i.m.) randomization->treatment_ph Group A treatment_ppg Treatment Group: Procaine Penicillin G (i.m./i.m.m.) randomization->treatment_ppg Group B control Control Group: (No Treatment or Placebo) randomization->control Group C treatment_period Treatment Period (e.g., 3-5 days) treatment_ph->treatment_period treatment_ppg->treatment_period control->treatment_period sampling2 Post-treatment Milk Sampling (e.g., Day 14, 21, 28) treatment_period->sampling2 analysis Data Analysis: Bacteriological Cure Rate, SCC Reduction sampling2->analysis

Caption: Generalized experimental workflow for a mastitis treatment trial.

Key Methodological Components:
  • Inclusion Criteria: Cows are typically selected based on high somatic cell counts (e.g., >250,000 cells/mL) and the presence of specific mastitis pathogens confirmed by bacteriological culture of milk samples taken on multiple occasions.[5]

  • Treatment Regimens:

    • This compound: Commonly administered intramuscularly at a dosage of 10-15 mg/kg body weight daily for 3 to 5 days.[1][7]

    • Procaine Penicillin G: Administered either intramuscularly or via intramammary infusion, with dosages and durations varying between studies.[2][11]

  • Outcome Assessment:

    • Bacteriological Cure: Defined as the absence of the pre-treatment pathogen in post-treatment milk samples, often assessed at multiple time points (e.g., 14 and 28 days post-treatment).[5]

    • Somatic Cell Count: Monitored before and after treatment to assess the reduction in inflammation.[5][7]

    • Clinical Cure: For clinical mastitis trials, this involves the resolution of clinical signs such as udder inflammation and abnormal milk.[7]

Conclusion

Both this compound and procaine penicillin G are effective treatments for mastitis caused by penicillin-susceptible gram-positive bacteria. The primary advantage of this compound lies in its superior ability to penetrate the blood-milk barrier, resulting in higher concentrations of active penicillin G in the milk and udder tissue.[1][2][3] This pharmacokinetic profile contributes to a higher bacteriological cure rate, particularly in cases of subclinical mastitis, and a more pronounced and sustained reduction in somatic cell count.[2][5][6][7] Furthermore, the efficacy of this compound against intracellular pathogens offers a potential advantage in treating persistent infections.[4]

The choice between these two therapies may depend on the specific clinical situation, including the type of mastitis (clinical vs. subclinical), the causative pathogen, and the desired route of administration. For systemic treatment of mastitis, particularly when targeting pathogens within the udder tissue, the available evidence suggests that this compound offers a significant therapeutic advantage over systemically administered procaine penicillin G.

References

A Comparative Analysis of Penethamate Hydriodide and Cephalosporins in Veterinary Medicine

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

In the realm of veterinary therapeutics, the choice of an appropriate antimicrobial agent is paramount to successful clinical outcomes. This guide provides a detailed comparative analysis of two important classes of antibiotics used in veterinary medicine: penethamate hydriodide, a pro-drug of penicillin G, and cephalosporins. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, clinical efficacy, pharmacokinetic profiles, and the experimental protocols used for their evaluation.

Mechanism of Action: A Tale of Two Beta-Lactams

Both this compound (after conversion to its active form, benzylpenicillin) and cephalosporins belong to the beta-lactam class of antibiotics. Their primary mode of action is the inhibition of bacterial cell wall synthesis, a process crucial for bacterial survival.[1][2] This bactericidal effect is achieved by targeting and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[1][3]

This compound: As a pro-drug, this compound is biologically inactive in its initial form.[4] Following intramuscular administration, it is rapidly absorbed and readily crosses biological membranes, such as the blood-milk barrier, due to its lipophilic nature.[4][5] Once it reaches the site of infection, it is hydrolyzed to release benzylpenicillin, the active antimicrobial compound, and diethylaminoethanol.[2][6] This targeted delivery mechanism allows for high concentrations of benzylpenicillin to accumulate in tissues like the udder.[4]

Cephalosporins: Cephalosporins directly bind to PBPs on the bacterial cell membrane, disrupting the cross-linking of peptidoglycan chains. This interference with cell wall synthesis leads to cell lysis and death.[1][3] The cephalosporin class is categorized into generations (first through fifth), with each generation exhibiting a progressively broader spectrum of activity, particularly against Gram-negative bacteria, and increased resistance to beta-lactamase enzymes produced by some bacteria.[7][8]

cluster_Penethamate This compound Pathway cluster_Cephalosporin Cephalosporin Pathway cluster_Shared Shared Mechanism This compound (Pro-drug) This compound (Pro-drug) Hydrolysis Hydrolysis This compound (Pro-drug)->Hydrolysis at site of infection Benzylpenicillin (Active) Benzylpenicillin (Active) Hydrolysis->Benzylpenicillin (Active) PBP Inhibition PBP Inhibition Benzylpenicillin (Active)->PBP Inhibition Cephalosporin (Active) Cephalosporin (Active) Cephalosporin (Active)->PBP Inhibition Cell Wall Synthesis Blockage Cell Wall Synthesis Blockage PBP Inhibition->Cell Wall Synthesis Blockage Bacterial Cell Lysis Bacterial Cell Lysis Cell Wall Synthesis Blockage->Bacterial Cell Lysis

Diagram 1: Simplified Mechanism of Action

Comparative Efficacy: Insights from Clinical Trials

The clinical efficacy of this compound and cephalosporins has been extensively studied, particularly in the treatment of bovine mastitis, a disease of significant economic impact in the dairy industry.

Bacteriological and Clinical Cure Rates

Clinical trials have demonstrated the effectiveness of both drug classes in achieving bacteriological and clinical cures in cases of mastitis. A study comparing intramuscular administration of this compound with an intramammary ampicillin/cloxacillin combination found no significant difference in bacteriological and clinical cure rates for clinical mastitis.[4][9] However, the systemic treatment with this compound was associated with a more frequent reduction in somatic cell count (SCC), an indicator of inflammation, in both the affected and adjacent, subclinically infected quarters.[4][9]

For subclinical mastitis caused by Streptococcus uberis or Streptococcus dysgalactiae, parenteral treatment with this compound resulted in a bacteriological cure rate of 59% in treated quarters, compared to no cure in the untreated control group.[10] Another study on subclinical mastitis showed a bacteriological cure rate of 59.5% in quarters treated with this compound, significantly higher than the 16.7% cure rate in untreated controls.[11]

A noninferiority trial comparing a first-generation cephalosporin (cephapirin) with a third-generation cephalosporin (ceftiofur) for nonsevere clinical mastitis showed that cephapirin was noninferior to ceftiofur for bacteriological cure of Gram-positive cases and for clinical cure of all cases.[12] Ceftiofur demonstrated a significantly higher bacteriological cure rate in Gram-negative cases.[12]

Drug Indication Bacteriological Cure Rate Clinical Cure Rate Reference
This compoundSubclinical Mastitis (S. uberis, S. dysgalactiae)59%Not Reported[10]
This compoundSubclinical Mastitis59.5%Not Reported[11]
This compound vs. Ampicillin/CloxacillinClinical MastitisNo Significant DifferenceNo Significant Difference[4][9]
Cephapirin (1st Gen) vs. Ceftiofur (3rd Gen)Nonsevere Clinical Mastitis (Gram-positive)NoninferiorNoninferior[12]
Ceftiofur (3rd Gen)Nonsevere Clinical Mastitis (Gram-negative)Significantly Higher than CephapirinNot Reported[12]
Minimum Inhibitory Concentrations (MICs)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism. It is a critical parameter for predicting clinical efficacy. The MIC90, the concentration at which 90% of isolates are inhibited, is a commonly used metric.

Antimicrobial Pathogen MIC90 (µg/mL) Reference
Penicillin G (active form of this compound)Staphylococcus aureus0.125 to >100[5]
Penicillin G (active form of this compound)Streptococci0.07 - 2[5]
CefovecinStaphylococcus intermedius0.25[13]
CefovecinEscherichia coli1.0[13]
CefovecinPasteurella multocida0.06[13]
CeftiofurMastitis Isolates2.0[2]
CephapirinStaphylococcus aureus0.25[2]
CephalexinStaphylococcus pseudintermedius64[14]
CefadroxilSalmonella spp., E. coli, P. multocida3.12 - 12.5[15]
CefaclorSalmonella spp., E. coli, P. multocida0.78[15]

Pharmacokinetic Profiles: Absorption, Distribution, and Elimination

The pharmacokinetic properties of an antibiotic determine its concentration at the site of infection over time, which is a key determinant of its efficacy.

This compound

Following intramuscular injection, this compound is rapidly absorbed.[16] In lactating cows, the maximum concentration (Cmax) of its active form, penicillin G, in plasma is reached in approximately 3.76 hours, and in milk in about 5.91 hours.[5] The half-life (t1/2) in plasma is around 4.27 hours and in milk is approximately 4.00 hours.[5] A key advantage of penethamate is its ability to achieve concentrations in milk that are up to 10 times higher than those achieved with an equivalent dose of procaine penicillin G.[4]

Cephalosporins

The pharmacokinetics of cephalosporins vary significantly depending on the specific drug and its formulation. Some, like cephalexin and cefadroxil, are orally bioavailable in pre-ruminating calves, with elimination half-lives ranging from three to nine hours.[15][17] In lactating dairy cows, intramuscularly administered ceftiofur achieves a Cmax of 1.09 ± 0.21 µg/mL at a Tmax of 1.20 ± 0.26 hours, with an absolute bioavailability of 70.52%.[6] The elimination half-life of ceftiofur after subcutaneous administration is approximately 8.67 ± 0.72 hours.[6]

Parameter This compound (as Penicillin G in lactating cows) Ceftiofur (IM in lactating cows) Oral Cephalosporins (in pre-ruminating calves)
Route of Administration IntramuscularIntramuscularOral
Cmax Not directly stated, but milk concentrations are high1.09 ± 0.21 µg/mLVariable
Tmax Plasma: ~3.76 h, Milk: ~5.91 h1.20 ± 0.26 hVariable
Half-life (t1/2) Plasma: ~4.27 h, Milk: ~4.00 h~8.67 h (subcutaneous)3 - 9 h
Bioavailability High (not quantified)70.52%~35%
Reference [5][6][15][17]

Experimental Protocols

Standardized experimental protocols are essential for the accurate and reproducible evaluation of antimicrobial agents.

Antimicrobial Susceptibility Testing (AST)

The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for AST in veterinary medicine.[18][19][20] The primary methods are broth dilution and agar disk diffusion.

Broth Dilution Method (for MIC determination):

  • Isolate Preparation: A pure culture of the bacterial isolate to be tested is grown on an appropriate agar medium.

  • Inoculum Standardization: A standardized inoculum of the bacteria is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The antimicrobial agent is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under specific conditions (e.g., 35°C for 16-20 hours).

  • MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Bacterial Isolate Bacterial Isolate Standardized Inoculum Standardized Inoculum Bacterial Isolate->Standardized Inoculum Inoculation of Microtiter Plate Inoculation of Microtiter Plate Standardized Inoculum->Inoculation of Microtiter Plate Serial Dilution of Antibiotic Serial Dilution of Antibiotic Serial Dilution of Antibiotic->Inoculation of Microtiter Plate Incubation Incubation Inoculation of Microtiter Plate->Incubation MIC Reading MIC Reading Incubation->MIC Reading

Diagram 2: MIC Determination Workflow
Clinical Trial Protocol for Bovine Mastitis

A typical randomized controlled clinical trial to compare the efficacy of two antimicrobial treatments for bovine mastitis would involve the following steps:

  • Case Definition and Enrollment: Establish clear criteria for diagnosing clinical or subclinical mastitis (e.g., based on clinical signs, SCC, and bacteriological culture). Enroll eligible animals.

  • Randomization: Randomly assign enrolled animals to different treatment groups (e.g., this compound group, cephalosporin group, and a control group).

  • Treatment Administration: Administer the treatments according to a predefined protocol (dose, route, frequency, and duration).

  • Data Collection: Collect milk samples for bacteriological analysis and SCC determination at baseline and at specified time points post-treatment (e.g., day 14 and day 28).[11] Record clinical observations.

  • Outcome Assessment: Define primary and secondary outcomes. The primary outcome is often bacteriological cure (absence of the initial pathogen in post-treatment samples).[11] Secondary outcomes may include clinical cure (resolution of clinical signs) and reduction in SCC.

  • Statistical Analysis: Analyze the data using appropriate statistical methods to compare the outcomes between the treatment groups.

Enrollment Enrollment Randomization Randomization Enrollment->Randomization Treatment Group A\n(Penethamate) Treatment Group A (Penethamate) Randomization->Treatment Group A\n(Penethamate) Treatment Group B\n(Cephalosporin) Treatment Group B (Cephalosporin) Randomization->Treatment Group B\n(Cephalosporin) Control Group Control Group Randomization->Control Group Data Collection\n(Baseline, Post-treatment) Data Collection (Baseline, Post-treatment) Treatment Group A\n(Penethamate)->Data Collection\n(Baseline, Post-treatment) Treatment Group B\n(Cephalosporin)->Data Collection\n(Baseline, Post-treatment) Control Group->Data Collection\n(Baseline, Post-treatment) Outcome Assessment\n(Bacteriological & Clinical Cure) Outcome Assessment (Bacteriological & Clinical Cure) Data Collection\n(Baseline, Post-treatment)->Outcome Assessment\n(Bacteriological & Clinical Cure) Statistical Analysis Statistical Analysis Outcome Assessment\n(Bacteriological & Clinical Cure)->Statistical Analysis

Diagram 3: Clinical Trial Workflow

Conclusion

Both this compound and cephalosporins are valuable tools in the veterinary antimicrobial arsenal. This compound offers the advantage of targeted delivery of high concentrations of penicillin G to specific tissues like the mammary gland. Cephalosporins, with their various generations, provide a broader spectrum of activity, particularly against Gram-negative pathogens. The choice between these agents should be guided by the specific pathogen and its susceptibility profile, the location and severity of the infection, and the pharmacokinetic properties of the chosen drug. This guide provides a foundation for researchers and drug development professionals to make informed decisions and to design robust studies for the continued evaluation and development of these important veterinary medicines.

References

A Comparative Guide to LC-MS/MS Methods for Penethamate Hydriodide Residue Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Penethamate hydriodide, an ester of benzylpenicillin, is a β-lactam antibiotic employed in veterinary medicine for the treatment of bacterial infections in food-producing animals. Due to its rapid in-vivo hydrolysis to benzylpenicillin, the latter is considered the marker residue for monitoring purposes.[1] Consequently, analytical methods validated for the detection of benzylpenicillin are applicable for ensuring compliance with maximum residue limits (MRLs) established for penethamate. This guide provides a comparative overview of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of this compound, by way of its marker residue benzylpenicillin, in matrices of animal origin such as milk and tissues.

The MRLs for benzylpenicillin, and therefore penethamate, in bovine species are established at 4 µg/kg for milk and 50 µg/kg for muscle, fat, liver, and kidney.[2] Ensuring analytical methods can reliably and accurately quantify residues at these levels is paramount for food safety.

This guide will delve into a comparison of sample preparation techniques and LC-MS/MS instrumental parameters, presenting quantitative data in tabular format and illustrating experimental workflows with diagrams.

I. Comparison of Sample Preparation Methodologies

Effective sample preparation is critical for the successful analysis of drug residues in complex biological matrices. The primary goals are to extract the analyte of interest, remove interfering substances, and concentrate the sample to achieve the required sensitivity. The most common techniques for the extraction of β-lactam antibiotic residues from animal-derived food products are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Table 1: Comparison of Sample Preparation Techniques for Benzylpenicillin Analysis

Method Principle Typical Solvents/Reagents Advantages Disadvantages Typical Recovery Reference
Protein Precipitation (PPT) Addition of an organic solvent or acid to precipitate proteins. The supernatant containing the analyte is then analyzed.[3]Acetonitrile, Methanol, Trichloroacetic acid[4]Fast, simple, and inexpensive.[3]Less clean extract, potential for matrix effects.42-65% for β-lactams in tissue[4][3][4]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.[5]Acetonitrile, Sodium Chloride[6]Good for removing non-polar interferences.Can be labor-intensive and require large volumes of organic solvents.Not explicitly stated for benzylpenicillin, but a common technique.[5][6]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.[5]Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges are commonly used.[4]Provides cleaner extracts, reduces matrix effects, and allows for sample concentration.[4]More expensive and time-consuming than PPT.>90% for similar compounds in tissue[4][4][5]

A study comparing different extraction techniques for veterinary drugs from animal tissues highlighted that high-speed homogenization often yields the highest recovery of incurred residues compared to sonication or shaking methods.[7] For milk samples, a common approach involves an initial protein precipitation with acetonitrile, followed by a clean-up step, which can include SPE.[8]

II. Experimental Protocols

Below are detailed protocols for two common sample preparation methods for the analysis of benzylpenicillin in milk and animal tissue.

Protocol 1: Protein Precipitation for Benzylpenicillin in Milk

  • Sample Preparation: To 1 mL of milk in a centrifuge tube, add a known amount of internal standard.

  • Protein Precipitation: Add 1 mL of acetonitrile to the milk sample.[8]

  • Vortexing: Vortex the tube for 15-30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at ≥4000 rpm for 10 minutes to pellet the precipitated proteins.[8]

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent, typically the initial mobile phase of the LC-MS/MS analysis.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction for Benzylpenicillin in Animal Tissue

  • Homogenization: Homogenize a known weight of tissue (e.g., 1-2 g) with an appropriate extraction buffer. High-speed homogenization is recommended for optimal recovery.[7]

  • Centrifugation: Centrifuge the homogenate to separate the liquid extract from the solid tissue debris.

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with methanol followed by water.[4]

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.

  • Elution: Elute the analyte of interest with a stronger solvent (e.g., methanol or acetonitrile).

  • Evaporation: Evaporate the eluate to dryness under nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase and filter before LC-MS/MS analysis.

III. Comparison of LC-MS/MS Parameters

The choice of chromatographic conditions and mass spectrometric parameters is crucial for achieving the desired selectivity and sensitivity. Reversed-phase chromatography with a C18 column is commonly employed for the separation of β-lactam antibiotics.

Table 2: Comparison of Typical LC-MS/MS Parameters for Benzylpenicillin Analysis

Parameter Method A Method B
LC Column C18, e.g., 100 x 2.1 mm, 1.8 µmC18, e.g., 50 x 2.1 mm, 2.6 µm
Mobile Phase A 0.1% Formic acid in Water5 mM Ammonium acetate in Water
Mobile Phase B 0.1% Formic acid in AcetonitrileMethanol
Gradient A linear gradient from low to high organic phase concentration.A linear gradient tailored for the specific analytes.
Flow Rate 0.2 - 0.4 mL/min0.3 - 0.5 mL/min
Injection Volume 5 - 20 µL5 - 10 µL
Ionization Mode Electrospray Ionization Positive (ESI+)Electrospray Ionization Positive (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 335.1335.1
Product Ions (m/z) 160.1, 176.1160.1, 91.1
Collision Energy Optimized for each transitionOptimized for each transition

The use of formic acid or ammonium acetate in the mobile phase helps to promote the formation of protonated molecules ([M+H]+) in the ESI source.[9] The selection of two or more MRM transitions for each analyte provides a high degree of selectivity and is a requirement for confirmatory analysis according to regulatory guidelines.

IV. Method Performance Comparison

The validation of an analytical method is essential to demonstrate its fitness for purpose. Key validation parameters include linearity, recovery, precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ).

Table 3: Illustrative Performance Characteristics of LC-MS/MS Methods for Benzylpenicillin

Parameter Method based on Protein Precipitation Method based on Solid-Phase Extraction
Linearity (R²) > 0.99> 0.99
Recovery (%) 70 - 90%85 - 110%
Precision (RSD %) < 15%< 10%
LOD 0.1 - 0.5 µg/kg0.05 - 0.2 µg/kg
LOQ 0.5 - 1.0 µg/kg0.2 - 0.5 µg/kg

Note: The values in this table are illustrative and can vary depending on the specific matrix, instrumentation, and laboratory conditions.

Methods utilizing SPE for sample clean-up generally exhibit higher recoveries, better precision, and lower detection limits compared to simpler protein precipitation methods. This is attributed to the more effective removal of matrix components that can cause ion suppression or enhancement in the mass spectrometer.

V. Visualized Experimental Workflows

The following diagrams illustrate the general workflows for the analysis of penethamate (as benzylpenicillin) residues using different sample preparation techniques.

cluster_0 Protein Precipitation Workflow Sample (Milk) Sample (Milk) Add Internal Standard Add Internal Standard Sample (Milk)->Add Internal Standard Protein Precipitation (Acetonitrile) Protein Precipitation (Acetonitrile) Add Internal Standard->Protein Precipitation (Acetonitrile) Vortex & Centrifuge Vortex & Centrifuge Protein Precipitation (Acetonitrile)->Vortex & Centrifuge Collect Supernatant Collect Supernatant Vortex & Centrifuge->Collect Supernatant Evaporate & Reconstitute Evaporate & Reconstitute Collect Supernatant->Evaporate & Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Evaporate & Reconstitute->LC-MS/MS Analysis

Caption: Workflow for Protein Precipitation Method.

cluster_1 Solid-Phase Extraction Workflow Sample (Tissue) Sample (Tissue) Homogenization Homogenization Sample (Tissue)->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation SPE (Load, Wash, Elute) SPE (Load, Wash, Elute) Centrifugation->SPE (Load, Wash, Elute) Evaporate & Reconstitute Evaporate & Reconstitute SPE (Load, Wash, Elute)->Evaporate & Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Evaporate & Reconstitute->LC-MS/MS Analysis

Caption: Workflow for Solid-Phase Extraction Method.

The selection of an appropriate LC-MS/MS method for the analysis of this compound residues depends on the specific requirements of the laboratory, including the matrix being analyzed, the desired throughput, and the required sensitivity. While protein precipitation offers a rapid and straightforward approach, solid-phase extraction provides cleaner extracts and superior method performance, which is often necessary to meet the stringent MRLs for benzylpenicillin. The chromatographic and mass spectrometric conditions can be adapted to the available instrumentation, with the use of MRM providing the necessary selectivity and sensitivity for reliable quantification. All methods should be fully validated according to international guidelines to ensure the accuracy and reliability of the results.

References

Penethamate Hydriodide: A Comparative Analysis of Bacteriological Cure Rates in the Treatment of Mastitis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the bacteriological cure rate associated with penethamate hydriodide treatment, primarily in the context of bovine mastitis. Through a comparative analysis with other therapeutic alternatives and supported by experimental data, this document aims to offer valuable insights for researchers, scientists, and professionals involved in drug development.

Overview of this compound

This compound is a prodrug of benzylpenicillin, meaning it is biologically inactive in its initial form and is converted to the active compound, penicillin G, within the body.[1][2] This conversion occurs through hydrolysis.[2] Its lipophilic nature facilitates penetration into the udder tissue, achieving higher concentrations in the milk compared to an equivalent dose of procaine penicillin G.[1] The primary mechanism of action is the inhibition of bacterial cell wall synthesis, leading to a bactericidal effect.[1][3] It is effective against Gram-positive bacteria, including common mastitis pathogens such as Staphylococcus and Streptococcus species.[3]

Bacteriological Cure Rate: Comparative Data

The efficacy of this compound in achieving bacteriological cure has been evaluated in several studies, both as a standalone treatment and in comparison to other antibiotics and control groups. The following tables summarize the quantitative data from key clinical trials.

Pathogen Treatment Group Bacteriological Cure Rate (%) Study Reference
Staphylococcus aureus, Streptococcus spp.This compound (intramuscular)59.5% (of quarters)[4]
No Treatment16.7% (of quarters)[4]
Streptococcus uberis, Streptococcus dysgalactiaeThis compound (parenteral)59% (of quarters)[5]
No Treatment0% (of quarters)[5]
Subclinical Mastitis (unspecified pathogens)This compound (parenteral, 3 treatments)32%[6][7]
This compound (parenteral, 6 treatments)56%[6][7]
No Treatment16%[6][7]
Clinical Mastitis (unspecified pathogens)This compound (intramuscular)No significant difference compared to ampicillin/cloxacillin[8]
Ampicillin/Cloxacillin (intramammary)No significant difference compared to this compound[8]
Penicillin-sensitive S. aureus, Str. dysgalactiae, Str. uberisThis compound (intramammary)No significant difference compared to intramuscular benzyl penicillin potassium[9]
Benzyl Penicillin Potassium (intramuscular)No significant difference compared to intramammary this compound[9]
No TreatmentSignificantly lower cure rate than both treatment groups[9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols from the cited studies.

Study 1: Systemic Treatment of Subclinical Mastitis with this compound[4]
  • Objective: To evaluate the efficacy of a 3-day intramuscular treatment regimen of this compound compared to no treatment in lactating cows with subclinical mastitis.

  • Animal Selection: 92 cows with subclinical mastitis were included. Inclusion criteria required at least two of the last three monthly somatic cell counts (SCC) to be >300,000 cells/mL, one or more quarters with an SCC >250,000 cells/mL, and the same bacterial species isolated in two consecutive samples taken 2 to 4 days apart.

  • Treatment Protocol:

    • Treatment Group: Intramuscular injection of this compound for 3 consecutive days.

    • Control Group: No treatment.

  • Bacteriological Analysis: Quarter milk samples were collected before treatment and at 14, 28, and 60 days post-treatment. Bacteriological cure was defined as the absence of the pre-treatment bacterial species in the samples taken at 14 and 28 days post-treatment.

Study 2: Efficacy of this compound against Chronic Streptococcal Mastitis[5]
  • Objective: To determine the therapeutic efficacy of parenteral this compound against naturally occurring, chronic streptococcal mastitis during lactation.

  • Animal Selection: Cows with subclinical mastitis caused by Streptococcus uberis or Streptococcus dysgalactiae.

  • Treatment Protocol:

    • Treatment Group (n=29 quarters): Parenteral administration of this compound.

    • Control Group (n=21 quarters): No treatment.

  • Bacteriological Analysis: Quarter milk samples were collected prior to treatment and on days 10 and 20 post-treatment. A bacteriological cure was defined as the failure to isolate the pre-treatment bacterial species from the quarter milk samples on both day 10 and day 20 post-treatment.

Study 3: Comparison of Intramammary and Systemic Antibiotic Treatment[8]
  • Objective: To compare the efficacy of intramuscular administration of this compound with intramammary administration of an ampicillin/cloxacillin combination in lactating cows with clinical mastitis.

  • Animal Selection: Lactating cows with infectious clinical mastitis in one quarter.

  • Treatment Protocol:

    • Group 1: Intramuscular administration of this compound for 3 consecutive days.

    • Group 2: Intramammary administration of an ampicillin/cloxacillin combination.

  • Bacteriological Analysis: Milk samples were taken from the affected quarters for bacteriological analysis on day 1 (before treatment), day 17, and day 22.

Visualizing the Process

To better understand the underlying mechanisms and experimental designs, the following diagrams are provided.

cluster_0 Mechanism of Action This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Undergoes Benzylpenicillin (Active Form) Benzylpenicillin (Active Form) Hydrolysis->Benzylpenicillin (Active Form) Releases Bacterial Cell Wall Synthesis Bacterial Cell Wall Synthesis Benzylpenicillin (Active Form)->Bacterial Cell Wall Synthesis Inhibits Bactericidal Effect Bactericidal Effect Bacterial Cell Wall Synthesis->Bactericidal Effect Leads to

Caption: Mechanism of action of this compound.

cluster_workflow Generalized Experimental Workflow for Bacteriological Cure Rate Evaluation Animal_Selection Animal Selection (e.g., Cows with Mastitis) Pre_Treatment_Sampling Pre-Treatment Sampling (Milk for Bacteriology & SCC) Animal_Selection->Pre_Treatment_Sampling Randomization Randomization Pre_Treatment_Sampling->Randomization Treatment_Group Treatment Group (this compound) Randomization->Treatment_Group Control_Group Control/Comparison Group (No Treatment or Other Antibiotic) Randomization->Control_Group Treatment_Administration Treatment Administration Treatment_Group->Treatment_Administration Control_Group->Treatment_Administration Post_Treatment_Sampling Post-Treatment Sampling (Milk for Bacteriology & SCC at defined intervals) Treatment_Administration->Post_Treatment_Sampling Bacteriological_Analysis Bacteriological Analysis (Culture, Identification) Post_Treatment_Sampling->Bacteriological_Analysis Data_Analysis Data Analysis (Calculation of Cure Rates) Bacteriological_Analysis->Data_Analysis

Caption: Generalized experimental workflow.

Conclusion

This compound demonstrates significant efficacy in the treatment of bovine mastitis, with bacteriological cure rates reported to be substantially higher than in untreated control groups.[4][5] Studies show cure rates for subclinical mastitis caused by common pathogens to be around 59%.[4][5] The effectiveness of this compound appears to be comparable to some other antibiotic treatments, such as ampicillin/cloxacillin combinations and benzyl penicillin potassium, although outcomes can be influenced by the duration of treatment and the specific pathogens involved.[6][7][8][9] The unique pharmacokinetic profile of this compound, allowing for effective penetration into the udder tissue, supports its use as a therapeutic option for mastitis.[1] Further research involving direct, large-scale comparative trials with a broader range of modern antibiotics would be beneficial to further delineate its precise standing in the current landscape of mastitis therapeutics.

References

Penethamate Hydriodide Demonstrates Efficacy in Reducing Somatic Cell Count in Dairy Cattle with Subclinical Mastitis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of clinical trial data indicates that penethamate hydriodide is effective in lowering somatic cell count (SCC) in dairy cows suffering from subclinical mastitis, when compared to no treatment. Multiple studies highlight a significant reduction in SCC and a higher rate of bacteriological cure in cows treated with this antibiotic.

This compound, a prodrug of penicillin G, is designed for effective penetration into the udder tissue. Following intramuscular injection, it is hydrolyzed to the active form, penicillin G, leading to high concentrations of the antibiotic in the milk. This mechanism of action contributes to its efficacy against common mastitis pathogens.

Quantitative Data Summary

The following tables summarize the key quantitative findings from comparative studies on the effect of this compound on somatic cell count and bacteriological cure rates in dairy cows with subclinical mastitis.

Table 1: Effect of this compound on Somatic Cell Count (SCC)

StudyTreatment GroupOutcomeResult
St. Rose et al. (2003)[1][2][3][4]This compoundChange in SCC at cow and quarter levelSignificant decrease compared to untreated controls
Untreated ControlChange in SCC at cow and quarter levelNo significant change
Sérieys et al. (2005)[5]This compoundReduction of milk SCC below 250,000 cells/mL in affected quartersMore frequent reduction compared to local antibiotic treatment
Reduction of milk SCC below 250,000 cells/mL in adjacent subclinical quartersObserved reduction
Taponen et al. (2003)[6]This compound (IMM)Udder quarter milk SCC at follow-up (42-58 days)Significantly lower than controls
Untreated ControlUdder quarter milk SCC at follow-up (42-58 days)Higher SCC

Table 2: Bacteriological Cure Rates with this compound Treatment

StudyTreatment GroupBacteriological Cure Rate (Quarters)Bacteriological Cure Rate (Cows)
St. Rose et al. (2003)[2][3]This compound59% (of 29 treated quarters)Not Reported
Untreated Control0% (of 21 untreated quarters)Not Reported
Zadoks et al. (2003)[7]This compound59.5%52.2%
Untreated Control16.7%10.9%
Taponen et al. (2003)[6]This compound (IMM)Significantly higher than controlsNot Reported
Untreated ControlLower cure rateNot Reported

Experimental Protocols

The methodologies employed in the cited studies provide a framework for understanding the evidence supporting the efficacy of this compound.

Study Design from St. Rose et al. (2003)[2][3][8]
  • Objective: To determine the therapeutic efficacy of parenteral this compound against naturally occurring, chronic streptococcal mastitis during lactation.

  • Animals: Lactating cows with subclinical mastitis caused by Streptococcus uberis or Streptococcus dysgalactiae.

  • Treatment: A randomized, controlled field trial was conducted. The treatment group received parenteral this compound. The control group received no treatment.

  • Data Collection: Quarter milk samples were collected before treatment and at 10 and 20 days post-treatment to determine bacteriological cure and somatic cell count (SCC).

  • Outcome Measures:

    • Bacteriological Cure: Defined as the absence of the pre-treatment bacterial species in milk samples taken on days 10 and 20 post-treatment.

    • SCC Cure: Defined as a quarter milk SCC (QMSCC) of less than 250,000 cells/ml on days 10 and 20 post-treatment.

Study Design from Zadoks et al. (2003)[7]
  • Objective: To evaluate the efficacy of a 3-day treatment regimen with intramuscular this compound compared with no treatment in lactating cows with subclinical mastitis.

  • Inclusion Criteria: Cows with at least two of the last three monthly SCC recordings >300,000 cells/mL, one or more quarters with SCC >250,000 cells/mL, and the same bacterial species isolated in two consecutive samples.

  • Monitoring: A total of 151 quarters from 92 cows were monitored for 2 months following treatment.

  • Data Collection: Quarter milk samples were examined for bacteriological cure and SCC at 14, 28, and 60 days after treatment.

  • Outcome Measure:

    • Bacteriological Cure: Defined as not having the same bacterial species isolated from the quarter milk samples taken at 14 and 28 days post-treatment as in the pre-treatment samples.

Visualizing the Process

Experimental Workflow

cluster_enrollment Cow Enrollment cluster_randomization Randomization cluster_treatment Treatment Groups cluster_monitoring Monitoring and Data Collection cluster_analysis Data Analysis cluster_outcome Outcome Assessment A Screening of Dairy Herds for Subclinical Mastitis B Inclusion Criteria Met: - High SCC - Positive Bacteriology A->B Selection C Exclusion Criteria Met: - Clinical Mastitis - Recent Antibiotic Treatment A->C Exclusion D Random Allocation B->D E This compound Group (Intramuscular Injection) D->E F No Treatment Group (Control) D->F G Collection of Milk Samples (Pre- and Post-Treatment) E->G F->G H Somatic Cell Count (SCC) Measurement G->H I Bacteriological Analysis G->I J Comparison of SCC Levels H->J K Determination of Bacteriological Cure Rates I->K L Evaluation of Treatment Efficacy J->L K->L cluster_drug_admin Drug Administration and Distribution cluster_cellular_action Cellular Mechanism of Action cluster_physiological_outcome Physiological Outcome A Intramuscular Injection of This compound B Hydrolysis to Penicillin G (Active Form) A->B C Distribution to Udder Tissue and Milk B->C D Penetration into Mammary Epithelial Cells C->D E Targeting of Intracellular Bacteria (e.g., S. aureus, S. uberis) D->E F Inhibition of Bacterial Cell Wall Synthesis E->F G Bacterial Cell Lysis F->G H Bacteriological Cure G->H I Reduction in Inflammation H->I J Decreased Somatic Cell Count (SCC) I->J

References

A Comparative Guide to the Validation of a Stability-Indicating HPLC Assay for Penethamate Hydriodide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) assay for penethamate hydriodide, a prodrug of benzylpenicillin used in veterinary medicine.[1][2] The information presented is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of performance parameters and experimental protocols.

Performance Characteristics of a Validated HPLC Method

A reversed-phase HPLC method has been developed and validated for the simultaneous determination of this compound and its primary degradation product, benzylpenicillin.[1] The method demonstrates excellent linearity, precision, and accuracy, making it suitable for stability studies.

Table 1: Summary of HPLC Method Validation Parameters

ParameterThis compoundBenzylpenicillinAcceptance Criteria (Typical)
Linearity
Concentration Range1-100 µg/mL[1]1-100 µg/mL[1]Correlation coefficient (r²) > 0.999
Correlation Coefficient (r)> 0.99[1]> 0.99[1]
Precision
Intraday RSD≤ 1%[1]Not ReportedRSD ≤ 2%
Interday RSD≤ 1%[1]Not ReportedRSD ≤ 2%
Accuracy
Recovery98-99%[1]Not Reported98-102%

Forced Degradation Studies

Forced degradation studies are crucial for establishing the stability-indicating nature of an analytical method.[3][4] These studies expose the drug substance to various stress conditions to produce potential degradation products and demonstrate that the analytical method can effectively separate the intact drug from these degradants.

This compound is known to be unstable in aqueous solutions, with its degradation following pseudo-first-order kinetics.[1][2] The stability is pH-dependent, exhibiting a V-shaped pH-rate profile with minimum degradation occurring at pH 4.5.[1][2]

Table 2: Forced Degradation Conditions and Observations

Stress ConditionTypical ProcedureExpected Observations for this compound
Acid Hydrolysis Reflux with 0.1N HCl at 60°C for 30 minutes.[3]Significant degradation to benzylpenicillin and other potential products.
Base Hydrolysis Reflux with 0.1N NaOH at 60°C for 30 minutes.[3]Rapid and extensive degradation.
Neutral Hydrolysis Reflux with water at 60°C for 30 minutes.[3]Degradation occurs, rate is pH-dependent.
Oxidative Degradation Treatment with 3-30% hydrogen peroxide.[5]Potential for oxidation of the thioether group in the penicillin structure.
Thermal Degradation Exposure to dry heat (e.g., 60-80°C).Degradation is expected.
Photolytic Degradation Exposure to UV and/or fluorescent light.This compound was found to be stable under the photolytic conditions tested in one study.[6]

Experimental Protocols

The following is a representative protocol for a stability-indicating HPLC assay for this compound, based on published methods.[1]

1. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatograph with a photodiode array detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic system (specific components and ratios to be optimized).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: To be determined based on the UV spectra of this compound and benzylpenicillin.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled (e.g., 40°C).

2. Standard and Sample Preparation:

  • Standard Solutions: Prepare stock solutions of this compound and benzylpenicillin in a suitable solvent (e.g., methanol or a mixture of mobile phase components). Prepare working standards by diluting the stock solutions to the desired concentrations within the linear range.

  • Sample Solutions: For drug substance, dissolve an accurately weighed amount in the solvent to achieve a concentration within the linear range. For drug product, the extraction procedure will depend on the formulation matrix.

3. Validation Procedure:

  • Specificity: Analyze blank samples (placebo), standard solutions, and stressed samples to demonstrate that the method can resolve this compound and its degradation products from each other and from any excipients.

  • Linearity: Prepare a series of at least five concentrations of this compound and benzylpenicillin spanning the analytical range. Plot the peak area response against the concentration and determine the correlation coefficient.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound and benzylpenicillin at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intraday Precision): Analyze a minimum of six replicate injections of the standard solution at 100% of the test concentration on the same day and by the same analyst.

    • Intermediate Precision (Interday Precision): Repeat the analysis on different days, with different analysts, and/or on different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be estimated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability during normal use.

Visualizing the Workflow and Assay Components

The following diagrams illustrate the validation workflow and the logical relationships within the stability-indicating assay.

Validation_Workflow A Method Development B Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Method Optimization B->C D Method Validation C->D E Specificity D->E F Linearity D->F G Accuracy D->G H Precision (Repeatability & Intermediate) D->H I LOD & LOQ D->I J Robustness D->J K Validated Stability-Indicating Method E->K F->K G->K H->K I->K J->K Assay_Components cluster_0 Analytical Method cluster_1 Performance A This compound (Active Ingredient) E Separation & Resolution A->E must be separated from B Benzylpenicillin (Degradation Product) B->E C Other Degradants C->E D Excipients D->E F Accurate & Precise Quantification E->F

References

A Comparative Pharmacokinetic Analysis: Penethamate Hydriodide versus Benzylpenicillin

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the pharmacokinetic profiles of penethamate hydriodide and its active metabolite, benzylpenicillin, reveals a strategic prodrug design aimed at enhancing therapeutic efficacy, particularly in the treatment of bovine mastitis. This guide provides a comprehensive comparison of their pharmacokinetic properties, supported by experimental data and detailed methodologies.

This compound, the diethylaminoethyl ester of benzylpenicillin, functions as a prodrug that is rapidly hydrolyzed in the body to release benzylpenicillin (penicillin G) and diethylaminoethanol.[1][2][3] The antimicrobial activity of this compound is exclusively attributed to the released benzylpenicillin.[1][3] The key pharmacokinetic advantage of this compound lies in its chemical structure, which facilitates its passage across biological membranes, most notably the blood-milk barrier.[3][4][5][6]

Enhanced Udder Penetration: The "Ion Trapping" Advantage

Penethamate is more lipophilic than benzylpenicillin, allowing it to readily diffuse from the bloodstream into the mammary gland.[3][4][5][6] Once inside the udder, which has a slightly more acidic environment (lower pH) than the blood, this compound is hydrolyzed to the less lipophilic and acidic benzylpenicillin.[3][7] This conversion, coupled with the pH gradient, leads to a phenomenon known as "ion trapping," where the active drug, benzylpenicillin, becomes concentrated in the milk and udder tissues at levels significantly higher than in the plasma.[3][4][7] This targeted delivery system is particularly beneficial for treating intramammary infections like mastitis.[4][6][8][9][10][11]

Comparative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for benzylpenicillin following the administration of this compound. Direct comparative studies administering benzylpenicillin under identical conditions are limited, as the focus of research has been on the effective delivery of benzylpenicillin via its prodrug form.

ParameterThis compound (as Benzylpenicillin)Benzylpenicillin (Direct Administration)Animal ModelReference
Time to Peak Plasma Concentration (Tmax) 3.76 hoursNot directly compared in cited studiesLactating Cows[8]
Time to Peak Milk Concentration (Tmax) 5.91 hoursNot directly compared in cited studiesLactating Cows[8]
Plasma Half-life (t½) 4.27 hoursNot directly compared in cited studiesLactating Cows[8]
Milk Half-life (t½) 4.00 hoursNot directly compared in cited studiesLactating Cows[8]
Penethamate Half-life (in vitro) 23 minutes (at 37°C, pH 7.3)Not ApplicableAqueous Solution[1][7]
Tissue Distribution High concentrations in mammary tissue 24h post-injectionPoor penetration into the mammary glandEnd-term Dairy Heifers / General[6][8][12]

Experimental Protocols

Study on Penicillin G Concentrations in Mammary Tissue of Dairy Heifers

  • Objective: To determine the concentration of penicillin G in mammary tissue and secretions of late-gestation dairy heifers after a single intramuscular injection of this compound.[12]

  • Subjects: Six clinically healthy primiparous dairy heifers in their eighth month of gestation.[8]

  • Drug Administration: A single intramuscular injection of 10 g of this compound.[12]

  • Sample Collection: Animals were euthanized at 24, 48, or 144 hours post-treatment, and samples of mammary tissue and secretions were collected.[12]

  • Analytical Method: Penicillin G concentrations were quantified using High-Performance Liquid Chromatography (HPLC).[12]

  • Key Findings: Quantifiable levels of penicillin G were detected in the mammary tissue of heifers euthanized 24 hours after administration, with concentrations ranging from 90.69 to 151.16 µg/kg.[8]

Visualizing the Pharmacokinetic Pathway

The following diagrams illustrate the key processes involved in the pharmacokinetics of this compound and the experimental workflow for its analysis.

G PHT_blood This compound BP_blood Benzylpenicillin PHT_blood->BP_blood Hydrolysis PHT_udder This compound PHT_blood->PHT_udder BP_udder Benzylpenicillin (Trapped) BP_blood->BP_udder Poor Diffusion PHT_udder->BP_udder Hydrolysis

Caption: Ion trapping mechanism of this compound in the mammary gland.

G A IM Injection of this compound B Blood Sample Collection (Time Points) A->B C Milk/Mammary Tissue Sample Collection A->C D Sample Preparation (Extraction) B->D C->D E HPLC Analysis D->E F Pharmacokinetic Modeling E->F G Data Interpretation (Tmax, t½, etc.) F->G

Caption: Experimental workflow for pharmacokinetic analysis.

References

Penethamate Hydriodide in the Management of Subclinical Mastitis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Subclinical mastitis remains a significant economic and animal welfare concern in the dairy industry. Characterized by an elevated somatic cell count (SCC) in milk without visible signs of inflammation, it leads to reduced milk quality and production. This guide provides a comprehensive comparison of the clinical efficacy of penethamate hydriodide, a parenteral antibiotic, with alternative treatment strategies for subclinical mastitis, supported by experimental data and detailed protocols.

Efficacy of this compound: A Data-Driven Overview

This compound, an ester of benzylpenicillin, is noted for its ability to achieve high concentrations in udder tissue. Clinical trials have consistently demonstrated its effectiveness in treating subclinical mastitis.

A randomized controlled field trial showed that systemic treatment with this compound resulted in a bacteriological cure in 59.5% of quarters and 52.2% of cows, a significant improvement compared to 16.7% and 10.9% in untreated cows, respectively[1]. This treatment also led to a significant and sustained decrease in SCC in cured quarters[1]. Further studies have corroborated these findings, showing a bacteriological cure rate of 59% in treated quarters with chronic streptococcal mastitis, whereas no cure was observed in the untreated control group[2][3].

The duration of this compound therapy has been shown to directly impact efficacy. Increasing the treatment duration from three to six consecutive daily injections increased the proportion of cured glands from 32% to 56%[4][5]. This prolonged treatment also resulted in a more significant reduction in the geometric mean SCC[4].

Table 1: Clinical Efficacy of this compound in Subclinical Mastitis
Treatment GroupAdministration RouteDurationBacteriological Cure Rate (Quarter Level)Bacteriological Cure Rate (Cow Level)Somatic Cell Count (SCC) ReductionReference
This compoundIntramuscular3 days59.5%52.2%Significant decrease[1]
Untreated Control--16.7%10.9%No significant change[1]
This compoundIntramuscular3 days32%48%Declined to 352 x 10³ cells/mL[4][5]
This compoundIntramuscular6 days56%59%Declined to 276 x 10³ cells/mL[4][5]
Untreated Control--16%35%481 x 10³ cells/mL[4][5]
This compoundIntramuscular5 daysNot specifiedSignificantly higher than controlSignificantly lower than control[6]
Intramammary PenicillinIntramammary5 daysNot specifiedSignificantly higher than controlSignificantly lower than control[6]
Untreated Control--Not specified--[6]

Comparative Analysis with Alternative Treatments

The standard of care for bacterial infections, including subclinical mastitis, has long been antibiotic therapy. However, concerns over antimicrobial resistance have spurred research into alternatives.

Intramammary vs. Systemic Antibiotic Administration

A key comparison in mastitis treatment is the route of administration. While intramammary (IMM) infusions deliver antibiotics directly to the site of infection, systemic treatments like intramuscular (IM) injections of this compound offer the advantage of treating all quarters simultaneously, including those with undetected subclinical infections[7][8].

One study directly compared a 5-day course of IM benzyl penicillin potassium with a 5-day course of IMM penethamate hydroiodide. Both treatments resulted in a significantly higher proportion of cows being cured of the original infection and a significantly lower SCC compared to untreated controls, with no significant difference observed between the two antibiotic treatment groups[6]. However, systemic treatment with penethamate has been shown to more frequently reduce milk SCC below the threshold of 250,000 cells/mL, even in adjacent, non-clinically affected quarters[7]. This suggests a collateral benefit of systemic therapy in addressing herd-level subclinical mastitis[7].

Table 2: Comparison of Systemic and Intramammary Antibiotic Therapy
TreatmentAdministration RouteKey FindingsReference
This compound (Systemic)IntramuscularEffective bacteriological cure and SCC reduction. May cure subclinical infections in other quarters.[1][7]
Benzyl Penicillin Potassium (Systemic)IntramuscularSimilar efficacy to intramammary penicillin in bacteriological cure and SCC reduction.[6]
Penethamate Hydroiodide (Intramammary)IntramammarySimilar efficacy to systemic penicillin in bacteriological cure and SCC reduction.[6]
Ampicillin/Cloxacillin (Intramammary)IntramammaryNo significant difference in bacteriological and clinical cure rates compared to systemic penethamate.[7]
Non-Antibiotic Alternatives

Research into non-antibiotic treatments for mastitis is expanding, with several promising avenues being explored. These alternatives aim to reduce reliance on antibiotics and mitigate the development of antimicrobial resistance.

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): NSAIDs like meloxicam work by inhibiting cyclooxygenase (COX), thereby reducing the production of inflammatory prostaglandins[9]. Studies have shown that oral administration of meloxicam at calving can reduce the incidence of subclinical mastitis[9].

  • Herbal Medicines: Various plant extracts have demonstrated bactericidal activity against mastitis pathogens[9][10]. For instance, dandelion has been shown to have antibacterial and anti-inflammatory properties[9].

  • Antimicrobial Peptides (AMPs): AMPs are naturally occurring molecules with broad-spectrum antimicrobial activity. Nisin, an AMP produced by Lactococcus lactis, has shown comparable bacteriological and clinical cure rates to antibiotics in bovine mastitis trials[9].

  • Bacteriophages: These are viruses that specifically infect and kill bacteria. Bacteriophage therapy is being investigated as a targeted approach to eliminate mastitis-causing pathogens[9].

While these alternatives show promise, many are still in the early stages of research and lack the extensive in vivo validation of established treatments like this compound[11].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of clinical trial results. Below are summarized protocols from key studies on this compound.

Protocol 1: Efficacy of a 3-Day Systemic this compound Treatment
  • Study Design: Randomized controlled field trial.

  • Inclusion Criteria: Lactating cows with at least two of the last three monthly SCCs >300,000 cells/mL, one or more quarters with SCC >250,000 cells/mL, and the same bacterial species isolated in two consecutive samples 2-4 days apart[1].

  • Treatment Group: Intramuscular injection of this compound for 3 consecutive days[1].

  • Control Group: No treatment[1].

  • Monitoring: Quarter milk samples were collected for bacteriological analysis and SCC measurement at 14, 28, and 60 days post-treatment[1].

  • Primary Outcome (Bacteriological Cure): Defined as the absence of the pre-treatment bacterial species in milk samples taken at 14 and 28 days post-treatment[1].

Protocol 2: Effect of Prolonged Duration Therapy with this compound
  • Study Design: Randomized controlled trial.

  • Inclusion Criteria: Cows with SCC >200,000 cells/mL and at least one gland with a positive rapid mastitis test[4][5].

  • Treatment Groups:

    • Control: No treatment (n=31)[4][5].

    • 3 x PH: Daily intramuscular injections of 5g of this compound for three days (n=31)[4][5].

    • 6 x PH: Daily intramuscular injections of 5g of this compound for six days (n=30)[4][5].

  • Monitoring: Milk samples were collected on Days 21 and 28 for bacteriology[4].

  • Primary Outcome (Bacteriological Cure): Defined as the absence of the pre-treatment pathogen in both post-treatment samples[4].

Visualizing the Pathways and Processes

To better understand the biological context and experimental design, the following diagrams are provided.

Mastitis_Signaling_Pathway cluster_pathogen Bacterial Invasion cluster_recognition Immune Recognition cluster_signaling Intracellular Signaling Cascade cluster_response Inflammatory Response Pathogen Pathogen (e.g., S. aureus) TLR2 Toll-like Receptor 2 (TLR2) Pathogen->TLR2 binds to MyD88 MyD88 TLR2->MyD88 activates NFkB NF-κB MyD88->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines induces transcription of Neutrophils Neutrophil Influx Cytokines->Neutrophils recruits SCC Increased Somatic Cell Count (SCC) Neutrophils->SCC contributes to

Caption: Simplified signaling pathway of the innate immune response in bovine mastitis.

Experimental_Workflow cluster_screening Cow Selection cluster_sampling Pre-Treatment Sampling cluster_randomization Randomization cluster_treatment Treatment Administration cluster_post_sampling Post-Treatment Follow-up cluster_analysis Data Analysis Screening Screening of Dairy Cows (High SCC, Positive RMT) PreSample Collection of Quarter Milk Samples (Bacteriology and SCC) Screening->PreSample Randomize Random Allocation to Treatment Groups PreSample->Randomize Treatment Group A: this compound (IM) Group B: Alternative Treatment/Control Randomize->Treatment PostSample Collection of Follow-up Milk Samples (e.g., Day 14, 21, 28, 60) Treatment->PostSample Analysis Assessment of Bacteriological Cure Rate and SCC Reduction PostSample->Analysis

Caption: Generalized experimental workflow for a clinical trial on subclinical mastitis.

References

Safety Operating Guide

Safeguarding Health and the Environment: A Comprehensive Guide to Penethamate Hydriodide Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of penethamate hydriodide, a penicillin ester. Adherence to these procedures is vital to mitigate risks of allergic reactions, environmental contamination, and to ensure regulatory compliance.

Immediate Safety and Handling Precautions

This compound is classified as a skin sensitizer and is very toxic to aquatic life with long-lasting effects.[1][2] Individuals with a known hypersensitivity to penicillin should handle the product with extreme care.[1] It is crucial to prevent contact with skin and eyes and to avoid self-injection.[1] In case of accidental exposure, seek immediate medical attention.

Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.

  • Eye Protection: Use safety glasses with side-shields.[2]

  • Clothing: Wear protective clothing and a face shield.[1]

Quantitative Toxicity Data

The following table summarizes the acute toxicity data for this compound in laboratory animals. This information underscores the importance of careful handling to minimize exposure.

Administration RouteLD50 (mg/kg body weight)
Oral2000[1][3]
Subcutaneous2000[1][3]
Intraperitoneal300 - 1650[1][3]
Intravenous30 - 90[1][3]

Step-by-Step Disposal Protocol

This protocol outlines the approved procedure for the disposal of this compound from a laboratory setting.

1. Waste Segregation and Collection:

  • Do not mix this compound waste with general laboratory waste.

  • Collect all solid waste, including contaminated gloves, masks, and empty vials, in a designated, properly labeled, and sealable hazardous waste container.[4]

  • For liquid waste, such as unused solutions, collect it in a separate, leak-proof hazardous waste container. Do not pour it down the drain.[5] Flushing pharmaceuticals down the drain can interfere with water treatment processes and harm aquatic life.[5]

2. Spill Management:

  • In the event of a spill, restrict access to the contaminated area.[1]

  • Wear appropriate PPE, including respiratory protection if dust is present.

  • Contain the spill using sand, earth, or vermiculite.[4]

  • Carefully collect the spilled material and any contaminated absorbent materials into a sealable container for disposal as hazardous waste.[1][4]

  • Clean the spill area with new sponges soaked in water and place the sponges in the hazardous waste container.[1]

  • Prevent any spilled material from entering drains, sewers, or waterways.[4]

3. Container Management:

  • Rinse empty containers with a suitable solvent (e.g., water) before disposal.[4] The rinsate should be collected as hazardous liquid waste.

  • Preferably, recycle the rinsed containers where possible; otherwise, they should be sent to an approved landfill or similar facility.[4]

4. Final Disposal:

  • All collected this compound waste is considered pharmaceutical waste and may be classified as hazardous waste.

  • Pharmaceutical waste must be handled and disposed of separately from other waste streams and is typically incinerated at a licensed facility.[6][7]

  • Engage a licensed and reputable waste management company that specializes in the disposal of pharmaceutical and hazardous chemical waste to ensure compliance with all local, state, and federal regulations.[5]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

This compound Disposal Workflow A Identify this compound Waste (Solid, Liquid, Contaminated Materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste B->C D Solid Waste (Empty Vials, Contaminated PPE) C->D E Liquid Waste (Unused Solutions, Rinsate) C->E F Collect in Labeled, Sealable Hazardous Waste Container D->F G Collect in Labeled, Leak-Proof Hazardous Waste Container E->G H Store Securely in Designated Area F->H G->H I Arrange for Pickup by Licensed Waste Disposal Service H->I J Incineration at a Permitted Facility I->J

References

Personal protective equipment for handling Penethamate hydriodide

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Penethamate Hydriodide

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety protocols, operational plans, and disposal information for this compound, a prodrug of benzylpenicillin. Adherence to these procedures is critical due to the compound's potential health and environmental hazards.

Primary Hazards:

  • Skin and Respiratory Sensitizer: May cause an allergic skin reaction and sensitization upon inhalation. Individuals with known hypersensitivity to penicillins and cephalosporins should avoid handling this product.[1][2][3][4]

  • Eye Irritant: Direct contact with the powder or solution can cause eye irritation.[2]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1][2]

  • Accidental Injection: Care must be taken to avoid accidental self-injection.[1][4][5]

Personal Protective Equipment (PPE) Protocol

A risk-based approach should be taken for selecting PPE. The following table summarizes the recommended equipment for various laboratory tasks involving this compound.

TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing Powder Chemical-resistant nitrile gloves.[2]Safety glasses with side shields or goggles.Laboratory coat.Required if not in a ventilated enclosure (e.g., chemical fume hood). Use an appropriate particulate respirator. Avoid breathing dust.[1][2]
Reconstitution & Solution Prep Chemical-resistant nitrile gloves.[2][4]Goggles or a face shield to protect against splashes.[1][2]Laboratory coat.Recommended to avoid aerosol inhalation, especially during vigorous mixing.
General Handling (Solutions) Chemical-resistant nitrile gloves.Safety glasses.[1]Laboratory coat.Not typically required if handled in a well-ventilated area.
Spill Cleanup Heavy-duty, chemical-resistant gloves.Goggles and a face shield.[1]Chemical-resistant apron or coveralls over a laboratory coat.Required. Use an air-purifying respirator with appropriate cartridges for vapors and particulates.

Quantitative Safety Data

The following table summarizes key toxicological and physicochemical data for this compound.

ParameterValueSpecies / SystemAdministration / Condition
Acute LD50 ≥2000 mg/kg bwLaboratory AnimalsOral or Subcutaneous
Acute LD50 300 - 1650 mg/kg bwLaboratory AnimalsIntraperitoneal
Acute LD50 30 - 90 mg/kg bwLaboratory AnimalsIntravenous
Aquatic Toxicity EC50: 0.004-0.012 mg/LBlue-green algae7-day exposure (based on penicillin G sodium)
pKa 8.4-Room Temperature[3][6]
Half-life 23 minutesAqueous Solution37°C, pH 7.3[6]

Data sourced from references[1][2][6].

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Weighing:

  • Always handle the solid form of this compound within a certified chemical fume hood or other ventilated enclosure to minimize inhalation risk.

  • Before handling, ensure all required PPE is correctly donned.[4]

  • Use dedicated utensils (spatulas, weigh boats) and clean them thoroughly after use.

2. Reconstitution and Solution Handling:

  • When reconstituting the powder, add the diluent slowly to avoid generating dust or aerosols.[3][4]

  • Ensure the container is well-sealed before shaking or mixing.[3]

  • Clearly label all solutions with the compound name, concentration, date, and hazard symbols.

3. General Laboratory Use:

  • Avoid all direct contact with skin and eyes.[1]

  • Do not eat, drink, or smoke in the laboratory area where the compound is handled.[1][2]

  • Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[1][2][4]

  • Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1][2]

4. Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water. If a skin rash or irritation occurs, seek medical attention.[1][2]

  • Eye Contact: Immediately flush eyes with running water for at least 15 minutes, removing contact lenses after the initial rinse. If irritation persists, seek medical attention.[1][2]

  • Inhalation: Move the affected person to fresh air. If symptoms like coughing or difficulty breathing occur, seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[1]

  • Accidental Self-Injection: Seek immediate medical attention.[4][5]

  • Spills: Evacuate and restrict access to the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[2] Collect the material into a labeled, sealable container for hazardous waste disposal.[1][2]

Disposal Plan

Due to its high toxicity to aquatic life, this compound and all associated waste must be managed as hazardous material.[1][2]

  • Chemical Waste: Dispose of unused product and contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.

  • Contaminated Labware: Rinse contaminated containers and glassware with an appropriate solvent (collecting the rinsate as hazardous waste) before washing or disposal.[2]

  • Disposal Route: All waste must be disposed of through an approved hazardous waste management facility. Do not discharge into sewers or waterways.[1][2] Adhere to all local, state, and federal environmental regulations.[3][4]

Safe Handling Workflow

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling & Experimental Phase cluster_cleanup 3. Post-Handling Phase cluster_emergency Contingency Plan risk_assessment Review SDS and Assess Risks don_ppe Don Appropriate PPE risk_assessment->don_ppe weighing Weighing Powder (in ventilated enclosure) don_ppe->weighing reconstitution Reconstitution of Compound weighing->reconstitution emergency Emergency Response (Spill / Exposure) weighing->emergency use Experimental Use reconstitution->use decontamination Decontaminate Work Area & Equipment use->decontamination use->emergency doff_ppe Doff PPE Correctly decontamination->doff_ppe disposal Segregate & Dispose of Hazardous Waste doff_ppe->disposal

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.